2-(6-Bromopyridin-2-YL)acetic acid hydrochloride
Description
The exact mass of the compound 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride is 250.93487 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRVBPKOWAXSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697147 | |
| Record name | (6-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260674-83-6 | |
| Record name | (6-Bromopyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(6-Bromopyridin-2-yl)acetic acid Hydrochloride
A Versatile Bifunctional Scaffold for Medicinal Chemistry[1][2][3]
Executive Summary
2-(6-Bromopyridin-2-yl)acetic acid (and its hydrochloride salt) represents a critical "linchpin" intermediate in modern drug discovery.[1][2] Its value lies in its orthogonal reactivity : the 6-bromo substituent serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the acetic acid moiety allows for facile amide coupling or cyclization.[1][2] This dual functionality makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the design of kinase inhibitors, PROTAC linkers, and peptidomimetics.[1][2]
This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its synthesis, reactivity profiles, and handling requirements.[1][2][3]
Chemical Identity & Technical Specifications
While the free acid is the primary commercial form, the hydrochloride salt is often generated in situ or isolated to improve solubility in aqueous media and stability during storage.[2][3]
| Property | Specification |
| Compound Name | 2-(6-Bromopyridin-2-yl)acetic acid hydrochloride |
| Parent CAS (Free Acid) | 1093879-46-9 |
| CAS (HCl Salt) | Not formally indexed in major public registries; typically referenced as 1093879-46-9 (HCl salt) |
| Molecular Formula | C₇H₆BrNO₂[1][2] · HCl |
| Molecular Weight | 216.03 (Free Acid) / ~252.49 (HCl Salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Free Acid: DMSO, Methanol, DCM.[1][2][3] HCl Salt: Water, Methanol.[1][2][3] |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~2.0 (Pyridine Nitrogen) |
| Storage | 2–8°C, Inert Atmosphere (Hygroscopic in salt form) |
Synthesis & Manufacturing Methodologies
To ensure high purity and scalability, two primary synthetic routes are recommended over direct lithiation, which suffers from potential Li-Br exchange side reactions.[1][2][3]
Route A: The Malonate Displacement (Scalable & Robust)
This route is preferred for multi-gram to kilogram scale-up due to its avoidance of cryogenic conditions and unstable lithiated intermediates.[1][2]
-
Nucleophilic Substitution: 2,6-Dibromopyridine is reacted with diethyl malonate in the presence of a strong base (NaH or KOtBu) in THF or DMF.[1][2][3] The electron-deficient pyridine ring facilitates SNAr displacement of one bromine atom.[1][2][3]
-
Hydrolysis & Decarboxylation: The resulting diester intermediate undergoes acidic hydrolysis (conc.[1][2][3] HCl, reflux).[2][3] This step simultaneously cleaves the esters and induces decarboxylation to yield the target acetic acid.[1][2][3]
Route B: The Nitrile Hydrolysis (Atom Economic)
Ideal for laboratories starting from 2-bromo-6-methylpyridine.[1][2]
-
Radical Bromination: 2-Bromo-6-methylpyridine is treated with NBS (N-bromosuccinimide) and a radical initiator (AIBN) to yield 2-bromo-6-(bromomethyl)pyridine.[1][2]
-
Cyanation: Displacement of the benzylic bromide with NaCN generates the acetonitrile intermediate.[1][2][3]
-
Hydrolysis: Strong acid hydrolysis converts the nitrile directly to the carboxylic acid.[1][2][3]
Figure 1: Comparative synthetic pathways.[1][2] Route A (top) is preferred for scale; Route B (bottom) is common in discovery labs.[1][2]
Reactivity Profile & Applications
The compound's utility is defined by its ability to serve as a bifunctional linker .[1][2][3]
4.1. The "Right-Hand" Side: Carboxylic Acid Functionalization
The carboxylic acid is typically the first point of diversification.[1][2][3]
-
Amide Coupling: Standard HATU/EDC conditions work well.[1][2][3] Note: The pyridine nitrogen can participate in H-bonding or interfere with activation esters; using the HCl salt often mitigates this by protonating the pyridine.[1][2][3]
-
Reduction: Reduction with Borane-THF yields the corresponding alcohol (2-(6-bromopyridin-2-yl)ethanol), a precursor for ether linkages.[1][2]
4.2. The "Left-Hand" Side: C-Br Cross-Coupling
The 6-bromo position is electronically activated for palladium-catalyzed reactions.[1][2][3]
-
Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.[1][2][3]
-
Buchwald-Hartwig: Allows introduction of amines, expanding the scaffold into amino-pyridine kinase inhibitor space.[1][2]
-
Negishi/Sonogashira: Facile formation of C-C bonds.[1][2][3]
4.3. Strategic Application: PROTAC Linkers
This scaffold is increasingly used in Proteolysis Targeting Chimeras (PROTACs) .[1][2][3] The acetic acid side attaches to the E3 ligase ligand (e.g., VHL or Cereblon binder), while the bromo-pyridine side is coupled to the target protein ligand via a rigid spacer.[1][2]
Figure 2: Divergent reactivity profile allowing access to distinct chemical spaces.[1][2]
Handling, Stability & Safety
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1][2][3] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1][2][3] Moisture absorption can alter stoichiometry, affecting precise molar calculations in synthesis.[2][3]
-
Acidity: As an HCl salt of a weak base and weak acid, aqueous solutions will be acidic (pH < 4).[1][2][3] Ensure buffering when using in pH-sensitive biological assays.[1][2][3]
-
Self-Reactivity: The compound is stable as a solid.[1][2][3] However, in solution with strong bases, the pyridine nitrogen may deprotonate, and intermolecular reactions (though slow) could occur.[2][3]
-
Safety: Irritant to eyes, respiratory system, and skin.[2][3] Standard PPE (gloves, goggles, fume hood) is mandatory.[2][3]
References
-
Chemical Identity & Properties: PubChem. 2-(6-Bromopyridin-2-yl)acetic acid (CID 46835714).[1][2][3][4] National Library of Medicine.[1][2][3] [Link][1][2]
-
Synthetic Methodology (Malonate Route): Organic Syntheses, Coll.[1][2][3] Vol. 4, p. 417 (1963); Vol. 30, p. 43 (1950).[2][3] (General procedure for pyridine acetic acids). [Link]
Sources
6-bromopyridine-2-acetic acid HCl structure and properties
Executive Summary
6-Bromopyridine-2-acetic acid hydrochloride (CAS: 1093879-46-9 for free acid) is a bifunctional pyridine scaffold critical in modern drug discovery.[1] It serves as a "linchpin" intermediate, offering two orthogonal reactivity handles: an electrophilic aromatic bromide (C6 position) for cross-coupling reactions and a nucleophilic/electrophilic acetic acid tail (C2 position) for linker extension or cyclization. This guide details its physicochemical profile, validated synthesis routes, and strategic application in kinase inhibitor and PROTAC design.[1]
Chemical Identity & Physicochemical Properties
The compound exists primarily as a stable hydrochloride salt, which improves solubility in aqueous media and stability against decarboxylation compared to the free base.[1]
| Property | Data | Notes |
| IUPAC Name | 2-(6-Bromopyridin-2-yl)acetic acid hydrochloride | |
| Common Name | 6-Bromo-2-pyridineacetic acid HCl | |
| CAS Number | 1093879-46-9 (Free Acid) | HCl salt is often custom-prepared |
| Molecular Formula | C₇H₆BrNO₂[1][2] · HCl | Free Acid: C₇H₆BrNO₂ |
| Molecular Weight | 252.49 g/mol (HCl Salt) | Free Acid: 216.03 g/mol |
| Appearance | Off-white to pale yellow solid | Hygroscopic in salt form |
| Solubility | DMSO, Methanol, Water (High) | Poor in non-polar solvents (Hexane, Et₂O) |
| pKa (Calc) | ~3.8 (Carboxylic Acid), ~2.5 (Pyridine N) | Pyridine N is weakly basic due to Br-induction |
| Melting Point | >150°C (Decomposes) | Salt form typically decomposes before melting |
Synthesis & Manufacturing Protocols
Two primary routes exist for synthesizing this scaffold.[3][4] The Malonate Displacement route is preferred for scale-up due to the availability of 2,6-dibromopyridine, while the Nitrile Hydrolysis route is common in early-stage medicinal chemistry.[1]
Visual Synthesis Workflow
Caption: Figure 1. Dual synthetic pathways for 6-bromopyridine-2-acetic acid HCl. Route A is preferred for multi-gram synthesis.[1]
Detailed Protocol: Malonate Displacement (Route A)
This method avoids the use of cyanide and utilizes cheap starting materials.
-
Enolate Formation:
-
Suspend Sodium Hydride (NaH, 60% in oil, 2.2 eq) in anhydrous THF under Nitrogen.
-
Add Diethyl Malonate (2.0 eq) dropwise at 0°C. Stir for 30 min until H₂ evolution ceases.
-
-
Nucleophilic Aromatic Substitution (SₙAr):
-
Add 2,6-Dibromopyridine (1.0 eq) to the enolate solution.[1]
-
Heat to reflux (66°C) for 4–6 hours. The solution typically turns dark red/brown.
-
Mechanism:[2][5][6][7] The malonate anion displaces one bromine atom. The second bromine is deactivated by the electron-rich malonate substituent, preventing double addition.[1]
-
-
Hydrolysis & Decarboxylation:
-
Concentrate the mixture and redissolve in 6M HCl (aq).
-
Reflux at 100°C for 12 hours. This step hydrolyzes the esters to the di-acid, which spontaneously decarboxylates to the mono-acetic acid.[1]
-
-
Isolation of HCl Salt:
Reactivity Profile & Strategic Applications
The molecule's value lies in its orthogonal reactivity . The bromine atom is stable to the conditions used to manipulate the carboxylic acid, and vice versa.[1]
Reactivity Map
Caption: Figure 2. Orthogonal reactivity profile. The C-Br bond allows scaffold extension, while the COOH tail facilitates linker attachment.[1]
Key Reaction Guidelines
-
Suzuki-Miyaura Coupling (C-C Bond Formation):
-
Challenge: The carboxylic acid can poison Palladium catalysts or form insoluble salts with bases (e.g., K₂CO₃).
-
Solution: Protect the acid as a Methyl Ester before coupling, OR use 3+ equivalents of base to ensure the carboxylate is fully soluble, and use water-tolerant catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 .[1]
-
-
Amide Coupling (Linker Attachment):
-
Protocol: Standard peptide coupling reagents (HATU, EDC/HOBt) work well.
-
Note: The pyridine nitrogen can participate in H-bonding or protonation.[1] Ensure the reaction pH is controlled (use DIPEA/NMM) to keep the amine nucleophile reactive.
-
-
Salt Management:
Applications in Drug Discovery
Kinase Inhibitors
The 2-aminopyridine motif is a "privileged structure" in kinase inhibition (binding to the hinge region).[1]
-
Strategy: Use the Buchwald-Hartwig reaction to replace the Bromine with an amine, mimicking the adenine ring of ATP.[1] The acetic acid tail projects into the solvent-exposed region, allowing for solubilizing groups to be attached via amide bonds.[1]
PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) require precise linkers.
-
Utility: This molecule acts as a rigid, aromatic spacer. The distance between the Br (warhead attachment) and the COOH (E3 ligase ligand attachment) is fixed, allowing for structure-activity relationship (SAR) studies on linker length and rigidity.[1]
Peptidomimetics
The pyridine-acetic acid moiety mimics Phenylalanine or Tyrosine side chains but with higher polarity and metabolic stability (lower lipophilicity, logP ~1.4).[1]
Handling & Safety (SDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
The HCl salt is hygroscopic . Store in a desiccator at -20°C or 4°C.
-
Avoid contact with strong oxidizing agents.
-
Use in a fume hood; pyridine derivatives often have distinct, unpleasant odors and potential neurotoxicity at high concentrations.
-
References
-
Synthesis via Malonate: US Patent 5116981. Preparation of pyridine derivatives via nucleophilic substitution.[9] Link
-
Reactivity of 2,6-Dibromopyridine: BenchChem Technical Guide. Comparative Analysis of the Reactivity of 2,6-Dibromopyridine. Link
-
Willgerodt-Kindler Reaction: Organic Chemistry Portal. Mechanism and application in aryl acetic acid synthesis. Link
-
Nitrile Hydrolysis Protocol: Org. Synth. 1956, 36, 17.[1] General procedure for hydrolysis of nitriles to acids.[4][10] Link
-
Physical Properties: PubChem Compound Summary. 2-(6-Bromopyridin-2-yl)acetic acid (CID 46835714).[1] Link
Sources
- 1. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrolysis of acetonitrile in acidic medium gives [infinitylearn.com]
Heterocyclic Acetic Acid Intermediates in Medicinal Chemistry: A Technical Guide
Executive Summary
Heterocyclic acetic acid moieties (Het-CH₂-COOH) represent a privileged scaffold in medicinal chemistry, distinct from their benzoic acid counterparts due to the introduction of a methylene spacer. This sp³-hybridized linker disrupts conjugation between the carboxylate and the heteroaromatic ring, altering pKa, lipophilicity (
This guide addresses the three critical phases of working with this scaffold: Strategic Synthesis (overcoming the instability of electron-rich heteroaryl acetates), Metabolic Liability Management (mitigating acyl glucuronide toxicity), and Bioisosteric Replacement .
Part 1: Strategic Synthesis
The synthesis of heterocyclic acetic acids often fails via classical nucleophilic substitution (e.g.,
The Modern Standard: Palladium-Catalyzed -Arylation
For scale-up and reliability, the Pd-catalyzed
Protocol: Pd-Catalyzed
-Arylation of Heteroaryl Halides
Source: Adapted from Walsh et al. (2015) and Hartwig (2002).
Objective: Synthesis of tert-butyl 2-(pyridin-3-yl)acetate from 3-bromopyridine.
Reagents:
-
Substrate: 3-Bromopyridine (1.0 equiv)
-
Coupling Partner: tert-Butyl acetate (1.2 equiv)
-
Catalyst:
(1-2 mol%) -
Ligand:
(2-4 mol%) or Q-Phos (for sterically hindered substrates) -
Base: LiHMDS (Lithium hexamethyldisilazide), 2.2 equiv (1.0 M in THF)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix
and the phosphine ligand in toluene. Stir for 15 minutes to generate the active species (solution turns from dark purple to orange/yellow). -
Enolate Generation: In a separate flame-dried flask, cool the solution of tert-butyl acetate in toluene to -78°C. Add LiHMDS slowly. Stir for 30 minutes to ensure complete deprotonation to the lithium enolate.
-
Expert Note: The choice of tert-butyl ester is critical. It prevents the "Claisen condensation" self-reaction common with smaller esters (methyl/ethyl) and simplifies the final deprotection (acidic vs. basic hydrolysis).
-
-
Coupling: Add the heteroaryl halide (3-bromopyridine) to the enolate solution, followed immediately by the catalyst mixture.
-
Reaction: Allow the mixture to warm to room temperature (or heat to 50-80°C for electron-rich/deactivated heterocycles). Monitor via LC-MS.
-
Work-up: Quench with saturated
. Extract with EtOAc. Purify via silica flash chromatography. -
Hydrolysis: Treat the tert-butyl ester with TFA/DCM (1:1) at 0°C to yield the free acetic acid.
Emerging Tech: Photoredox Minisci C-H Alkylation
For late-stage functionalization of basic heterocycles (pyridines, quinolines, diazines) where a halogen handle is absent, the Minisci reaction offers a direct route.
-
Mechanism: Generation of an alkyl radical (from a carboxylic acid or redox-active ester) which attacks the protonated (electron-deficient) heterocycle.
-
Advantage: No pre-functionalization of the heterocycle required.[1]
-
Limitation: Regioselectivity can be poor; typically favors positions ortho or para to the ring nitrogen.
Part 2: Metabolic Liability & Toxicity (The "Glucuronide Trap")
The most significant risk associated with heterocyclic acetic acids is Idiosyncratic Drug Toxicity (IDT) driven by acyl glucuronidation.
The Mechanism of Toxicity
Unlike stable ether glucuronides, acyl glucuronides (AGs) are reactive electrophiles.
-
Formation: UGT enzymes conjugate glucuronic acid to the carboxylic acid.
-
Acyl Migration: Under physiological pH (7.4), the drug moiety migrates from the 1-O position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid.
-
Covalent Binding: These isomers are reactive aldehydes (in the open-chain form) or electrophiles that can covalently bind to serum albumin and liver proteins.
-
Immune Response: These "haptenized" proteins can trigger an immune response, leading to drug-induced liver injury (DILI).
-
Expert Insight: The "half-life" of the acyl glucuronide (
) is a critical metric. If hours in buffer at pH 7.4, the candidate is high-risk.
Mitigation Strategies
- -Substitution: Introducing a methyl or gem-dimethyl group at the methylene linker (e.g., Ibuprofen vs. Fenbufen) increases steric hindrance, slowing down UGT conjugation and retarding acyl migration.
-
Bioisosteres: Replacing the -COOH with a non-glucuronidable equivalent.
Part 3: Visualization of Workflows
Synthetic Decision Matrix
This diagram guides the chemist on selecting the optimal synthetic route based on substrate availability and electronics.
Caption: Decision matrix for selecting synthetic routes. Pd-catalysis is preferred for halogenated precursors; Minisci for direct C-H functionalization.
Metabolic Toxicity Pathway
This diagram illustrates the "Acyl Glucuronide Shuttle" leading to toxicity.
Caption: The Acyl Glucuronide toxicity pathway.[2] Rapid clearance is safe; acyl migration leads to protein adducts and potential liver injury.
Part 4: Bioisosteric Replacements
When the carboxylic acid liability (toxicity or permeability) is too high, the following bioisosteres are validated for the acetic acid motif:
| Bioisostere Class | Example Structure | pKa Range | Key Advantage |
| Tetrazoles | 5-substituted-1H-tetrazole | ~4.5 - 5.0 | Planar, similar acidity to COOH, but typically poor permeability. |
| Oxadiazoles | 5-oxo-1,2,4-oxadiazole | ~6.0 - 7.0 | Weakly acidic, improved lipophilicity ( |
| Sulfonimides | -C(O)NHSO₂R | ~4.5 | Maintains negative charge; bulky group (R) can tune solubility. |
| Hydroxamic Acids | -CONHOH | ~9.0 | Metal chelating (Zn²⁺), often used in HDAC inhibitors; distinct pharmacology. |
Expert Recommendation: For heterocyclic acetic acids, the 1,2,4-oxadiazole-5(4H)-one is currently the "gold standard" replacement. It mimics the carboxylate geometry and H-bonding capability while eliminating the possibility of acyl glucuronidation.
References
-
Sha, S.-C., Zhang, J., & Walsh, P. J. (2015).[3] Palladium-Catalyzed
-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides.[3][4][5] Organic Letters, 17(3), 410–413.[3] Link -
Culkin, D. A., & Hartwig, J. F. (2002).
-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Link -
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. Link
-
Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Therapeutic Drug Monitoring, 25(1), 1–16. Link
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides [organic-chemistry.org]
- 4. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed α-arylation of aryl acetic acid derivatives via dienolate intermediates with aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioisosteres of Phenylacetic Acid in Pharmaceutical Synthesis
Introduction: The Strategic Imperative of Bioisosteric Replacement
In the landscape of modern drug discovery, the phenylacetic acid motif is a recurring structural alert, a pharmacophoric scaffold present in a multitude of biologically active agents, including renowned non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its prevalence is a testament to its favorable geometry and ability to engage in crucial binding interactions. However, the very carboxylic acid group that defines its character can also be its Achilles' heel, contributing to a range of undesirable physicochemical and pharmacokinetic properties. These can include metabolic instability, potential for toxicity, and limited ability to passively diffuse across biological membranes.[3][4]
This guide delves into the strategic application of bioisosterism—the replacement of a functional group with another that possesses similar steric and electronic properties—to mitigate the liabilities of the phenylacetic acid core while preserving or enhancing its therapeutic efficacy.[5] We will explore the synthesis, properties, and applications of key bioisosteres, providing researchers, scientists, and drug development professionals with a comprehensive toolkit for rational drug design.
The Phenylacetic Acid Scaffold: A Double-Edged Sword
The carboxylic acid moiety of phenylacetic acid, with a pKa of approximately 4.3, is largely ionized at physiological pH.[2] This charge imparts aqueous solubility, which can be advantageous, but it also presents significant hurdles. The negative charge can lead to rapid metabolism via glucuronidation, forming reactive acyl glucuronides implicated in idiosyncratic toxicity.[5][6] Furthermore, the polarity of the carboxylate group often restricts passive diffusion across lipid bilayers, such as the blood-brain barrier, limiting the compound's therapeutic reach.[4]
Bioisosteric replacement offers a powerful strategy to navigate these challenges. By substituting the carboxylic acid with a surrogate, medicinal chemists can fine-tune a molecule's acidity, lipophilicity, metabolic stability, and hydrogen bonding capacity to optimize its drug-like properties.[7][8]
Key Bioisosteres of Phenylacetic Acid: A Comparative Analysis
The selection of an appropriate bioisostere is a context-dependent decision, heavily influenced by the specific drug target and desired pharmacokinetic profile.[3][9] Here, we examine three of the most widely employed and successful classes of carboxylic acid bioisosteres in the context of phenylacetic acid analogs.
Tetrazoles: The Preeminent Carboxylic Acid Mimic
The 5-substituted 1H-tetrazole ring is arguably the most recognized non-classical bioisostere of the carboxylic acid group.[7] Its pKa is comparable to that of carboxylic acids (around 4.5-4.9), allowing it to mimic the acidic proton and engage in similar ionic interactions.[7][10] A significant advantage of the tetrazole moiety is its enhanced metabolic stability; it is resistant to the common metabolic pathways that degrade carboxylic acids.[10][11]
However, while tetrazoles offer greater lipophilicity than their carboxylic acid counterparts, this does not always translate to improved membrane permeability.[7] The tetrazole ring is a potent hydrogen bond donor and acceptor, leading to high desolvation energies that can impede its passage through lipid membranes.[7] A classic example of a successful tetrazole bioisosteric replacement is the angiotensin II receptor antagonist, losartan, where the substitution of a carboxylic acid with a tetrazole ring led to a tenfold increase in potency.[7][12]
Physicochemical Properties Comparison:
| Functional Group | Typical pKa | Lipophilicity (Compared to COOH) | Metabolic Stability |
| Carboxylic Acid | ~4.2-4.5 | - | Prone to glucuronidation |
| 1H-Tetrazole | ~4.5-4.9 | Higher | Generally stable |
Synthetic Workflow: From Nitrile to Tetrazole
The most common route to 5-substituted tetrazoles involves the [2+3] cycloaddition of an azide source with a nitrile. This transformation is a cornerstone of medicinal chemistry for installing this crucial bioisostere.
Caption: Synthesis of a tetrazole bioisostere of phenylacetic acid.
Experimental Protocol: Synthesis of 5-Benzyl-1H-tetrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylacetonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in toluene.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water and acidify to pH 2-3 with concentrated HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 5-benzyl-1H-tetrazole.
Acylsulfonamides: Modulating Acidity and Lipophilicity
Acylsulfonamides have emerged as versatile carboxylic acid bioisosteres, offering a wider range of accessible pKa values (typically 3.5-4.5) and increased lipophilicity compared to their carboxylate counterparts.[13][14] This tunability allows for fine-optimization of a compound's properties to enhance cell permeability and oral bioavailability.[7] The acylsulfonamide moiety can engage in multiple hydrogen bond interactions, which can contribute to increased target affinity.[7] A notable example is the development of HCV NS3 protease inhibitors, where the incorporation of an acylsulfonamide led to a significant increase in potency.[7]
Synthetic Workflow: Amide Bond Formation
The synthesis of acylsulfonamides typically involves the coupling of a carboxylic acid (or its activated derivative) with a sulfonamide.
Sources
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- 14. chemrxiv.org [chemrxiv.org]
Thermodynamic and Kinetic Solubility Profiles of Bromopyridine Acetic Acid Salts: A Guide for Pharmaceutical Process Chemistry
Executive Summary
In pharmaceutical process chemistry, the phase-dependent solubility of intermediate compounds dictates the efficiency of synthesis, extraction, and crystallization workflows. Bromopyridine acetic acid salts—a class encompassing both bromopyridinium acetates and the widely utilized (bromopyridyl)acetic acid salts (e.g., 2-(5-bromopyridin-2-yl)acetic acid hydrochloride)—are highly versatile amphiphilic intermediates. As a Senior Application Scientist, I have observed that empirical trial-and-error in solvent selection often leads to suboptimal yields and polymorph instability. This whitepaper provides an authoritative, in-depth analysis of the physicochemical mechanisms governing the solubility of these salts in aqueous versus organic media, supported by a self-validating experimental protocol for rigorous process development.
Molecular Architecture & Causality of Solvation
The solubility of any pharmaceutical salt is fundamentally governed by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the surrounding medium[1]. Bromopyridine acetic acid salts present a unique solvation profile due to their hybrid structural features:
-
Aqueous Media (High Dielectric): In water (dielectric constant,
), the salt undergoes full dissociation. The causality here is driven by strong ion-dipole interactions between water molecules and the charged pyridinium/carboxylate (or chloride/sodium) ions, which easily overcome the lattice enthalpy[2]. Furthermore, the basic nitrogen atom of the pyridine ring acts as a potent hydrogen-bond acceptor, significantly enhancing hydration[2]. -
Organic Solvents (Low Dielectric): In low-dielectric organic solvents (e.g., ethyl acetate, dichloromethane), ion dissociation is thermodynamically unfavorable. Instead, these molecules exist as tightly bound neutral ion pairs[3]. However, the bulky, polarizable nature of the bromopyridine moiety disrupts the highly ordered ionic lattice compared to simple inorganic salts. This structural bulk allows for moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol)[4]. In strictly non-polar organics (e.g., hexanes), the absence of stabilizing London dispersion forces and dipole interactions results in near-total insolubility.
The choice of the specific salt former also dramatically alters this profile. For instance, acetic acid salts generally exhibit higher aqueous solubility and altered organic solubility compared to their hydrochloride counterparts, which tend to form stronger, more rigid crystal lattices that are harder for organic solvents to disrupt[5].
Fig 1. Dielectric-dependent solvation pathways of bromopyridine salts.
Comparative Solubility Data
To translate thermodynamic theory into actionable process chemistry, Table 1 summarizes the generalized quantitative solubility profiles of a model compound (2-(5-bromopyridin-2-yl)acetic acid hydrochloride) across various solvent classes at 25°C. The addition of organic solvents to an aqueous system can drastically decrease the solubility of the salt form by lowering the bulk dielectric constant—a phenomenon frequently exploited in anti-solvent crystallization[6][7].
| Solvent System | Dielectric Constant ( | Dominant Solvation Mechanism | Est. Solubility (mg/mL) | Process Chemistry Application |
| Water (pH 7.0) | 80.1 | Full ion dissociation | > 100 | Primary reaction medium; aqueous extraction |
| Methanol | 32.7 | Hydrogen bonding, partial dissociation | 20 - 50 | Co-solvent; reaction medium for cross-coupling |
| DMSO | 46.7 | Strong dipole-dipole, intact ion pairing | 50 - 80 | Stock solution preparation for biological assays[5] |
| Ethyl Acetate | 6.0 | Weak dipole, intact ion pairs | < 1.0 | Anti-solvent for crystallization; organic wash phase |
| Hexanes | 1.9 | Negligible interaction | < 0.1 | Strict anti-solvent; forced precipitation |
Table 1. Comparative solubility profile of bromopyridylacetic acid salts in standard solvents.
Experimental Workflow: Self-Validating Thermodynamic Solubility
Relying solely on predictive in-silico models is insufficient for late-stage drug development. Experimental validation must employ a self-validating, closed-loop system. The following protocol details the "Shake-Flask Method coupled with HPLC-UV", the gold standard for determining true thermodynamic solubility[8].
Step-by-Step Methodology:
-
Solid Saturation: Add an excess of the bromopyridine acetic acid salt (e.g., 200 mg) to a 5 mL glass vial containing 2 mL of the target solvent.
-
Isothermal Equilibration: Seal the vial and agitate at a constant 25.0 ± 0.1 °C using an orbital thermoshaker for 24 hours.
-
Causality: A 24-hour incubation ensures the transition from kinetic dissolution to thermodynamic equilibrium, overcoming any metastable supersaturation states that could artificially inflate solubility readings[9].
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C.
-
Causality: Syringe filtration can introduce severe analytical errors via drug adsorption to the filter membrane. High-speed centrifugation ensures pristine phase separation without altering the concentration.
-
-
Supernatant Dilution: Carefully extract exactly 100 µL of the clear supernatant and immediately dilute it 1:100 in the HPLC mobile phase.
-
Causality: Immediate dilution prevents spontaneous precipitation if the ambient laboratory temperature drops prior to analysis.
-
-
HPLC-UV Quantification: Inject the diluted sample into an HPLC equipped with a C18 column and a UV detector (set to the
of the bromopyridine chromophore). Quantify the concentration against a pre-validated 5-point standard calibration curve. -
Mass Balance & Solid-State Validation (The Self-Validating Step): Recover the residual solid pellet from step 3, dry it under vacuum, and perform X-Ray Powder Diffraction (XRPD).
-
Causality: Organic solvents can induce solvate formation, while water can induce hydrate formation. XRPD confirms that the solid-state form has not converted during equilibration, ensuring the measured solubility corresponds strictly to the intended polymorph[1].
-
Fig 2. Self-validating shake-flask workflow for thermodynamic solubility.
Strategic Implications for Drug Development
The stark contrast in solubility between water and organic solvents is routinely leveraged in API purification. In the synthesis of complex pyridine-linked compounds, the crude reaction mixture can be quenched with an aqueous base to form the highly water-soluble sodium salt of the bromopyridylacetic acid. Organic impurities are subsequently washed away with ethyl acetate. Following phase separation, acidification with HCl forces the precipitation of the hydrochloride salt, or neutralizes the compound to its free base, which can then be cleanly extracted back into a fresh organic phase.
Furthermore, when engineering a crystallization process, the controlled addition of an anti-solvent (e.g., hexanes or ethyl acetate) to a methanolic solution of the salt disrupts the primary solvation shell. This forces the neutral ion pairs to aggregate and nucleate[7]. Mastering these exact solubility curves in binary solvent mixtures remains the cornerstone of high-yield, high-purity pharmaceutical manufacturing.
References
1.[2] Pyridine - Solubility of Things. solubilityofthings.com. Available at: 2.[3] Why is Pyridinium Chlorochromate soluble in organic solvents? Chemistry Stack Exchange. Available at: 3.[6] Effect of Organic Solvent on Salt Solubility. World Journal of Pharmaceutical Research. Available at: 4.[1] Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: 5.[8] Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. Available at: 6.[4] Structures and solubilities of pyridinium salts in the current study. ResearchGate. Available at: 7.[7] Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Journal of Chemical Theory and Computation - ACS Publications. Available at: 8.[9] REVIEW ON SOLUBILITY: A MANDATORY TOOL FOR PHARMACEUTICALS. ResearchGate. Available at: 9.[5] Potent and broad-spectrum antibacterial activity of indole-based bisamidine antibiotics. PMC - NIH. Available at:
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- 9. researchgate.net [researchgate.net]
Commercial Sourcing and Synthetic Applications of 2-(6-Bromopyridin-2-yl)acetic Acid Hydrochloride
Executive Summary
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 2-(6-bromopyridin-2-yl)acetic acid hydrochloride (CAS: 1260674-83-6) has emerged as a highly versatile, bifunctional building block[1][2]. This technical guide provides an in-depth analysis of its chemical stability, mechanistic utility, commercial sourcing landscape, and validated experimental protocols for downstream functionalization.
Chemical Identity & Structural Causality
-
Chemical Name: 2-(6-Bromopyridin-2-yl)acetic acid hydrochloride
-
CAS Number: 1260674-83-6
-
Molecular Formula: C7H7BrClNO2
Expert Insight: Why the Hydrochloride Salt? Free base pyridylacetic acids are notoriously unstable. The electron-withdrawing nature of the pyridine ring stabilizes the formation of a carbanion at the alpha-position, making the free base highly susceptible to spontaneous decarboxylation, especially at elevated temperatures. By isolating the compound as a hydrochloride salt, the pyridine nitrogen is protonated. This alters the electronic distribution and prevents the formation of the zwitterionic species required for the decarboxylation transition state, thereby ensuring long-term shelf stability and reliable stoichiometry during weighing and reaction setup[1][4].
Mechanistic Utility: De Novo Synthesis vs. Commercial Sourcing
Historically, accessing highly substituted pyridines required complex de novo synthesis. A classical approach is the Guareschi-Thorpe condensation , which involves the reaction of cyanoacetamide with 1,3-dicarbonyl compounds in the presence of a base (such as DBU or ammonium carbonate) to yield 2-pyridones[5][6]. These intermediates then require subsequent halogenation (e.g., using POCl3) to install the reactive bromide[5].
While the Guareschi-Thorpe method is robust[6][7], it is a multi-step process that can suffer from regioselectivity issues and lower overall yields during late-stage functionalization. Commercially sourcing the pre-functionalized 2-(6-bromopyridin-2-yl)acetic acid hydrochloride allows researchers to bypass these bottlenecks.
The molecule offers two orthogonal reactive sites:
-
The 6-Bromo Position: Highly activated toward oxidative addition by Pd(0) catalysts due to the electron-deficient nature of the pyridine ring. It readily undergoes Suzuki-Miyaura and Stille cross-coupling reactions to extend the aromatic system[8].
-
The Acetic Acid Moiety: Readily undergoes standard peptide coupling or esterification to form amides and esters[9][10].
Commercial Sourcing & Quality Control
When sourcing this building block, high purity (>98%) is critical to prevent catalyst poisoning during downstream cross-coupling. Below is a consolidated table of commercial sources:
| Vendor | Catalog Number | Purity | Primary Region / Platform |
| BLD Pharm | BD260099 | >98% | Global / Direct[11][12] |
| BenchChem | B3227198 | >98% | Global / Direct[1][4] |
| CymitQuimica | IN-DA000R1S | Standard | Europe / Direct[3][13] |
| ChemicalBook | N/A (Aggregator) | >98% | Global / Aggregator[2][14] |
Quality Control (QC) Recommendations:
Upon receipt, verify the integrity of the HCl salt via
Experimental Workflow: HATU-Mediated Amide Coupling
The following protocol outlines a self-validating system for coupling 2-(6-bromopyridin-2-yl)acetic acid hydrochloride with a primary amine.
Reagents:
-
2-(6-bromopyridin-2-yl)acetic acid hydrochloride (1.0 equiv)
-
Primary amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF (0.2 M)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N
or Ar), dissolve the 2-(6-bromopyridin-2-yl)acetic acid hydrochloride in anhydrous DMF. -
Neutralization & Activation: Cool the solution to 0 °C and add DIPEA (3.0 equiv) dropwise.
-
Causality Insight: The stoichiometry of the base is critical. The first equivalent of DIPEA strictly neutralizes the HCl salt of the starting material. The second equivalent neutralizes the amine salt (if applicable) or drives the reaction forward. The third equivalent maintains the basic medium required to deprotonate the carboxylic acid, allowing HATU to form the active HOAt ester.
-
-
Coupling: Add HATU (1.2 equiv) and stir for 15 minutes at 0 °C. Add the primary amine (1.1 equiv), remove the ice bath, and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation: Monitor the reaction strictly via LC-MS. The electron-withdrawing pyridine ring increases the acidity of the alpha-protons on the acetic acid moiety. Prolonged reaction times with excess base can lead to degradation of the active ester.
-
-
Work-up: Quench with saturated aqueous NaHCO
. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na SO and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient) to isolate the functionalized acetamide.
Visualization: Divergent Synthetic Pathway
The diagram below illustrates the orthogonal reactivity of the building block, allowing for divergent synthetic pathways in library generation.
Divergent synthetic utility of 2-(6-bromopyridin-2-yl)acetic acid hydrochloride in drug discovery.
References
-
RSC Publishing. "Advanced Guareschi–Thorpe synthesis of pyridines in green buffer". RSC Advances. URL: [Link]
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- 8. 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride | 1260674-83-6 | Benchchem [benchchem.com]
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- 11. 1093879-46-9|2-(6-Bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 12. 1227588-92-2|2-(6-Bromo-5-fluoropyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 13. CAS: 1260674-83-6 | CymitQuimica [cymitquimica.com]
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A Technical Guide to the Synthesis and Application of Functionalized Pyridine Acetic Acid Derivatives
An In-Depth Review for Drug Discovery and Materials Science Professionals
Executive Summary
The pyridine acetic acid scaffold is a privileged structure in modern chemistry, demonstrating remarkable versatility across medicinal chemistry and materials science. As a bioisostere for other aromatic systems and a flexible synthetic building block, its derivatives are integral to the development of next-generation therapeutics and functional materials. This guide provides a comprehensive review of the core synthetic methodologies for creating and functionalizing pyridine acetic acid derivatives, explores their prominent applications as anti-inflammatory and anticancer agents, and delves into their emerging role in materials science. We offer detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights to equip researchers and drug development professionals with a robust understanding of this vital chemical class.
Introduction: The Significance of the Pyridine Acetic Acid Scaffold
Pyridine and its derivatives are fundamental heterocyclic compounds, with a structural motif present in numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] The pyridine ring's unique electronic properties, arising from the electronegative nitrogen atom, confer aqueous solubility, hydrogen bonding capability, and specific binding interactions, making it a highly sought-after component in drug design.[1]
The incorporation of an acetic acid moiety introduces a critical pharmacophore capable of forming salt bridges, chelating metals, and mimicking natural carboxylic acids, further enhancing the molecular diversity and therapeutic potential.[4][5] Functionalized pyridine acetic acid derivatives have thus emerged as key intermediates and active pharmaceutical ingredients (APIs) in a multitude of therapeutic areas, including inflammation, oncology, and infectious diseases.[4][6][7] Beyond medicine, their unique photophysical properties are being harnessed in the development of advanced materials, such as those used in organic light-emitting diodes (OLEDs).[8][9][10]
Core Synthetic Strategies and Methodologies
The synthesis of functionalized pyridine acetic acid derivatives can be broadly categorized into two approaches: the construction of the substituted pyridine ring system followed by the introduction of the acetic acid side chain, or the functionalization of a pre-existing pyridine acetic acid core. Modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions, has provided powerful tools to achieve these transformations with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C bonds and are widely used in the pharmaceutical industry for synthesizing complex molecules.[11][12] Reactions like the Suzuki-Miyaura and Sonogashira couplings are highly effective for functionalizing halopyridine precursors.
Caption: General workflow for palladium-catalyzed pyridine synthesis.
This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the 3-position of a pyridine ring, a common strategy for introducing aryl or heteroaryl substituents.[13]
Causality: The choice of a palladium(II) acetate precatalyst with a phosphine ligand is crucial; the ligand stabilizes the active Pd(0) species and facilitates the catalytic cycle. A base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation. A dioxane/water solvent system aids in dissolving both organic and inorganic reagents.
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv.), 2-chloropyridine-3-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed 1,4-dioxane/water mixture (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 8-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]
Three-Component Synthesis of Pyridylacetic Acid Derivatives
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step, minimizing waste and purification steps. A notable approach involves the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles and then as electrophiles.[14][15]
Caption: Three-component synthesis of pyridylacetic acid derivatives.
This protocol outlines the synthesis of methyl 2-(4-methylpyridin-2-yl)propanoate.[14][15]
Causality: Tosyl chloride (TsCl) activates the pyridine-N-oxide for nucleophilic attack by the Meldrum's acid derivative. The subsequent addition of a nucleophile, such as sodium methoxide in methanol, triggers a ring-opening and decarboxylation cascade to yield the final ester product. This method avoids the need for metal catalysts and pre-formed enolates.[15]
-
Activation and Substitution: To a solution of 4-methylpyridine-N-oxide (1.1 equiv.) and 5,5-dimethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (a Meldrum's acid derivative, 1.0 equiv.) in ethyl acetate (0.2 M), add triethylamine (Et₃N, 2.1 equiv.) followed by tosyl chloride (TsCl, 1.1 equiv.). Stir at room temperature overnight.
-
Solvent Removal: Remove the solvent and volatile reagents in vacuo.
-
Ring-Opening and Decarboxylation: Dissolve the crude intermediate in methanol (2.5 M) and add sodium methoxide (NaOMe, 2.2 equiv.).
-
Reaction Completion: Stir the mixture at room temperature for 2-6 hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography to yield the desired pyridylacetate derivative.[14][15]
Applications in Drug Discovery
The functionalized pyridine acetic acid scaffold is a cornerstone in medicinal chemistry, with derivatives showing potent activity against a range of diseases.
Anti-inflammatory Agents
Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key therapeutic targets.[16][17] Several pyridine derivatives have been developed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[18][19]
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An In-depth Technical Guide to the Chemical Stability of 2-Pyridylacetic Acid Hydrochloride
This guide provides a comprehensive technical overview of the chemical stability of 2-pyridylacetic acid hydrochloride (2-PAA HCl). It is intended for researchers, scientists, and drug development professionals who utilize this compound as a reference standard, a building block in chemical synthesis, or in pharmacokinetic studies as the primary metabolite of betahistine.[1] This document will delve into the intrinsic stability of the molecule, factors influencing its degradation, and the methodologies required for a robust stability assessment.
Introduction: Understanding the Molecule
2-Pyridylacetic acid hydrochloride is a heterocyclic aromatic carboxylic acid.[1] Its structure, featuring a pyridine ring linked to an acetic acid group, makes it a versatile compound in medicinal chemistry and pharmaceutical research.[1] The hydrochloride salt form is specifically designed to enhance its stability and aqueous solubility.[1][2]
While it is known to be stable under normal storage conditions, a thorough understanding of its degradation profile under various stress factors is crucial for its effective use in research and development.[3] This guide will provide both established knowledge and a framework for investigating the stability of 2-PAA HCl in a scientifically rigorous manner.
Physicochemical Properties of 2-Pyridylacetic Acid Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ · HCl | [3] |
| Molecular Weight | 173.60 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 135 °C (decomposes) | [4] |
| Solubility | Soluble in water | [1][2] |
| Hygroscopicity | Hygroscopic | [1] |
Intrinsic Stability and Degradation Pathways
The stability of 2-PAA HCl is governed by the chemical reactivity of its functional groups: the pyridine ring, the carboxylic acid, and the methylene bridge. While the pyridine ring itself is relatively stable due to its aromaticity, the molecule as a whole can be susceptible to degradation under specific conditions.[5]
pH-Dependent Stability and Hydrolysis
The amphoteric nature of 2-pyridylacetic acid, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, dictates its behavior in aqueous solutions of varying pH.[5] The hydrochloride salt implies that in solution, the pyridine nitrogen is protonated.
-
Acidic Conditions: In strongly acidic environments, the molecule is expected to be relatively stable. However, forced degradation studies employing strong acids (e.g., 0.1 M to 1.0 M HCl) at elevated temperatures are necessary to confirm this and to identify any potential acid-catalyzed hydrolysis, particularly of any amide impurities that may be present from its synthesis.[6]
-
Neutral Conditions: Around neutral pH, the zwitterionic form may exist, which can influence its reactivity and solubility.
-
Alkaline Conditions: In basic media (e.g., 0.1 M to 1.0 M NaOH), the carboxylic acid group will be deprotonated. Pyridine derivatives can be susceptible to base-catalyzed reactions.[5] Potential degradation pathways could involve reactions at the methylene bridge, which is activated by the adjacent pyridine ring and carboxyl group.
A comprehensive pH stability study is essential to determine the pH of maximum stability, which is critical for the development of stable liquid formulations or for defining appropriate analytical testing conditions.[5]
Oxidative Degradation
Pyridine and its derivatives can be susceptible to oxidative degradation.[5] The pyridine ring can be hydroxylated under certain oxidative conditions.[5] The methylene bridge could also be a site for oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide (e.g., 3%) are crucial to investigate this potential degradation pathway.[7]
Thermal Degradation
The reported melting point of 135 °C is accompanied by decomposition, indicating that 2-PAA HCl has limited thermal stability at elevated temperatures.[4] It is advised to avoid excess heat during storage and handling.[3] Thermal degradation studies, conducted in both solid and solution states at various temperatures, are necessary to understand the decomposition products, which may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]
Photostability
The aromatic pyridine ring in 2-PAA HCl suggests a potential for light absorption and subsequent photodegradation. The ICH Q1B guideline provides a framework for photostability testing, which involves exposing the drug substance to a combination of visible and UV light.[8][9] These studies are critical to determine if the compound requires protection from light during storage and handling.[1]
The following diagram illustrates the key factors that can influence the stability of 2-pyridylacetic acid hydrochloride.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bfarm.de [bfarm.de]
- 9. klimatest.eu [klimatest.eu]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2-(6-Bromopyridin-2-yl)acetic acid
This Application Note is designed for researchers requiring high-fidelity protocols for the Suzuki-Miyaura cross-coupling of 2-(6-Bromopyridin-2-yl)acetic acid .
The following guide prioritizes chemoselectivity and catalyst longevity , addressing the specific electronic and steric challenges posed by the 2-pyridyl and free carboxylic acid moieties.
Executive Summary & Substrate Analysis
Target Substrate: 2-(6-Bromopyridin-2-yl)acetic acid (CAS: 1093879-46-9) Primary Challenge: Catalyst Poisoning & Decarboxylation
This substrate presents a "perfect storm" of interference for Palladium catalysis:
-
The "Pyridyl Effect": The pyridine nitrogen (ortho to the bromide) can coordinate to Pd(II) intermediates, displacing phosphine ligands and stalling the catalytic cycle (formation of stable Pd-N species).
-
Carboxylate Interference: The free carboxylic acid, under basic coupling conditions, exists as a carboxylate. This anionic species can act as a bidentate ligand, further saturating the Pd center and preventing transmetallation.
-
Thermal Instability: 2-Pyridylacetic acids are prone to thermal decarboxylation, yielding the corresponding 2-methylpyridine derivative (6-bromo-2-picoline), especially at temperatures >80°C.
Strategic Recommendation: While direct coupling of the free acid is possible using specialized ligands, Method A (Protection-Coupling-Deprotection) is the industry standard for reproducibility and scale-up. Method B (Direct Coupling) is reserved for rapid screening on small scales where step-count reduction is critical.
Decision Framework (Workflow)
The following logic gate determines the optimal experimental path based on your available resources and scale.
Figure 1: Strategic workflow for selecting the coupling pathway. Method A is robust; Method B is faster but requires strict parameter control.
Method A: The "Robust" Route (Esterification Strategy)
This method converts the interfering carboxylic acid into a benign methyl ester, preventing catalyst poisoning and significantly reducing the risk of decarboxylation.
Step 1: Esterification
-
Reagents: Substrate (1.0 equiv), MeOH (0.5 M), H₂SO₄ (catalytic) or SOCl₂ (1.2 equiv).
-
Conditions: Reflux, 2–4 hours.
-
Yield Target: >95% (Quantitative conversion is typical).
Step 2: Suzuki-Miyaura Coupling (Standard Protocol)
This protocol uses Pd(dppf)Cl2, a robust catalyst that resists chelation by the pyridine nitrogen due to the large bite angle of the dppf ligand.
Reagents & Loadings:
| Component | Equivalents | Role |
|---|---|---|
| Methyl 2-(6-bromopyridin-2-yl)acetate | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.2 – 1.5 | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 0.03 – 0.05 | Catalyst (Resistant to N-binding) |
| K₂CO₃ | 2.5 – 3.0 | Base (Activates Boron) |
| 1,4-Dioxane / Water (4:1) | 0.15 M | Solvent System |
Protocol:
-
Degassing: Charge a reaction vial with the ester, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add the pre-degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive pressure of inert gas.
-
Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to avoid potential hydrolysis/decarboxylation of the ester.
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine, and concentrate.
Step 3: Hydrolysis
-
Reagents: LiOH (3.0 equiv), THF/Water (1:1).
-
Conditions: RT, 1–2 hours.[1]
-
Isolation: Acidify carefully to pH 4–5 with 1M HCl to precipitate the zwitterionic product or extract with EtOAc/n-BuOH.
Method B: The "Direct" Route (Free Acid Coupling)
Warning: This route requires a highly active catalyst system to outcompete the inhibitory effects of the free carboxylate and pyridine nitrogen.
Key Technology: Use Buchwald Ligands (SPhos or XPhos) . These electron-rich, bulky phosphines facilitate oxidative addition on the deactivated pyridine system and prevent the formation of inactive Pd-carboxylate complexes.
Reagents & Loadings:
| Component | Equivalents | Role |
|---|---|---|
| 2-(6-Bromopyridin-2-yl)acetic acid | 1.0 | Substrate |
| Aryl Boronic Acid | 1.5 | Nucleophile (Excess required) |
| Pd(OAc)₂ | 0.05 | Pre-catalyst |
| SPhos (or XPhos) | 0.10 | Ligand (L:Pd = 2:1) |
| K₃PO₄ | 3.5 | Base (Buffered, prevents rapid protodeboronation) |
| n-BuOH / Water (3:1) | 0.2 M | Solvent (Promotes solubility of carboxylate) |
Protocol:
-
Pre-complexation: In a separate vial, stir Pd(OAc)₂ and SPhos in the organic solvent for 5 minutes at RT to form the active L-Pd(0) species (solution turns yellow/orange).
-
Main Setup: Add the acid substrate, boronic acid, and K₃PO₄ to the reaction vessel.
-
Initiation: Add the pre-formed catalyst solution and water.
-
Reaction: Heat to 65–70°C . Crucial: Do not exceed 75°C. The free acid is thermally sensitive.
-
Monitoring: Monitor by LCMS. If the reaction stalls, add a second portion of boronic acid (0.5 equiv).
Mechanistic Insight & Troubleshooting
The following diagram illustrates the competitive inhibition pathways that necessitate the specific conditions above.
Figure 2: Competitive pathways. High-activity ligands (SPhos) and protection (Esters) block the red inhibition pathways.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to lack of ligand stabilization. | Switch to Method A or increase SPhos loading to 2.5:1 (L:Pd). |
| Product is Methyl Pyridine | Decarboxylation of the acetic acid moiety. | Lower temperature to <70°C. Ensure base is not too strong (avoid hydroxides in Method B). |
| No Reaction (Stalled) | Catalyst poisoning by Pyridine N. | Use Pd(dppf)Cl₂ (Method A) or XPhos Pd G3 precatalyst. |
| Protodeboronation | Boronic acid instability. | Use Boronic Pinacol Esters instead of acids. Switch base to K₃PO₄. |
References
-
General Suzuki Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Instability of Pyridylacetic Acids: Borowski, P., et al. (2011).[2] Instability of 2,2-di(pyridin-2-yl)acetic acid.[3] Tautomerization versus decarboxylation. Journal of Molecular Modeling. [Link]
Sources
Application Note: Amide Coupling Protocols for 2-(6-Bromopyridin-2-yl)acetic acid
Introduction: The Role of 2-(6-Bromopyridin-2-yl)acetic acid in Synthesis
2-(6-Bromopyridin-2-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a common motif in pharmacologically active compounds, functionalized with both a reactive carboxylic acid handle for derivatization and a bromine atom that allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The ability to readily form amide bonds from the acetic acid moiety is critical for scaffold elaboration and the generation of compound libraries for lead optimization.
This guide provides researchers with a detailed overview of the principles and robust protocols for the efficient coupling of 2-(6-Bromopyridin-2-yl)acetic acid with various amines. We will explore two primary, field-proven methods: a classic carbodiimide-mediated reaction and a high-efficiency coupling using a modern uronium salt reagent. The causality behind reagent choice and reaction conditions is explained to empower scientists to adapt these protocols to their specific synthetic challenges.
Reagent Profile: 2-(6-Bromopyridin-2-yl)acetic acid
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.
| Property | Value | Source(s) |
| CAS Number | 1093879-46-9 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [2][3] |
| Molecular Weight | 216.03 g/mol | [2][3] |
| Physical Form | Solid | [1][4] |
| Storage Conditions | Store at -20°C or 2-8°C, under an inert atmosphere (e.g., Nitrogen) in a dry, well-ventilated area.[1][2][4] |
Safety & Handling:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][4]
-
Precautionary Measures: Handle in a well-ventilated area or fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid breathing dust.[1] Wash hands thoroughly after handling.[6]
-
In Case of Exposure:
Scientific Principles of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[7] The hydroxyl group (-OH) of the acid is a poor leaving group and must be converted into a more reactive species that is susceptible to nucleophilic attack by the amine.[8][9] This process is facilitated by coupling reagents.
Carbodiimide Reagents (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used dehydrating agents.[10] The reaction mechanism involves the carboxylic acid protonating the carbodiimide, followed by the carboxylate attacking the central carbon of the carbodiimide.[8] This forms a highly reactive O-acylisourea intermediate.[9][10] This intermediate is unstable and prone to side reactions, such as rearranging to an inactive N-acylurea or forming an oxazolone, which can lead to racemization if the acid has a chiral center.[11][12]
To mitigate these side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form a more stable OBt active ester, which is less reactive but provides cleaner conversion to the desired amide upon reaction with the amine.[12][13]
Uronium/Aminium Salt Reagents (e.g., HATU)
Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are among the most efficient coupling reagents available, particularly for sterically hindered substrates or those prone to racemization.[14][15] The mechanism begins with the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA).[16] The resulting carboxylate attacks HATU to form an OAt-active ester, releasing tetramethylurea.[17][18]
The superiority of HATU stems from the nature of its leaving group, HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt can stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the rate of amide formation and significantly suppressing side reactions.[15][17]
Experimental Protocols
The following protocols are designed for a 0.5 mmol scale. They can be scaled as needed, maintaining the specified molar equivalencies.
Protocol A: Carbodiimide-Mediated Coupling using EDC/HOBt
Principle: A cost-effective and reliable method suitable for a wide range of primary and secondary amines. The inclusion of HOBt minimizes side reactions common with carbodiimides.[12][13]
Materials & Reagents:
| Reagent | M.W. | Eq. | Amount (0.5 mmol scale) |
| 2-(6-Bromopyridin-2-yl)acetic acid | 216.03 | 1.0 | 108 mg |
| Amine (substrate) | - | 1.1 | 0.55 mmol |
| EDC·HCl | 191.70 | 1.2 | 115 mg |
| HOBt (anhydrous) | 135.12 | 1.2 | 81 mg |
| DIPEA (Hünig's base) | 129.24 | 2.5 | 218 µL |
| Anhydrous DMF | - | - | 5 mL |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(6-Bromopyridin-2-yl)acetic acid (108 mg, 0.5 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir until the acid is fully dissolved.
-
Reagent Addition: Add the desired amine (0.55 mmol, 1.1 eq.), HOBt (81 mg, 0.6 mmol, 1.2 eq.), and EDC·HCl (115 mg, 0.6 mmol, 1.2 eq.) to the solution.
-
Causality Note: Adding the reagents in this order allows the amine to be present as the active ester is formed, promoting efficient reaction.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 218 µL, 1.25 mmol, 2.5 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (25 mL). b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Causality Note: The bicarbonate wash removes unreacted carboxylic acid and HOBt. The water and brine washes remove residual DMF and water-soluble byproducts like diisopropylethylammonium salts and the urea byproduct from EDC.[19] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
Protocol B: High-Efficiency Coupling using HATU
Principle: This method is superior for challenging couplings, including those with sterically hindered or electron-deficient amines, and provides high yields with minimal racemization.[15][20]
Materials & Reagents:
| Reagent | M.W. | Eq. | Amount (0.5 mmol scale) |
| 2-(6-Bromopyridin-2-yl)acetic acid | 216.03 | 1.0 | 108 mg |
| Amine (substrate) | - | 1.1 | 0.55 mmol |
| HATU | 380.23 | 1.2 | 228 mg |
| DIPEA (Hünig's base) | 129.24 | 3.0 | 261 µL |
| Anhydrous DMF | - | - | 5 mL |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add 2-(6-Bromopyridin-2-yl)acetic acid (108 mg, 0.5 mmol, 1.0 eq.) and HATU (228 mg, 0.6 mmol, 1.2 eq.).
-
Dissolution: Add anhydrous DMF (5 mL) and stir for 2-3 minutes.
-
Activation: Add DIPEA (261 µL, 1.5 mmol, 3.0 eq.) to the mixture and stir for 10-15 minutes at room temperature. This is the pre-activation step where the OAt-active ester is formed.[16][17]
-
Causality Note: Pre-activation ensures the highly reactive species is ready to react immediately upon addition of the amine, often leading to faster and cleaner reactions.
-
-
Amine Addition: Add the amine (0.55 mmol, 1.1 eq.) to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.[17] Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow the identical work-up and purification steps (6 and 7) as described in Protocol A. The aqueous washes are effective at removing the tetramethylurea and HOAt byproducts.
Conclusion & Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion / No Reaction | Inactive reagents (hydrolyzed coupling agents); Insufficient base; Sterically demanding substrate. | Use fresh, anhydrous reagents and solvents. For hindered substrates, consider switching from Protocol A to Protocol B (HATU). Gentle heating (40-50°C) may be required in difficult cases. |
| Formation of N-Acylurea byproduct (Protocol A) | The O-acylisourea intermediate rearranged before reacting with the amine. | Ensure HOBt is added and that the reaction temperature is not excessively high.[11] |
| Difficulty Removing Byproducts | Urea byproducts (from EDC or HATU) can sometimes co-elute with the product. | The urea from EDC is more soluble than that from its analog DCC, making work-up easier.[13] Ensure thorough aqueous washes are performed. If issues persist, crystallization may be an effective purification method. |
The choice between these protocols depends on the specific amine substrate, cost considerations, and desired reaction efficiency. For routine syntheses, the EDC/HOBt method is often sufficient. For precious, sterically hindered, or electron-poor amines, the HATU protocol is highly recommended to ensure success.
References
- Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Wikipedia. (n.d.). HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
- Wikipedia. (n.d.). Carbodiimide.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction.
- Albericio, F., et al. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
- Sigma-Aldrich. (n.d.). 2-(6-Bromopyridin-2-yl)acetic acid | 1093879-46-9.
- Safety Data Sheet. (2009, September 22). 2 - SAFETY DATA SHEET.
- Fisher Scientific. (2012, April 19). SAFETY DATA SHEET.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ChemScene. (n.d.). 2-(6-Bromopyridin-2-yl)acetic acid | 1093879-46-9.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- PubChem. (n.d.). 2-(6-Bromopyridin-2-yl)acetic acid.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Sigma-Aldrich. (n.d.). 2-(6-Bromopyridin-2-yl)acetic acid | 1093879-46-9.
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- 1. 2-(6-Bromopyridin-2-yl)acetic acid | 1093879-46-9 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(6-Bromopyridin-2-yl)acetic acid | C7H6BrNO2 | CID 46835714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(6-Bromopyridin-2-yl)acetic acid | 1093879-46-9 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. hepatochem.com [hepatochem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. bachem.com [bachem.com]
- 12. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 17. HATU - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. 肽偶联剂选择指南 [sigmaaldrich.com]
Synthesis of mPGES-1 inhibitors using bromopyridine intermediates
An Application Note and Protocol Guide for the Synthesis and Validation of mPGES-1 Inhibitors Utilizing Bromopyridine Intermediates.
Introduction & Pharmacological Rationale
Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a highly attractive therapeutic target for the treatment of chronic inflammation, pain, and inflammation-driven cancers. Traditionally, non-steroidal anti-inflammatory drugs (NSAIDs) and coxibs have been used to inhibit cyclooxygenase-1/2 (COX-1/2). However, COX-2 inhibition globally suppresses all downstream prostanoids, including the cardioprotective prostacyclin (PGI₂), which can lead to severe adverse cardiovascular events [1].
Because mPGES-1 is the terminal, inducible isomerase responsible specifically for the conversion of PGH₂ to PGE₂ during inflammatory stress, its selective inhibition suppresses pathogenic PGE₂ while permitting the redirection of PGH₂ substrate toward other synthases (such as PGIS), thereby preserving or even enhancing cardioprotective PGI₂ levels[2].
Fig 1: PGE2 biosynthesis pathway highlighting mPGES-1 as a selective, cardioprotective target.
Strategic Scaffold Design: The Role of Bromopyridines
In the rational design of mPGES-1 inhibitors, bromopyridines serve as highly privileged, versatile synthetic intermediates. The mPGES-1 active site features a deep, lipophilic pocket adjacent to a glutathione (GSH) binding domain.
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a crucial hydrogen-bond acceptor, often engaging with key residues such as Arg110 or Ser127 within the enzyme's binding cleft[3].
-
The Bromine Handle: The halogen serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid, modular assembly of rigid biaryl systems or functionalized heterocycles that perfectly occupy the hydrophobic sub-pockets.
Quantitative Structure-Activity Relationship (SAR) Summary
The following table summarizes the inhibitory potency of representative pyridine-containing scaffolds synthesized via halogenated intermediates[3].
| Scaffold Class | Key Functionalization | Cell-Free IC₅₀ (µM) | Whole Blood IC₅₀ (µM) | COX-2 Selectivity |
| Aminobenzothiazole | Pyridine-amide derivative | 2.6 ± 0.1 | > 10.0 | > 100-fold |
| Biaryl-pyridine | 4-Fluoro-phenyl coupled | 0.7 ± 0.1 | 3.2 | > 500-fold |
| Pyrimidine-2-thiol | 3-Acetylpyridine moiety | 1.4 ± 0.2 | 5.1 | > 100-fold |
| Carbazole benzamide | AF3442 analog | 0.06 | 29.0 | > 1000-fold |
Experimental Workflows & Methodologies
The following protocols detail the synthesis of a representative biaryl-pyridine mPGES-1 inhibitor starting from 5-bromo-2-aminopyridine, followed by its biological validation.
Fig 2: Modular synthetic and validation workflow for bromopyridine-derived mPGES-1 inhibitors.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Construct the lipophilic biaryl core to anchor the molecule within the mPGES-1 hydrophobic pocket. Causality & Rationale: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered aryl rings. A biphasic 1,4-dioxane/water system ensures the solubility of both the organic bromopyridine and the inorganic base (K₂CO₃).
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask, dissolve 5-bromo-2-aminopyridine (1.0 equiv, 5.0 mmol) and the selected arylboronic acid (1.2 equiv, 6.0 mmol) in 20 mL of 1,4-dioxane.
-
Add 5 mL of a 2M aqueous K₂CO₃ solution.
-
Self-Validating Step (Deoxygenation): Rigorously sparge the biphasic mixture with Argon for 15 minutes. Failure to exclude oxygen will result in the homocoupling of the boronic acid and rapid oxidation of the active Pd(0) species, visually indicated by the precipitation of palladium black.
-
Add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol). Seal the flask and heat to 90°C in an oil bath for 12 hours.
-
Self-Validating Step (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the bromopyridine spot (UV active at 254 nm) confirms conversion.
-
Cool the mixture to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to isolate the biaryl-pyridinamine intermediate. Confirm mass via LC-MS.
Protocol B: Amidation for Final Inhibitor Assembly
Objective: Attach a functionalized acyl group to the primary amine of the pyridine core to engage the GSH-binding domain. Causality & Rationale: HATU and DIPEA are utilized for the amidation of carboxylic acids. HATU generates a highly reactive HOAt ester intermediate, which prevents epimerization and drives the reaction forward even with electronically deactivated aminopyridines.
Step-by-Step Procedure:
-
Dissolve the target carboxylic acid (1.1 equiv, 2.2 mmol) and HATU (1.2 equiv, 2.4 mmol) in anhydrous DMF (10 mL) at 0°C under Argon.
-
Add DIPEA (3.0 equiv, 6.0 mmol) dropwise and stir for 15 minutes to pre-activate the acid.
-
Add the biaryl-pyridinamine intermediate (1.0 equiv, 2.0 mmol) synthesized in Protocol A. Allow the reaction to warm to room temperature and stir for 8 hours.
-
Quench with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 x 20 mL).
-
Purify the final compound using Preparative-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity required for biological assays.
Biological Validation: Self-Validating Assay Systems
To ensure the synthesized compound is a true mPGES-1 inhibitor and not an assay artifact, it must be evaluated in a cell-free recombinant enzyme assay with strict kinetic controls [4].
Protocol C: Cell-Free Recombinant mPGES-1 Inhibition Assay
Objective: Determine the intrinsic IC₅₀ of the synthesized pyridine derivative. Causality & Rationale: The substrate, PGH₂, is highly unstable (t₁/₂ ~ 5 min at room temperature) and will spontaneously degrade into PGE₂ and PGD₂, creating false-negative background noise. Therefore, the reaction must be extremely brief (60 seconds) and immediately quenched with a reducing agent (SnCl₂) to convert unreacted PGH₂ into stable PGF₂α.
Step-by-Step Procedure:
-
Prepare the assay buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione (GSH). GSH is an essential cofactor for mPGES-1 activity.
-
Pre-incubate human recombinant mPGES-1 enzyme (0.5 µg/mL) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) for 15 minutes at 4°C.
-
Critical Step: Rapidly add PGH₂ (final concentration 10 µM, kept strictly on dry ice until the moment of addition) to initiate the reaction.
-
Incubate exactly for 60 seconds at 4°C.
-
Self-Validating Step (Quenching): Immediately terminate the reaction by adding a stop solution consisting of FeCl₂ (40 mM) and SnCl₂ (40 mM) in 0.1 M HCl. This instantly reduces any remaining PGH₂ to PGF₂α, ensuring that the only PGE₂ detected was enzymatically generated during the 60-second window.
-
Quantify the generated PGE₂ using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS. Calculate the IC₅₀ using non-linear regression analysis.
References
-
Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters.[Link]
-
Microsomal Prostaglandin E synthase-1 Inhibition in Cardiovascular Inflammatory Disease. PubMed.[Link]
-
Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases. Frontiers in Pharmacology.[Link]
-
Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor. PubMed.[Link]
-
Characterization of microsomal prostaglandin E synthase 1 inhibitors. PubMed.[Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromopyridine Derivatives
Executive Summary & Mechanistic Rationale
For researchers and drug development professionals, 6-bromopyridine derivatives represent indispensable building blocks in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. The strategic functionalization of the 6-position via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions) provides a robust pathway for C–C and C–N bond formation.
However, the pyridine core presents unique mechanistic challenges. The inherent electronegativity of the nitrogen atom withdraws electron density from the ring, generally facilitating the oxidative addition of the carbon-halogen bond to the Pd(0) catalyst. Yet, the lone pair on the pyridine nitrogen can competitively coordinate to the Pd(II) intermediate, leading to catalyst poisoning via stable off-cycle complexes[4]. Furthermore, the electronic nature of substituents on the ring drastically alters reactivity:
-
Electron-Deficient Substrates (e.g., 2,6-dibromopyridine): The presence of a second halogen or an electron-withdrawing group accelerates oxidative addition. These substrates often react rapidly but are prone to over-coupling or competing nucleophilic aromatic substitution (SNAr) pathways [2].
-
Electron-Rich Substrates (e.g., 2-amino-6-bromopyridine): Electron-donating groups increase the electron density of the ring, raising the activation energy barrier for oxidative addition. This necessitates the use of highly electron-rich, sterically demanding ligands (e.g., dialkylbiaryl phosphines like XPhos or SPhos) to force the catalytic cycle forward [1].
Understanding these causal relationships is critical for designing self-validating, high-yielding experimental protocols.
Pd-catalyzed cycle for 6-bromopyridines, highlighting the N-coordination off-cycle risk.
Reaction Modalities & Strategic Optimization
Suzuki-Miyaura Coupling (C–C Bond Formation)
The Suzuki-Miyaura coupling of 6-bromopyridines with arylboronic acids is highly dependent on the base and ligand choice. The C–Br bond is weaker than the C–Cl bond, allowing for milder conditions, but competitive protodeboronation of the boronic acid can severely depress yields [1].
-
Causality of Optimization: To mitigate protodeboronation, researchers must exclude water (using anhydrous solvents like toluene or 1,4-dioxane) and utilize weaker bases (e.g.,
or ) instead of harsh hydroxides. If protodeboronation persists, switching from a boronic acid to a pinacol ester (Bpin) or MIDA boronate increases stability [6].
Buchwald-Hartwig Amination (C–N Bond Formation)
Coupling amines to 6-bromopyridines requires precise control over the base to avoid functional group degradation. While
-
Causality of Optimization: For highly functionalized or base-sensitive 6-bromopyridines, substituting
with soluble, milder organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) paired with XantPhos or -BuXPhos enables homogeneous, room-temperature to mild-heating conditions. This is particularly valuable in continuous flow applications where insoluble salts cause reactor fouling [5].
Decision matrix for selecting ligands and bases based on the electronic nature of the substrate.
Quantitative Data Summary
The following table synthesizes benchmark conditions and expected yields for various 6-bromopyridine cross-coupling workflows, highlighting the inverse relationship between substrate electron density and required catalyst sophistication [1, 2, 3].
| Substrate | Reaction Type | Precatalyst / Ligand | Base | Solvent & Temp | Typical Yield |
| 2-Amino-6-bromopyridine | Suzuki-Miyaura | 85–95% | |||
| 2-Amino-6-bromopyridine | Suzuki-Miyaura | Toluene, 100 °C | 80–90% | ||
| 2,6-Dibromopyridine | Buchwald-Hartwig | 88–95% | |||
| 6-Bromopyridine-2-carbonitrile | Negishi Coupling | None (Zn reagent) | THF, 25 °C | >90% | |
| 2,6-Dibromopyridine | Amination (Ullmann)* | CuI / DMPAO (10 mol%) | Water, 140 °C (MW) | 50–80% |
*Included as a base-metal comparative baseline for electron-deficient substrates.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 2-Amino-6-bromopyridine
This protocol utilizes a highly active Pd/XPhos system to overcome the electron-rich nature of the amino-substituted pyridine ring, preventing catalyst stalling during oxidative addition [1].
Reagents:
-
2-Amino-6-bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or Arylboronic pinacol ester (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [
] (0.025 mmol, 2.5 mol%) -
XPhos (0.05 mmol, 5.0 mol%)
-
Cesium carbonate[
] (2.5 mmol, 2.5 equiv) -
Anhydrous
-Butanol ( -BuOH) (5.0 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In a glovebox or using standard Schlenk technique, charge a flame-dried Schlenk tube with 2-amino-6-bromopyridine, arylboronic acid,
, XPhos, and .-
Scientific Insight: Solid-state mixing of the precatalyst and ligand prior to solvent addition facilitates the rapid in situ generation of the active
complex.
-
-
Solvent Addition: Remove the tube from the glovebox (if used) and add anhydrous
-BuOH (5 mL) under a positive pressure of argon. -
Degassing: Seal the tube with a rubber septum. Perform three cycles of freeze-pump-thaw or vigorously sparge the mixture with argon for 15 minutes.
-
Scientific Insight: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to their phosphine oxides, permanently deactivating the catalyst.
-
-
Reaction Execution: Replace the septum with a Teflon screw cap. Heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring for 12–18 hours.
-
Validation & Workup: Monitor the reaction via TLC or GC-MS. Upon full consumption of the starting material, cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with deionized water and brine, dry over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Mild Buchwald-Hartwig Amination of 2,6-Dibromopyridine
This protocol leverages the electron-deficient nature of 2,6-dibromopyridine, allowing for room-temperature to mild-heating amination using a third-generation (G3) palladacycle precatalyst [2, 5].
Reagents:
-
2,6-Dibromopyridine (1.0 mmol, 1.0 equiv)
-
Primary or Secondary Amine (1.1 mmol for mono-amination; 2.5 mmol for bis-amination)
- -BuXPhos Pd G3 Precatalyst (0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide [
] (1.5 mmol, 1.5 equiv) (Note: Substitute with DBU if the substrate contains base-sensitive esters). -
Anhydrous Toluene or THF (5.0 mL)
Step-by-Step Methodology:
-
Reagent Charging: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,6-dibromopyridine,
-BuXPhos Pd G3, and . -
Purging: Evacuate and backfill the flask with nitrogen three times.
-
Liquid Addition: Add the amine (if liquid) and anhydrous toluene via syringe.
-
Scientific Insight: The G3 precatalyst rapidly undergoes activation mediated by the amine and base at room temperature, releasing the active
species without the need for prolonged heating.
-
-
Reaction Execution: Stir the mixture at room temperature for 2–16 hours. If steric hindrance of the amine is high (e.g., tert-butylamine), gentle heating to 60 °C may be required.
-
Quench & Extraction: Quench the reaction with saturated aqueous
(10 mL). Extract the aqueous layer with ethyl acetate ( mL). -
Purification: Combine the organic layers, dry over
, concentrate, and purify by column chromatography (EtOAc/Hexanes gradient).
Troubleshooting & Self-Validation Matrix
When yields deviate from the expected >80% threshold, use the following causal matrix to identify and rectify the failure point:
| Observation (via GC-MS/LC-MS) | Mechanistic Cause | Corrective Action |
| High unreacted 6-bromopyridine; Pd black precipitates early. | Catalyst poisoning via pyridine N-coordination or rapid phosphine oxidation. | Switch to a bulkier ligand (e.g., |
| Starting material consumed, but yield is low; high levels of debrominated pyridine. | Hydride transfer from the solvent (e.g., alcohols) or | Switch solvent from |
| Complete consumption of arylboronic acid, but 6-bromopyridine remains. | Protodeboronation of the boronic acid outcompetes transmetalation. | Switch to a boronic pinacol ester (Bpin). Change base from |
| Formation of 2,2'-bipyridyl homocoupling side products. | Intermolecular homocoupling of the pyridine substrate due to slow transmetalation. | Increase the concentration of the nucleophile. Optimize the base to accelerate the transmetalation step. |
References
-
Yang, Y., Niedermann, K., Han, C., & Buchwald, S. L. "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides." Organic Letters, American Chemical Society, 2014. URL: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, PubMed Central (PMC), 2016. URL:[Link]
-
"Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv, 2021. URL: [Link]
-
"Synthesis of 5-aryl-imidazo[1,2-a]pyridines via Suzuki-Miyaura coupling." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2012. URL: [Link]
Application Note: Esterification of 2-(6-Bromopyridin-2-yl)acetic Acid
[1]
Executive Summary & Strategic Analysis
The esterification of 2-(6-bromopyridin-2-yl)acetic acid presents a specific chemoselective challenge distinct from standard benzoic acids. While the bromine handle at the C6 position is stable under standard esterification conditions, the 2-pyridylacetic acid motif is inherently unstable.
The Decarboxylation Challenge
2-Pyridylacetic acids are prone to thermal decarboxylation to form the corresponding 2-methylpyridine (picoline) derivative. This decomposition proceeds via a zwitterionic intermediate where the proton from the carboxylic acid transfers to the basic pyridine nitrogen. This creates a stabilized ylide-like transition state that facilitates the loss of CO₂.
Strategic Solution: To successfully esterify this substrate without degradation, the reaction environment must prevent zwitterion formation.
-
Strong Acid Catalysis (Protonation): Saturating the system with strong acid (e.g.,
-TsOH or HCl) ensures the pyridine nitrogen remains fully protonated ( ), disrupting the zwitterionic resonance and preventing decarboxylation during heating. -
Anhydrous Conditions: Removing water favors the equilibrium toward the ester and limits the hydrolysis-decarboxylation pathway.
This guide presents three protocols ranging from the industrial standard (PTSA) to mild laboratory-scale methods (Alkylation).
Reaction Mechanism & Workflow
The following diagram illustrates the critical zwitterionic pathway that must be suppressed and the acid-catalyzed esterification workflow.
Caption: Mechanistic divergence. Acid saturation (Green path) prevents the formation of the unstable zwitterion (Red path).
Experimental Protocols
Protocol A: -Toluenesulfonic Acid (PTSA) Catalysis (Recommended)
Best for: High yield (>90%), scale-up, and stability. Basis: This method utilizes PTSA to maintain a low pH, effectively protonating the pyridine ring while catalyzing ester formation.
Materials
-
Substrate: 2-(6-Bromopyridin-2-yl)acetic acid (1.0 equiv)
-
Solvent/Reagent: Anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester) (40–60 volumes)
-
Catalyst:
-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.15 equiv) -
Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂).
Step-by-Step Procedure
-
Charge: To a reaction flask equipped with a magnetic stir bar, add the carboxylic acid substrate.
-
Solvation: Add anhydrous Methanol (or Ethanol). A ratio of 40–50 mL solvent per gram of substrate is recommended to ensure homogeneity and drive equilibrium.
-
Catalyst Addition: Add PTSA·H₂O (0.15 equiv).
-
Note: The solution should be clear. If the substrate is not fully soluble initially, it will dissolve upon heating.
-
-
Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) with stirring.
-
Duration: 4–6 hours.[1] Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.
-
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Concentration: Remove the solvent under reduced pressure (Rotavap) to obtain a residue. Do not heat the residue excessively in the absence of solvent.
-
Neutralization: Dissolve the residue in Ethyl Acetate. Wash carefully with saturated NaHCO₃ solution .
-
Caution: CO₂ evolution will occur. Ensure the aqueous layer is basic (pH ~8) to remove unreacted acid and neutralize the pyridine salt.
-
-
Isolation: Separate the organic layer.[2][3] Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from EtOAc/Petroleum Ether (1:15) or purify via silica flash chromatography.
Protocol B: Thionyl Chloride Activation (In Situ Acid Chloride)
Best for: Rapid synthesis, strictly anhydrous requirements.
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere.
-
Chill: Add anhydrous Methanol (or Ethanol) and cool to 0°C in an ice bath.
-
Activation: Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise.
-
Mechanism:[2] This generates anhydrous HCl in situ and activates the alcohol.
-
-
Addition: Add 2-(6-Bromopyridin-2-yl)acetic acid (1.0 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–3 hours.
-
Optional: If conversion is slow, heat to 40°C. Avoid vigorous reflux if possible to minimize degradation.
-
-
Workup: Concentrate the solvent in vacuo. Re-dissolve in DCM or EtOAc and wash with saturated NaHCO₃ (cold) to liberate the free base ester. Dry and concentrate.
Protocol C: Base-Mediated Alkylation (Mild Conditions)
Best for: Small scale (<100 mg) or if the substrate contains acid-sensitive protecting groups elsewhere.
Step-by-Step Procedure
-
Dissolution: Dissolve the acid (1.0 equiv) in anhydrous DMF (10 volumes).
-
Base: Add K₂CO₃ (2.0 equiv). Stir for 15 minutes at room temperature.
-
Note: The suspension may turn slightly yellow.[3]
-
-
Alkylation: Add Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 equiv) dropwise.
-
Reaction: Stir at room temperature for 3–12 hours.
-
Safety: MeI is toxic and volatile. Use a fume hood.
-
-
Workup: Dilute with water and extract into EtOAc (3x). Wash organic layer with water (to remove DMF) and brine. Dry and concentrate.
Analytical Data & Quality Control
| Parameter | Specification | Notes |
| Appearance | White to Off-white Solid | Yellowing indicates decomposition (picoline formation). |
| ¹H NMR (CDCl₃) | The methylene singlet is diagnostic. A shift or loss indicates decarboxylation. | |
| ¹H NMR (Ester) | For methyl ester. | |
| ¹H NMR (Aromatic) | Characteristic 2,6-substituted pyridine pattern. | |
| LC-MS | [M+H]⁺ matches target | Check for [M-44] peak (loss of CO₂). |
Common Impurity: 2-Bromo-6-methylpyridine.
-
Detection: In ¹H NMR, look for a methyl singlet around
2.5–2.6 ppm (aromatic methyl) instead of the methylene singlet at 3.8 ppm.
Troubleshooting & Safety
Troubleshooting Guide
-
Issue: Low Yield / Decarboxylation observed.
-
Cause: Reaction temperature too high or insufficient acid catalyst allowing zwitterion formation.
-
Fix: Switch to Protocol A. Increase PTSA to 0.2 equiv. Ensure strictly anhydrous solvent.
-
-
Issue: Product is a salt (hydrochloride/tosylate).
-
Cause: Incomplete neutralization during workup.
-
Fix: The pyridine nitrogen is basic. Ensure the organic layer is washed with bicarbonate until the aqueous pH is basic (~8–9) to isolate the free base ester.
-
-
Issue: Starting material remains.
-
Fix: 2-Pyridylacetic acids are sterically hindered at the acetic acid tail by the ortho-substituents. Increase reaction time or use Protocol B (SOCl₂) for higher activation energy.
-
Safety Hazards
-
Bromine Moiety: The C-Br bond is stable here but avoid using palladium catalysts or strong reducing agents (e.g., LiAlH₄) which could debrominate the ring.
-
Thionyl Chloride: Reacts violently with water. Releases SO₂ and HCl gas.
-
Methyl Iodide: Potent alkylating agent (carcinogen).
References
-
Patent Precedent: Preparation method of 6-bromo-2-pyridine methyl formate. CN103086964A. (2013). Describes the PTSA/MeOH reflux method with 94% yield.
-
Mechanistic Insight: The decarboxylation of some heterocyclic acetic acids. J. Chem. Soc., Perkin Trans. 2. (1970). Details the zwitterionic mechanism of pyridylacetic acid decomposition.
-
General Methodology: Esterification of carboxylic acids with alcohols using p-toluenesulfonic acid. Organic Syntheses.[4][5] Standard acid-catalyzed esterification procedures. [4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2,6-Functionalized Pyridines via Halogen-Metal Exchange
Executive Summary
The regioselective functionalization of the pyridine core is a cornerstone in the development of active pharmaceutical ingredients (APIs), such as the antimigraine agent Lasmiditan and various kinase inhibitors[1][2]. 2,6-Disubstituted pyridines also serve as critical bidentate and tridentate ligands in transition-metal biomimetic chemistry[3].
Historically, the synthesis of these motifs from inexpensive 2,6-dibromopyridine relied on cryogenic lithium-halogen exchange using highly pyrophoric reagents like
Mechanistic Principles & Reagent Selection
Halogen-metal exchange is an equilibrium-driven process favoring the formation of the more stable organometallic species (e.g., an
The Evolution of the Exchange Reagent
-
Standard Organolithiums (
-BuLi): Lithium-halogen exchange is extremely fast but highly exothermic. To prevent the highly reactive 2-bromo-6-lithiopyridine intermediate from undergoing undesired dimerization or "halogen dance" isomerization, reactions must be strictly maintained at –78 °C[3][4]. -
Standard Grignards (
-PrMgCl): Magnesium-halogen exchange is less exothermic and provides a more stable intermediate. However, standard -PrMgCl forms polymeric aggregates in ethereal solvents, drastically reducing its kinetic basicity and resulting in incomplete conversion or requiring elevated temperatures that degrade the pyridine ring[5][6]. -
Turbo Grignard (
-PrMgCl·LiCl): The addition of stoichiometric lithium chloride breaks down the polymeric magnesium aggregates, forming a highly reactive, monomeric magnesiate complex. This "Turbo Grignard" accelerates the exchange rate, allowing quantitative mono-metalation of 2,6-dibromopyridine at 0 °C to room temperature, completely bypassing the need for cryogenic infrastructure[3][5][7].
Comparative Data Analysis
The selection of the exchange reagent dictates the operational temperature, scalability, and intermediate stability. Table 1 summarizes the critical parameters for mono-metalating 2,6-dibromopyridine.
Table 1: Comparison of Halogen-Metal Exchange Reagents for 2,6-Dibromopyridine
| Reagent | Operating Temp | Intermediate Formed | Reaction Time | Primary Limitations | Scalability |
| –78 °C | 2-Bromo-6-lithiopyridine | < 15 min | Pyrophoric; requires strict cryogenic control to avoid side-reactions. | Poor (Batch) / Excellent (Flow) | |
| 25 °C | 2-Bromo-6-magnesiopyridine | 2–4 hours | Sluggish kinetics; incomplete conversion; prone to dimerization. | Moderate | |
| 0 °C to 25 °C | 2-Bromo-6-magnesiopyridine | 1–3 hours | Requires accurate titration before use to prevent over-metalation. | Excellent (Batch) |
Process Workflows & Visualization
The logical flow of reagent selection directly impacts the downstream electrophilic trapping. The diagram below illustrates the divergent pathways based on reagent selection.
Figure 1: Reaction pathways for mono-functionalization of 2,6-dibromopyridine via metal-halogen exchange.
Validated Experimental Protocols
To ensure self-validating and reproducible results, the following protocols incorporate specific in-process controls (IPCs).
Protocol A: Batch Synthesis using Turbo Grignard (Milder, Scalable)
Objective: Synthesis of 2-bromo-6-formylpyridine via DMF trapping.[3][7]
Prerequisites:
Titrate commercial
Step-by-Step Procedure:
-
Preparation: To an oven-dried, argon-flushed 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal temperature probe, add 2,6-dibromopyridine (10.0 g, 42.2 mmol, 1.0 equiv) and anhydrous THF (80 mL).
-
Cooling: Submerge the flask in an ice/water bath and allow the internal temperature to reach 0 °C.
-
Metalation: Syringe in titrated
-PrMgCl·LiCl (1.3 M in THF, 34.1 mL, 44.3 mmol, 1.05 equiv) dropwise over 15 minutes, maintaining the internal temperature below 5 °C. -
Aging: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The solution will turn dark green-brown[7].
-
Self-Validation (IPC): Quench a 0.1 mL aliquot into 1 mL of saturated aqueous
containing . GC-MS analysis should show >98% conversion to 2-bromo-6-iodopyridine, confirming complete mono-magnesiation.
-
-
Electrophilic Trapping: Recool the mixture to 0 °C. Add anhydrous DMF (6.5 mL, 84.4 mmol, 2.0 equiv) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature for 1 hour.
-
Quench & Workup: Carefully quench the reaction by adding 50 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield 2-bromo-6-formylpyridine.
Protocol B: Continuous Flow Lithiation (High Throughput, Exotherm Control)
Objective: Synthesis of 2-bromo-6-functionalized pyridine utilizing
Continuous flow chemistry circumvents the dangers of
Step-by-Step Procedure:
-
System Setup: Utilize a continuous flow reactor (e.g., Vapourtec or similar) equipped with two T-mixers and two residence time coils (PFA tubing).
-
Feed Solutions:
-
Stream A: 2,6-dibromopyridine (0.5 M in anhydrous THF).
-
Stream B:
-BuLi (0.55 M in Hexanes). -
Stream C: Electrophile (e.g., Dimethylcarbamyl chloride or an aldehyde, 1.0 M in THF)[2].
-
-
Lithiation (Reactor 1): Pump Stream A and Stream B at equal flow rates into T-mixer 1, submerged in a cooling bath at –20 °C. The combined flow enters Coil 1.
-
Trapping (Reactor 2): The effluent from Coil 1 meets Stream C at T-mixer 2 (maintained at 0 °C). The mixture flows into Coil 2 with a residence time of 3 minutes to ensure complete electrophilic addition.
-
Inline Quenching: The output stream is directed into a stirred batch flask containing aqueous
for immediate quenching.
Analytical Validation & Troubleshooting
-
Incomplete Exchange: If starting material remains, verify the quality of the Turbo Grignard. The LiCl complex is highly hygroscopic; moisture ingress will destroy the reagent. Always titrate prior to use.
-
Formation of Di-substituted Byproducts: This indicates an excess of the organometallic reagent or poor mixing. In batch, ensure dropwise addition and rigorous stirring. In flow, calibrate the pumps to ensure strict 1.05 equivalence of
-BuLi[4][7]. -
Protodehalogenation (Formation of 2-bromopyridine): Caused by adventitious moisture in the THF or the electrophile. Ensure all reagents are strictly anhydrous and handled under argon.
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at:[Link]
-
Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. Available at:[Link]
-
A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. ACS Publications. Available at:[Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. Available at:[Link]
-
A Continuous Flow Process for LSN647712 via Double Organometallic Additions to Dimethylcarbamyl Chloride. Cambrex. Available at:[Link]
- Method of preparing organomagnesium compounds (EP1582524A1). Google Patents.
-
Pyridylmagnesium Chlorides from Bromo and Dibromopyridines by Bromine-Magnesium Exchange: A Convenient Access to Functionalized Pyridines. ResearchGate. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuous Flow Process for Ketone Intermediate LSN647712 | Cambrex [cambrex.com]
- 3. mdpi.com [mdpi.com]
- 4. vapourtec.com [vapourtec.com]
- 5. EP1582524A1 - Method of preparing organomagnesium compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. thieme-connect.com [thieme-connect.com]
Application Note: Strategic C-N Coupling of 2-(6-Bromopyridin-2-yl)acetic Acid Scaffolds
This Application Note is structured to guide researchers through the specific challenges of functionalizing 2-(6-Bromopyridin-2-yl)acetic acid . This substrate presents a "dual-threat" to standard Buchwald-Hartwig conditions: catalyst poisoning by the pyridine nitrogen and competing reactivity from the acidic
Part 1: Strategic Analysis & Mechanistic Insight
Direct amination of 2-(6-Bromopyridin-2-yl)acetic acid (1) is deceptively difficult. Unlike standard aryl halides, this substrate contains three distinct reactive sites that interfere with the Pd(0)/Pd(II) catalytic cycle:
-
The Pyridine Nitrogen: Acts as a competitive ligand, coordinating to Pd(II) species and arresting the catalytic cycle (Catalyst Poisoning).[1]
-
The Carboxylic Acid (
): Instantly neutralizes standard alkoxide bases (e.g., NaOtBu), forming an insoluble carboxylate salt that alters reaction kinetics and solubility. -
The
-Methylene Protons ( ): Located between a pyridine ring and a carbonyl, these protons are sufficiently acidic to be deprotonated by strong bases used in amination. This generates a carbanion capable of competing for the Pd center (leading to C-arylation side products) or undergoing aldol-type polymerization.
The "Protect-Couple-Deprotect" Strategy
To ensure reproducibility and high yields, Protocol A (The Ester Route) is the recommended industry standard. It masks the acidic proton and modulates the
The "Direct" Strategy
For high-throughput screening (HTS) or late-stage functionalization where protection is not viable, Protocol B (The Direct Route) utilizes soluble organic bases (LiHMDS) to manage proton transfer without crashing out the catalyst.
Part 2: Visualizing the Workflow
The following decision tree outlines the critical path for selecting the correct protocol based on your specific amine partner and scale.
Figure 1: Decision matrix for selecting the optimal synthetic pathway. Protocol A is preferred for scale-up.
Part 3: Detailed Experimental Protocols
Protocol A: The Ester Route (Recommended)
Use this protocol for >90% of applications to ensure purity and yield.
Step 1: Esterification
Objective: Mask the carboxylic acid to prevent catalyst inhibition.
-
Dissolve 2-(6-Bromopyridin-2-yl)acetic acid (1.0 equiv) in anhydrous MeOH (0.5 M).
-
Cool to 0°C. Dropwise add SOCl₂ (2.0 equiv).
-
Reflux for 2 hours. Monitor by LC-MS (Acid peak
disappears; Methyl ester appears). -
Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO₃ (Caution: Gas evolution).
-
Dry (Na₂SO₄) and concentrate.[1] Yield Expectation: >95%. Use directly in Step 2.
Step 2: Buchwald-Hartwig Amination of the Ester
Crucial Choice: We use Cs₂CO₃ instead of NaOtBu. The carbonate base is strong enough to deprotonate the Pd-Amine complex but weak enough to minimize deprotonation of the
| Reagent | Equivalents | Role |
| Methyl 2-(6-bromopyridin-2-yl)acetate | 1.0 | Electrophile |
| Amine (Primary or Secondary) | 1.2 | Nucleophile |
| BrettPhos Pd G3 | 0.02 - 0.05 | Pre-catalyst (Rapid activation) |
| Cs₂CO₃ | 2.0 | Base (Anhydrous, Micronized) |
| 1,4-Dioxane | 0.2 M | Solvent (Anhydrous) |
Procedure:
-
Setup: In a glovebox or under active Ar flow, charge a reaction vial with the Ester (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (2-5 mol%).
-
Note: If using Pd(OAc)₂/Ligand, premix Pd and Ligand (1:1.2 ratio) in solvent for 5 mins before adding.
-
-
Add Reagents: Add the Amine (1.2 equiv) and anhydrous 1,4-Dioxane.
-
Degas: Sparge with Argon for 5 minutes or apply 3 vacuum/backfill cycles. Oxygen is the enemy of this reaction.
-
Reaction: Seal and heat to 80-100°C for 4-12 hours.
-
Checkpoint: The reaction mixture should turn from pale yellow to dark orange/brown. If it turns black (Pd precipitation) early, the catalyst has died (check oxygen levels).
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Step 3: Saponification (Optional)
Objective: Reveal the free acid.
-
Dissolve the coupled ester in THF/Water (3:1).
-
Add LiOH·H₂O (2.0 equiv). Stir at RT for 2-4 hours.
-
Acidification: Carefully adjust pH to ~4-5 with 1M HCl. The amino-acid product often precipitates or can be extracted into EtOAc/n-Butanol.
Protocol B: Direct Amination of the Free Acid (Advanced)
Use this only if esterification is impossible or for rapid library synthesis.
Concept: Use LiHMDS (Lithium Hexamethyldisilazide).[2] It acts as both a base to form the soluble carboxylate in situ and the base for the amination cycle.
| Reagent | Equivalents | Role |
| 2-(6-Bromopyridin-2-yl)acetic acid | 1.0 | Substrate |
| Amine | 1.2 | Nucleophile |
| LiHMDS (1M in THF) | 2.5 - 3.0 | Base (Deprotonates Acid + Amine) |
| Pd-PEPPSI-IPr | 0.05 | Catalyst (Highly stable) |
| Toluene | 0.2 M | Solvent |
Procedure:
-
Charge the Acid (1.0 equiv) and Amine (1.2 equiv) in a vial.[1]
-
Add Toluene and LiHMDS (2.5 equiv) dropwise at RT. Stir for 10 mins.
-
Observation: The solution should remain homogeneous or slightly cloudy (Li-carboxylate formation).
-
-
Add Pd-PEPPSI-IPr (5 mol%).
-
Heat to 80°C for 16 hours.
-
Quench: Add 1M HCl to pH 6. Extract with EtOAc.[1]
Part 4: Troubleshooting & Optimization
Common Failure Modes:
| Symptom | Diagnosis | Solution |
| No Conversion (SM remains) | Catalyst Poisoning | Switch to BrettPhos or RuPhos . These bulky ligands prevent the pyridine nitrogen from binding to Pd. |
| Low Yield (<30%) | The base is too strong. Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Lower temp to 80°C. | |
| Protodehalogenation (H replaces Br) | Often caused by the amine.[1] Ensure the solvent is strictly anhydrous. Increase Amine to 1.5 equiv. | |
| Black Precipitate | Pd Aggregation | "Pd Black" formation. Oxygen leak or insufficient ligand. Increase Ligand:Pd ratio to 2:1. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
- Context: Establishes BrettPhos and RuPhos as superior ligands for heteroaryl halides prone to coordin
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. Link
-
Context: Foundational work on the mechanism and the role of base strength in the catalytic cycle.[7]
-
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Buchwald–Hartwig Amination." Chemistry – A European Journal. Link
- Context: Supports the use of NHC-Pd complexes (Protocol B)
-
Li, H., et al. (2011). "Palladium-Catalyzed Amination of Aryl Chlorides with Free Carboxylic Acids." Organic Letters. Link
- Context: Provides precedent for the "Direct Route" using LiHMDS to solubilize acid substr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Scalable synthesis routes for 6-bromo-2-pyridineacetic acid HCl
Title: Scalable Synthesis Routes for 6-Bromo-2-pyridineacetic Acid HCl: Application Notes & Protocols
Executive Summary
6-Bromo-2-pyridineacetic acid (CAS 1093879-46-9)[1] is a highly versatile bifunctional building block widely utilized in the synthesis of JAK inhibitors[2], neurokinin-1 receptor antagonists, and complex multidentate ligands. The presence of both a reactive alpha-methylene carboxylic acid and a substitution-labile aryl bromide makes it a critical intermediate for drug development. Isolation as the hydrochloride (HCl) salt is strongly recommended to prevent spontaneous decarboxylation and auto-condensation, ensuring long-term shelf stability.
Strategic Route Selection & Mechanistic Causality
Designing a scalable route requires balancing atom economy, reagent cost, and reactor capabilities. We detail two distinct, field-proven methodologies based on different mechanistic paradigms:
Route A: Palladium-Catalyzed α-Arylation of Malonates (The "Cross-Coupling" Route) Direct coupling of acetic acid enolates to electron-deficient pyridines is often plagued by poly-arylation and poor yields. By utilizing diethyl malonate as a "masked" acetic acid equivalent, this route ensures mono-arylation. The reaction proceeds via oxidative addition of 2,6-dibromopyridine[3] to a Pd(0) species, followed by transmetalation with a sodiomalonate and reductive elimination. Subsequent basic hydrolysis and acid-catalyzed thermal decarboxylation yield the target compound. Causality for Scaling: This route is highly scalable in standard glass-lined reactors as it avoids cryogenic temperatures.
Route B: Directed Lithiation and Carboxylation (The "Cryogenic" Route) This step-economic route leverages the inherent acidity of the methyl protons on 2-bromo-6-methylpyridine[4]. The critical mechanistic choice here is the base: Lithium diisopropylamide (LDA) is strictly required[5]. Causality for Reagent Choice: Because LDA is a sterically hindered, non-nucleophilic base, it selectively deprotonates the methyl group (pKa ~30) to form a stabilized aza-allylic anion. If a nucleophilic base like n-butyllithium were used, competitive halogen-metal exchange at the bromide position would dominate[4][5]. Quenching the lithiated species with carbon dioxide (CO2) directly furnishes the carboxylic acid[6].
Comparative Route Metrics
To aid in route selection for pilot-plant scaling, the quantitative data for both workflows are summarized below.
| Metric | Route A: Pd-Catalyzed α-Arylation | Route B: Cryogenic Lithiation |
| Starting Material | 2,6-Dibromopyridine | 2-Bromo-6-methylpyridine |
| Step Count | 3 (Often telescoped to 2 pots) | 1 (Plus salt formation) |
| Overall Yield | 65 - 75% | 70 - 85% |
| Temperature Profile | +20 °C to +100 °C | -78 °C to 0 °C |
| Scalability Limiter | Cost of Pd catalyst / Heavy metal removal | Cryogenic reactor availability |
| Primary Impurity | Des-bromo side products | 2,6-bis(carboxymethyl)pyridine |
Experimental Protocols (Self-Validating Systems)
Protocol A: Pd-Catalyzed Synthesis of 6-Bromo-2-pyridineacetic Acid HCl
Step 1: Arylation
-
Charge a dry, nitrogen-flushed reactor with NaH (60% dispersion in mineral oil, 2.2 eq) and anhydrous THF (10 vol).
-
Cool to 0 °C. Add diethyl malonate (1.1 eq) dropwise over 30 min. Causality: Controlled addition prevents thermal runaway from exothermic H2 gas evolution.
-
Once H2 evolution ceases, add 2,6-dibromopyridine (1.0 eq), Pd(dba)2 (0.02 eq), and dppf (0.04 eq).
-
Heat the mixture to 65 °C for 12 hours.
-
IPC (In-Process Control): Withdraw a 0.1 mL aliquot, quench with 1N HCl, extract with EtOAc, and analyze via HPLC. The system validates progression only when 2,6-dibromopyridine is < 1.5% AUC.
Step 2: Hydrolysis, Decarboxylation, and Salt Formation
-
Concentrate the THF under vacuum. Add 2M NaOH (aq) (4.0 eq) and ethanol (5 vol). Reflux for 4 hours to hydrolyze the diester.
-
IPC: Validate intermediate via LC-MS to ensure complete disappearance of the mono- and di-ester masses.
-
Cool to 0 °C and acidify to pH 1 using 6M HCl.
-
Heat the acidified mixture to 90 °C for 6 hours. Causality: The geminal dicarboxylic acid is thermally unstable; heating drives the loss of CO2 gas, shifting the equilibrium entirely to the mono-acid.
-
Cool to 5 °C. The 6-bromo-2-pyridineacetic acid HCl salt will precipitate. Filter, wash with cold acetone, and dry under vacuum at 40 °C.
Protocol B: Cryogenic Lithiation Synthesis
-
Charge a rigorously dried reactor with anhydrous THF (15 vol) and diisopropylamine (1.15 eq). Cool to -78 °C.
-
Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 min at 0 °C to pre-form LDA, then recool to -78 °C[5].
-
Add 2-bromo-6-methylpyridine (1.0 eq) dropwise, maintaining the internal temperature below -70 °C[6]. Causality: Strict temperature control prevents dimerization and nucleophilic attack on the pyridine ring.
-
Stir the deep red solution for 1 hour at -78 °C.
-
Bubble rigorously dried CO2 gas through the solution (or pour the mixture onto a slurry of dry ice in ether) until the color dissipates.
-
IPC: Quench a 0.5 mL aliquot with D2O. 1H-NMR should show >95% deuterium incorporation at the methyl position if unreacted starting material remains, validating the lithiation efficiency.
-
Warm to room temperature, quench with water, and extract non-polar impurities with MTBE.
-
Acidify the aqueous layer with 4M HCl in dioxane to pH 2. Extract with EtOAc, dry over Na2SO4, and bubble HCl gas to precipitate the 6-bromo-2-pyridineacetic acid HCl salt.
Visualizations
Figure 1: Decision logic and workflow for selecting the optimal synthesis route.
Figure 2: Mechanistic pathway of the Pd-catalyzed α-arylation of diethyl malonate.
References
-
PubChem Compound Summary for CID 46835714, 2-(6-Bromopyridin-2-yl)acetic acid. National Center for Biotechnology Information.[Link]
- US9034873B2 - Pyridazine and pyrrole compounds, processes for obtaining them and uses.
-
(PNCP)Ir vs (PNNP)Ir: Neutral Iridium Complex for Direct Hydrogenation of Carboxylic Acids. Organometallics - ACS Publications.[Link]
-
Synthesis of (-)‐cytisine using a 6‐endo aza‐Michael addition. SciSpace.[Link]
- WO2008156726A1 - Inhibitors of janus kinases.
Sources
- 1. 2-(6-Bromopyridin-2-yl)acetic acid | C7H6BrNO2 | CID 46835714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2008156726A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]
- 3. US9034873B2 - Pyridazine and pyrrole compounds, processes for obtaining them and uses - Google Patents [patents.google.com]
- 4. 2-Bromo-6-methylpyridine|CAS 5315-25-3|Building Block [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Guide: Preventing Decarboxylation of 2-Pyridylacetic Acid Derivatives
Executive Summary
The Core Challenge: 2-Pyridylacetic acid derivatives are notoriously unstable due to a specific decarboxylation mechanism triggered by their zwitterionic form. Unlike typical carboxylic acids, the protonated pyridine ring acts as an electron sink, facilitating the loss of carbon dioxide under mild thermal or acidic conditions.
The Solution: Stability is binary. You must maintain the molecule either as a fully protonated cation (pH < 2, e.g., HCl salt) or a fully deprotonated anion (pH > 7, e.g., Lithium salt). The "Danger Zone" is the pH range of 3–6, where the zwitterion predominates.
The Mechanism of Failure
Understanding why the molecule fails is the key to preventing it. The decarboxylation is not a random thermal event; it is a chemically orchestrated collapse.
Zwitterionic Decarboxylation Pathway
When the pyridine nitrogen is protonated (or strongly hydrogen-bonded) and the carboxylate is deprotonated (zwitterion), the electrons from the carboxylate flow into the pyridine ring, ejecting CO₂ and forming a reactive ylide intermediate, which then protonates to form 2-picoline (2-methylpyridine).
Figure 1: The "Danger Zone" mechanism. Note that the zwitterion is the critical failure point.
Troubleshooting & FAQs
Q1: My product disappears during aqueous workup. Where did it go?
Diagnosis: You likely adjusted the pH to 4–6 to extract the "free acid" into an organic solvent. The Fix:
-
Never attempt to isolate the free acid (zwitterion).
-
Strategy A (Salt Isolation): Acidify directly to pH < 1 with HCl and evaporate to dryness to isolate the stable Hydrochloride Salt .
-
Strategy B (Anionic Extraction): Keep the aqueous layer basic (pH > 9), wash with organic solvent to remove impurities, then use the aqueous phase directly or lyophilize to get the Lithium/Potassium salt .
Q2: Can I purify the free acid on silica gel?
Diagnosis: No. Silica gel is slightly acidic and promotes zwitterion formation. The compound will streak (tail) and decarboxylate on the column. The Fix:
-
Avoid chromatography of the acid.
-
Purify the ester precursor first, then hydrolyze.
-
If you must purify the acid, use Reverse Phase (C18) with a mobile phase of 0.1% HCl (not Formic Acid/TFA, as HCl ensures full protonation) to keep it as the stable cation.
Q3: I see a mass of [M-44] in my LCMS. Is my sample degraded?
Diagnosis: Not necessarily. The high temperature of the ESI source can induce decarboxylation during analysis. The Fix:
-
Check the NMR.[1] If the methylene protons (~3.8 ppm) are present and integrate correctly, the sample is intact.
-
If the NMR shows a methyl group (~2.5 ppm) on the pyridine ring, the sample has degraded.
Q4: How do I store 2-pyridylacetic acid?
Diagnosis: The free acid decomposes at room temperature. The Fix:
-
Form: Store as the Hydrochloride Salt or Ethyl Ester .
-
Conditions: -20°C, under Argon, desiccated.
-
Shelf Life: The HCl salt is stable for years; the free acid (if you accidentally made it) degrades in hours/days.
Experimental Protocols
Protocol A: Safe Hydrolysis & Isolation of 2-Pyridylacetic Acid HCl
Use this protocol to convert the stable ester into the stable hydrochloride salt without passing through the unstable zwitterion phase.
Reagents:
-
Ethyl 2-pyridylacetate (1.0 equiv)
-
Potassium Hydroxide (2.0 equiv)
-
Ethanol / Water (3:1 ratio)
-
Conc. HCl (12M)
Procedure:
-
Hydrolysis: Dissolve ethyl 2-pyridylacetate in EtOH/Water. Add KOH. Stir at room temperature (do not heat above 40°C) until TLC shows consumption of ester (approx. 1-2 h).
-
State: The product is now the stable Potassium 2-pyridylacetate (Anion).
-
-
Concentration: Remove Ethanol under reduced pressure at < 40°C. You will be left with an aqueous solution.
-
Washing (Optional): Extract the basic aqueous layer with Et2O or DCM to remove non-acidic impurities. Discard organic layer.
-
Acidification (CRITICAL STEP): Cool the aqueous layer to 0°C. Add Conc. HCl dropwise until pH = 1.0 .
-
Why? We jump rapidly from pH > 10 (Anion) to pH 1 (Cation), minimizing time in the pH 4-6 Danger Zone.
-
-
Isolation: Evaporate the aqueous solution to dryness in vacuo (bath < 45°C).
-
Purification: The residue is a mixture of Product-HCl and KCl. Triturate the solid with dry Ethanol or Isopropanol (the organic salt dissolves; KCl remains solid). Filter off KCl.
-
Final Drying: Evaporate the filtrate to yield 2-Pyridylacetic Acid Hydrochloride as a white/off-white solid.
Protocol B: One-Pot Amide Coupling (Avoids Isolation)
Use this when you need to couple the acid to an amine. It avoids isolating the acid entirely.
Procedure:
-
Hydrolyze the ester with LiOH (1.1 equiv) in THF/Water.
-
Once complete, evaporate THF.
-
Do not acidify. Lyophilize the aqueous layer to obtain the crude Lithium 2-pyridylacetate .
-
Suspend the Lithium salt in DMF.
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv).
-
Note: The DIPEA buffers the reaction, preventing the formation of the acidic zwitterion during activation.
-
-
Add the amine and stir.
Stability Data & Decision Matrix
Stability Comparison Table
| Form | Species | pH Environment | Stability | Storage Recommendation |
| Ethyl Ester | Neutral | N/A | High | Standard Fridge (+4°C) |
| HCl Salt | Cation | < 1.0 | High | Freezer (-20°C) |
| Alkali Salt (Li/K) | Anion | > 8.0 | Moderate | Use immediately or Lyophilize |
| Free Acid | Zwitterion | 3.0 - 6.0 | Very Low | DO NOT ISOLATE |
Workflow Decision Tree
Figure 2: Decision matrix for handling pyridylacetic acid derivatives.
References
-
Mechanism of Decarboxylation: Dunn, G. E.; Lee, G. K. J.; Thimm, H. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Can. J. Chem.1972 , 50, 3017–3027. Link
-
Stability of Isomers: Borowski, P.; Gawinecki, R. "Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation." J. Mol. Struct.2010 , 984, 111–116. Link
-
Synthetic Application (Meldrum's Acid): Frost, J. R., et al. "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids." J. Org. Chem.2011 , 76, 11, 4552–4563. Link
-
pKa and Isoelectric Data: "2-Pyridylacetic acid properties." ChemicalBook & NIST WebBook Data. Link
Sources
Technical Support Center: Solubility Solutions for Bromopyridine Intermediates
Status: Active Agent: Dr. Aris (Senior Application Scientist) Ticket ID: BP-SOL-001 Subject: Overcoming solubility bottlenecks in bromopyridine synthesis, purification, and analysis.[1]
Mission Statement
Bromopyridines are deceptive.[1] While they appear structurally simple, their electron-deficient nitrogen creates strong dipole-dipole interactions and
Module 1: Solvent Engineering & Selection
User Query: "My 2,6-dibromopyridine derivative is crashing out of diethyl ether. What solvent should I use?"
Technical Insight:
Bromopyridines possess a significant dipole moment directed towards the nitrogen. In non-polar solvents (pentane, ether), these molecules aggregate via antiparallel
Solvent Compatibility Matrix
| Solvent Class | Suitability | Recommended Solvents | Technical Note |
| Ethers | ⭐⭐ | 2-MeTHF , THF, Dioxane | 2-MeTHF is superior to THF.[1] It has a higher boiling point (80°C) and better lipophilicity, often dissolving substrates that crash out of THF [1].[1] |
| Polar Aprotic | ⭐⭐⭐⭐ | DMF, DMAc, NMP | The "Nuclear Option."[1] These dissolve almost any bromopyridine but are hard to remove.[1] Use only if necessary for high-temp couplings. |
| Chlorinated | ⭐⭐⭐ | DCM, Chloroform | Excellent for workup and transfer.[1] Good solubility due to polarizability.[1] |
| Alcohols | ⭐⭐ | MeOH, iPrOH | Moderate solubility.[1] Useful for recrystallization (dissolve hot, crash cold).[1] |
| Hydrocarbons | ⭐ | Toluene | Poor solubility at RT; good at reflux.[1] |
The "Green" Upgrade: 2-Methyltetrahydrofuran (2-MeTHF) If your protocol uses THF and you face solubility issues, switch to 2-MeTHF.[1][2][3]
-
Why? It forms a biphasic mixture with water (unlike THF), simplifying workup, and its slightly lower polarity often matches bromopyridines better than pure THF [2].[1]
Module 2: Reaction-Specific Troubleshooting (Couplings)
User Query: "I'm running a Suzuki coupling on a bromopyridine, but the reaction is a grey sludge and conversion is stalled."
Diagnosis: The "grey sludge" is likely palladium black precipitating because the oxidative addition step is halted by the insolubility of your aryl halide. The catalyst cannot access the solid substrate.
Protocol A: The Phase-Transfer Rescue (Biphasic)
Use this when your substrate is insoluble in the organic phase or the base is insoluble.
-
Solvent System: Switch to Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) .[1]
-
Additive: Add TBAB (Tetrabutylammonium bromide) at 0.5 - 1.0 equivalents.[1]
-
Temperature: Heat to 90–100°C .
Protocol B: The "Universal" Homogeneous System
Use this for highly polar, stubborn substrates.
-
Solvent: DMF or DMAc (N,N-Dimethylacetamide).[1]
-
Base: Cs₂CO₃ (Cesium Carbonate).[1]
-
Why? Cesium is a large, "soft" cation that is much more soluble in organic solvents than Potassium or Sodium, pulling the carbonate into solution [4].[1]
-
Visual Workflow: Troubleshooting Heterogeneous Couplings
Figure 1: Decision tree for optimizing heterogeneous Suzuki-Miyaura coupling reactions involving insoluble bromopyridines.
Module 3: Metallation & Exchange (The "Turbo" Solution)
User Query: "I tried to lithiate my bromopyridine at -78°C in THF, but it precipitated immediately, and the quench yield was low."
Technical Insight: Lithium and Magnesium intermediates of pyridines are notorious for forming large, insoluble oligomeric aggregates.[1] Once they precipitate, they become unreactive to electrophiles.[1]
The Solution: Knochel's "Turbo" Reagents
You must break the aggregates. The addition of Lithium Chloride (LiCl) is the industry standard solution, pioneered by Paul Knochel [5].
Mechanism:
LiCl breaks the polymeric
Protocol: Turbo-Grignard Exchange [1][2]
-
Dry Your LiCl: LiCl is hygroscopic.[1] Flame-dry it under high vacuum in your flask before adding anything else.
-
Reagent: Use
(commercially available as "Turbo Grignard").[1][2][6][7] -
Solvent: THF is standard, but if solubility is still an issue, 2-MeTHF allows for higher concentration and stability.[1][3]
-
Procedure:
-
Dissolve bromopyridine in THF (1.0 M).
-
Add
(1.1 eq) dropwise at -15°C to 0°C (Turbo reagents are more reactive and stable, often not requiring -78°C).[1] -
Result: A clear solution should form instead of a suspension.
-
Visualizing the Disaggregation
Figure 2: Schematic representation of LiCl breaking down organomagnesium aggregates to improve solubility (Knochel's Turbo Grignard).[1]
Module 4: Purification & Workup
User Query: "My product is stuck on the silica column. It streaks and tails, and I'm losing mass."
Diagnosis:
Pyridines are basic.[1][8] Silica gel is acidic (
The "Doping" Technique
You must neutralize the silica surface.
-
The Method:
-
Alternative Solvent System:
-
If Hexane/EtOAc fails, switch to DCM/MeOH (95:5) .[1] The high polarity of Methanol helps break the hydrogen bonding with the silica.
-
References
-
Aycock, D. F. (2007).[1][11] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156–159.[1] Link[1]
-
Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry.[1][11] ChemPubSoc Europe.[1] Link[1]
-
BenchChem Technical Support. (2025). Managing solubility issues of reactants in Suzuki coupling. BenchChem Guides. Link[1]
-
Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.[1] Link[1]
-
Reich, H. J. (2013).[1] Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178.[1] Link[1]
-
Subramanian, G. (2010).[1] A Practical Guide to Gas Analysis by Gas Chromatography. Elsevier.[1] (General reference for amine tailing on silica).
Sources
- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Zwitterionic Pyridine Acetic Acid Salts
This guide serves as a specialized technical support center for the purification of zwitterionic pyridine acetic acid salts (e.g., pyridinium acetates, betaines). It addresses the unique physicochemical challenges posed by these "inner salts," specifically their high water solubility, insolubility in non-polar organics, and tendency to co-crystallize with inorganic salts.
Status: Operational Role: Senior Application Scientist Context: High-polarity zwitterion isolation from aqueous/salt-rich matrices.
Part 1: The Purification Strategy (Decision Matrix)
Zwitterionic compounds exist in a delicate charge equilibrium. Your purification strategy must exploit this charge state. At the Isoelectric Point (pI) , the net charge is zero, and water solubility is typically at its minimum. At low pH, the molecule becomes cationic; at high pH, it becomes anionic (depending on the specific pKa values of the pyridine nitrogen and carboxylic acid).
Workflow Visualization
The following decision tree outlines the optimal purification route based on your crude mixture's composition.
Figure 1: Decision matrix for selecting the appropriate purification methodology based on salt content and solubility profiles.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My product 'oils out' instead of crystallizing."
Diagnosis: This is the most common issue with zwitterions. The high polarity creates strong solute-solvent interactions, and rapid supersaturation forces the formation of an amorphous oil (a "coacervate") rather than an ordered crystal lattice.
Corrective Protocol:
-
The "Cloud Point" Approach: Dissolve the oil in the minimum amount of hot solvent (e.g., Methanol or Water). Add the anti-solvent (e.g., Acetone or Acetonitrile) dropwise at boiling temperature until the solution turns barely turbid. Remove from heat immediately.
-
Vapor Diffusion: Place your concentrated solution in a small open vial. Place this vial inside a larger closed jar containing the anti-solvent. The slow diffusion of anti-solvent vapor allows for gradual supersaturation and crystal growth.
-
Seed & Scratch: If you have even a micro-amount of solid from a previous batch, use it as a seed. If not, scratch the inner glass surface with a glass rod to create nucleation sites.
Issue 2: "I cannot separate my product from inorganic salts (NaCl/KBr)."
Diagnosis: Both your zwitterion and the inorganic salts are highly water-soluble. Standard extraction (DCM/Water) fails because the zwitterion remains in the aqueous phase with the salt.
Corrective Protocol (Ion Exchange): You must switch from separation based on solubility to separation based on charge.
-
Resin: Use a strong cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) in the H+ form .
-
Mechanism:
-
Load (Acidic): At pH < 2, the carboxylate is protonated (-COOH). The pyridine is protonated (-NH+).[1] The molecule is a Cation . It binds to the resin.[2] Inorganic Na+ also binds, but anions (Cl-, Br-) pass through.
-
Wash: Wash with water to remove non-ionic impurities and anions.
-
Elute (Basic): Elute with 1M-2M Aqueous Ammonia (NH4OH). The ammonia deprotonates the resin and the carboxylic acid. The molecule becomes zwitterionic/anionic and releases from the resin.
-
-
Result: The eluate contains your product and volatile ammonia. Lyophilization removes the ammonia, leaving the salt-free zwitterion.
Issue 3: "The product is extremely hygroscopic and turns into a goo on the filter."
Diagnosis: Pyridine betaines are potent hydrogen bond acceptors. They will pull moisture from the air rapidly.
Corrective Protocol:
-
Avoid Vacuum Filtration: Do not pull air through the filter cake for extended periods.
-
Schlenk Line Drying: Filter under an inert atmosphere (Nitrogen/Argon) if possible.
-
Lyophilization: Instead of filtering, dissolve the final purified fraction in water and freeze-dry. This produces a fluffy powder that is easier to handle than a wet cake.
-
Storage: Store immediately in a desiccator over P₂O₅ or KOH.
Part 3: Experimental Protocols
Protocol A: Cation Exchange Desalting (The "Gold Standard")
Use this when you have >5% inorganic salt contamination.
Materials:
-
Strong Cation Exchange Resin (e.g., Dowex 50WX8, 200-400 mesh).
-
Column (Glass with frit).
-
1M HCl, 2M NH₄OH (Ammonium Hydroxide).
Step-by-Step:
-
Resin Activation: Swell the resin in water. Wash with 1M HCl (3 column volumes) to ensure it is fully in the H+ form. Wash with Deionized (DI) water until the eluate is neutral pH.[2]
-
Loading: Dissolve your crude mixture in a minimum amount of water. Acidify slightly with HCl (pH ~2) to ensure the zwitterion is fully cationic. Load onto the column.[2]
-
Washing: Elute with DI water (3-5 column volumes).
-
Check: Use AgNO₃ solution to test the eluate for halides (Cl-/Br-). Continue washing until no precipitate forms (indicates all inorganic anions are gone).
-
-
Elution: Switch eluent to 1M NH₄OH . Collect fractions.
-
Monitor: Use TLC (visualize with UV or Iodine) to detect the release of the pyridine compound.
-
-
Isolation: Combine product-containing fractions. Lyophilize (do not rotary evaporate at high heat) to remove water and excess ammonia.
Protocol B: Isoelectric Crystallization
Use this for large-scale purification of low-salt crude material.
Step-by-Step:
-
pI Determination: Estimate the isoelectric point (pI). For pyridine acetic acids, this is often between pH 4.0 and 6.0.
-
Dissolution: Dissolve the crude solid in water.
-
pH Adjustment:
-
If acidic solution: Add 1M NaOH dropwise.
-
If basic solution: Add 1M HCl dropwise.
-
Observation: Monitor turbidity. As you approach the pI, the solution should become cloudy as the zwitterion reaches minimum solubility.
-
-
Crystallization: Once turbidity persists, stop pH adjustment. Cool the mixture to 4°C overnight.
-
Filtration: Filter the precipitate and wash with cold acetone (to remove residual water without dissolving the zwitterion).
Part 4: FAQs
Q: Can I use normal phase silica chromatography? A: Generally, no . Zwitterions stick irreversibly to silica due to strong electrostatic interactions with silanol groups. If you must use silica, use a highly polar mobile phase (e.g., MeOH/DCM) with an additive like 1% Triethylamine or 1% Acetic Acid to suppress ionization, but recovery is often poor.
Q: Which HPLC column is best for checking purity? A: Do not use standard C18 columns; the zwitterion will elute in the void volume.
-
Recommended: HILIC (Hydrophilic Interaction Liquid Chromatography) columns (e.g., ZIC-HILIC) are ideal for zwitterions.
-
Alternative: C18-AQ (Aqua) columns capable of 100% water mobile phases, using an ion-pairing buffer (e.g., 10mM Ammonium Acetate).
Q: My product is colored (yellow/brown) but NMR looks clean. A: Pyridine derivatives often contain trace oxidation impurities (N-oxides or polymerization products) that are highly colored but present in negligible amounts.
-
Fix: Dissolve in water, treat with activated charcoal for 30 minutes, filter through Celite, and then lyophilize.
References
-
Separation of Zwitterions via Ion Exchange
- Source: ResearchGate Technical Discussions. "How to desalt zwitterions?"
- Context: Describes the use of Dowex 50 and Ammonia elution for amino-acid-like zwitterions.
-
URL:[Link]
-
Solubility & Crystallization of Pyridine Carboxylates
-
Zwitterionic Ion-Exchangers in Chromatography
- Source: US Patent 5916422A. "Method of purifying acetic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of pyridine acetic acid HCl
Technical Support Center: Stability & Storage of Pyridine Acetic Acid Hydrochloride
Executive Summary: The Stability Paradox
Pyridine acetic acid hydrochloride (PAA-HCl) presents a classic stability paradox in organic synthesis. While the hydrochloride salt formation significantly stabilizes the nitrogen atom against oxidation compared to the free base, it introduces hygroscopicity as a primary failure mode.
The critical threat to PAA-HCl is not immediate thermal decomposition, but a moisture-induced cascade. Absorption of atmospheric water facilitates a localized pH shift, potentially allowing the formation of the zwitterionic free acid species. In this state, the electron-withdrawing pyridine ring facilitates decarboxylation , irreversibly converting your reagent into the corresponding methylpyridine (picoline) and carbon dioxide.
This guide provides the protocols to arrest this cascade and ensure reagent integrity.
Core Storage Protocols: The "Gold Standard"
To maximize shelf-life and reproducibility, strictly adhere to the following storage hierarchy.
Storage Conditions Summary Table
| Parameter | Short-Term (< 1 Month) | Long-Term (> 6 Months) | Critical Failure Limit |
| Temperature | 2°C to 8°C (Refrigerated) | -20°C (Freezer) | > 25°C (Accelerates Decarboxylation) |
| Atmosphere | Tightly sealed with Desiccant | Inert Gas Purge (Argon/N₂) | Ambient Air (Moisture/O₂ exposure) |
| Container | Amber Glass / Polypropylene | Amber Vial + Parafilm Seal | Clear Glass (UV exposure) |
| Physical State | Free-flowing Powder | Free-flowing Powder | Caked / Deliquescent Paste |
Protocol A: Receipt & Initial Handling
-
Upon Receipt: Do not open the vial immediately if it feels cold. Allow the container to equilibrate to room temperature inside a desiccator to prevent condensation on the hygroscopic solid.
-
Aliquot Strategy: If you plan to use the reagent multiple times, aliquot the bulk material into single-use vials inside a glove bag or dry box. This prevents repeated moisture exposure to the stock.[1]
Protocol B: Re-sealing After Use
-
Purge: Gently flow dry Nitrogen or Argon over the headspace of the vial for 10–15 seconds.
-
Seal: Cap tightly. Wrap the cap-neck junction with Parafilm® or electrical tape to create a secondary moisture barrier.
-
Desiccate: Place the vial inside a secondary container (e.g., a larger jar) containing active desiccant (Silica Gel or Drierite™).
Troubleshooting Guide: Diagnostics & FAQs
Q1: The powder has formed hard clumps. Is it still usable?
Diagnosis: Moisture Absorption (Hygroscopicity). The formation of a "cake" or clumps indicates the material has absorbed water.[2]
-
Action:
-
Minor Clumping: If the clumps break apart easily with a spatula, the material is likely chemically intact but contains water weight. Corrective Action: Dry in a vacuum desiccator over P₂O₅ for 24 hours. Re-verify mass balance (water content) before use in stoichiometry-sensitive reactions.
-
Paste/Liquid (Deliquescence): If the material looks wet or sticky, Discard . The presence of liquid water allows for proton transfer and significant hydrolysis/decarboxylation.
-
Q2: The material has turned from white to yellow/beige. What happened?
Diagnosis: Oxidative Degradation or Trace Polymerization. Pure PAA-HCl is white to off-white. Yellowing suggests the formation of N-oxides or degradation products (picolines) that have undergone photo-oxidation.
-
Action: Run a quick ¹H-NMR. If the aromatic region shows new multiplets or if the methylene singlet (–CH₂–) integration is low, the purity is compromised. Recrystallization (typically from Ethanol/Ether) may salvage the batch, but purchasing fresh material is recommended for GMP/GLP work.
Q3: Can I store PAA-HCl as a stock solution?
Diagnosis: High Risk.
-
Answer: No, not for long periods. In solution, the protective crystal lattice energy is lost. Even at neutral pH, the equilibrium concentration of the free acid increases, raising the risk of decarboxylation.
-
Exception: If necessary, store as a frozen solution at -80°C in a buffered matrix, but validate stability with HPLC before use.
Scientific Deep Dive: The Degradation Mechanism
Understanding why degradation occurs allows you to predict failure points. The primary pathway is Decarboxylation , driven by the electron-deficient pyridine ring.
Mechanism Visualization
Figure 1: The degradation pathway of Pyridine Acetic Acid HCl.[3] Moisture acts as the enabler, converting the stable salt into the reactive zwitterion, which then releases CO₂.
Explanation:
-
The Trigger: The HCl salt is relatively stable because the protonated nitrogen (pyridinium) prevents the lone pair from participating in side reactions.
-
The Shift: When water enters the system, it allows for a microscopic acid-base equilibrium. A small fraction of the salt converts to the zwitterion (pyridinium cation + carboxylate anion).
-
The Crash: The pyridinium ring is highly electron-withdrawing. It pulls electron density from the alpha-carbon, weakening the C-C bond to the carboxylate group. This facilitates the loss of CO₂ (Decarboxylation), leaving behind a methyl group (e.g., 3-picoline).
Analytical Verification Protocols
Before committing valuable intermediates to a reaction with aged PAA-HCl, verify its quality.
| Method | What to Look For | Acceptance Criteria |
| ¹H-NMR (D₂O) | Check the methylene singlet (–CH₂–) relative to the aromatic protons. | Integration ratio must be exact (2:4). Disappearance of –CH₂– indicates decarboxylation.[4] |
| HPLC (Reverse Phase) | Look for a new peak with a different retention time (usually less polar) corresponding to methylpyridine. | Purity > 98% (Area %).[5] |
| Titration | Silver Nitrate titration for Chloride content. | Chloride content should match theoretical % (verify it is still the HCl salt and not free acid). |
References
-
PubChem. (2025). 4-Pyridineacetic acid hydrochloride Compound Summary. National Institutes of Health. Retrieved from [Link]
-
Katritzky, A. R., et al. (1979). The decarboxylation of some heterocyclic acetic acids.[6] Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Suzuki Coupling of 2-Bromopyridines
Status: Active Agent: Senior Application Scientist Ticket ID: SZ-PYR-2024 Subject: Optimization of Low Yields in 2-Substituted Pyridine Cross-Couplings
Executive Summary: The "Twin Demons" of Pyridine Coupling
If you are experiencing low yields (<40%) with 2-bromopyridines or 2-pyridylboronates, your reaction is likely failing due to one of two distinct mechanistic pitfalls. Identifying which "demon" is at work is the first step to recovery.
| Scenario | The Problem | The Symptom | The Root Cause |
| A: 2-Bromopyridine + Aryl Boronic Acid | Catalyst Poisoning | Reaction stalls early; starting material remains; catalyst precipitates (palladium black) prematurely. | The pyridine nitrogen coordinates to the Pd(II) center, displacing ligands and shutting down the catalytic cycle.[1] |
| B: Aryl Halide + 2-Pyridyl Boronate | Protodeboronation | Rapid consumption of boronate; formation of pyridine (deboronated byproduct); low conversion of aryl halide. | 2-Pyridyl boron species are inherently unstable and hydrolyze (protodeboronate) faster than they transmetalate. |
Diagnostic Workflow
Before altering your protocol, run this mental diagnostic to isolate the failure mode.
Figure 1: Diagnostic logic tree for identifying failure modes in Suzuki coupling.
Scenario A: Troubleshooting 2-Bromopyridines (The Electrophile)
Q: Why does my reaction stall even though 2-bromopyridine is electron-deficient and should be reactive?
A: While oxidative addition is fast, the pyridine nitrogen is a strong
The Fix: Ligand Overpowering You must use a ligand that is bulky enough to sterically hinder the nitrogen coordination or electron-rich enough to bind Pd tighter than the pyridine does.
Recommended Ligand Systems
| Ligand Class | Specific Ligand | Why it works | Recommended Conditions |
| Dialkylbiaryl (Buchwald) | XPhos or SPhos | Extremely bulky; creates a "roof" over the Pd center that blocks N-coordination but allows oxidative addition. | Pd₂(dba)₃, K₃PO₄, Toluene/Water (100°C) |
| Bidentate (Chelating) | dppf | Large bite angle and strong chelation prevent ligand displacement by pyridine. | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water (80°C) |
| Standard (Avoid) | PPh₃ | Too small; easily displaced by pyridine nitrogen. | Do not use for difficult pyridines. |
Optimized Protocol: The "Buchwald" Method
Use this for sterically hindered or electron-rich 2-bromopyridines.
-
Catalyst Pre-complexation: In a vial, mix Pd₂(dba)₃ (1.0 mol%) and XPhos (2.4 mol%) in anhydrous Toluene or 1,4-Dioxane . Stir at room temperature for 5 minutes until the solution turns from dark purple/black to a clear orange/brown (indicates active L-Pd(0) formation).
-
Reagent Addition: Add 2-bromopyridine (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv, finely ground).
-
Solvent: Add solvent (Toluene/Water 10:1).[3] Note: A small amount of water is strictly necessary for the boronic acid activation.
-
Degassing: Sparge with Argon for 10 minutes (do not just purge headspace).
-
Reaction: Heat to 100°C for 2-4 hours.
Self-Validation Check:
-
Visual: The reaction should remain homogeneous (dark orange/brown). If you see a "mirror" or black precipitate (Pd black) within 30 minutes, your ligand failed to stabilize the catalyst. Switch to SPhos .
Scenario B: Troubleshooting 2-Pyridyl Boronates (The Nucleophile)
Q: I see the dehalogenated pyridine byproduct (protodeboronation). Why?
A: 2-Pyridyl boronic acids are notoriously unstable.[4][5] The basic nitrogen atom facilitates a mechanism where the C-B bond is hydrolyzed by water/base before it can react with the palladium. This is often faster than the cross-coupling itself.
The Fix: The "Slow Release" Strategy (MIDA Boronates) Do not use free 2-pyridyl boronic acid. Instead, use 2-Pyridyl MIDA boronate .[4][6] The MIDA (N-methyliminodiacetic acid) ligand protects the boron atom. Under hydrous basic conditions, the MIDA group slowly hydrolyzes, releasing the active boronic acid in low concentrations that are immediately consumed by the catalyst, minimizing decomposition.
Figure 2: The Kinetic Strategy of MIDA Boronates. The release rate must be slower than the cross-coupling rate.
Optimized Protocol: MIDA Boronate Coupling
Use this when the 2-pyridyl species is the nucleophile.
-
Components:
-
Solvent: DMF or DMA / Water (4:1 ratio).
-
Procedure:
-
Combine all solids in a vial.
-
Add solvents and degas thoroughly.[9]
-
Heat to 100°C .
-
Why Copper? The copper aids in the transmetalation of the 2-pyridyl species, effectively "shuttling" the pyridyl group to the palladium, outcompeting protodeboronation.
-
Alternative (If MIDA is unavailable): Use 2-Pyridyl Pinacol Boronate in anhydrous conditions.
-
Base: CsF (Cesium Fluoride) or Ag₂O (Silver Oxide).
-
Logic: Removing water prevents the hydrolysis pathway, forcing the reaction to proceed via a fluoride-activated transmetalation.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄ for these reactions? A: Generally, no . Triphenylphosphine is not bulky enough to prevent the 2-pyridyl nitrogen from poisoning the metal, and it is not electron-rich enough to facilitate oxidative addition of deactivated chlorides. It may work for simple cases, but yields will be inconsistent.
Q: Why is my base choice so critical? A:
-
Carbonates (Na₂CO₃, K₂CO₃): Good for standard reactions, but often too basic for unstable boronic acids, accelerating protodeboronation.
-
Phosphates (K₃PO₄): The gold standard.[8] It buffers the pH effectively, allowing for MIDA hydrolysis without rapidly destroying the active species.
-
Fluorides (CsF): Used in anhydrous conditions to activate boronate esters without water.
Q: My product and starting material have the same Rf on TLC. How do I monitor? A: 2-Bromopyridine and 2-Arylpyridines often streak or overlap on silica.
-
Solution: Use GC-MS or LC-MS for monitoring.[1]
-
TLC Tip: Stain with KMnO₄ or Dragendorff’s reagent (specific for alkaloids/pyridines). The product usually fluoresces more intensely under UV (254/365 nm) than the starting bromide.
References
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[11] [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society.[11] [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[11] [Link]
-
Deng, X., et al. (2011). Suzuki-Miyaura Cross-Coupling of 2-Pyridylboronates with Aryl and Heteroaryl Halides. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions [escholarship.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Overcoming Protodeborylation in Pyridyl Boronate Synthesis
Welcome to the Advanced Applications Support Portal. Synthesizing 2-pyridyl boronates from bromopyridines is notoriously difficult due to a phenomenon known as the "2-Pyridyl Problem"[1]. This guide provides drug development professionals and synthetic chemists with mechanistic insights, quantitative data, and self-validating protocols to minimize protodeborylation and successfully isolate these critical building blocks.
Mechanistic Causality: Why Do 2-Pyridyl Boronates Fail?
To troubleshoot a reaction, you must first understand the mode of failure. Protodeborylation is the protonolysis of a carbon-boron bond, replacing it with a carbon-hydrogen bond[2]. While all boronic acids can undergo this degradation, 2-pyridyl derivatives are uniquely susceptible due to their inherent electronic structure.
The Zwitterionic Fragmentation Pathway: When a 2-pyridyl boronate is exposed to moisture or base (even mild bases used in Suzuki-Miyaura couplings), the empty p-orbital of the boron atom coordinates with a hydroxide ion or water molecule[3]. Because the nitrogen atom is positioned alpha to the boron, its lone pair stabilizes the formation of a zwitterionic intermediate. This intermediate undergoes rapid fragmentation—cleaving the C-B bond to release boric acid and a highly stabilized pyridyl anion, which is immediately protonated to form pyridine[3],[2].
To prevent this, we must either sterically shield the boron atom or electronically quench its Lewis acidity (converting it from sp² to sp³ hybridization) before the zwitterion can form[1],[4].
Reaction pathways: Protodeborylation degradation vs. MIDA/dan stabilization of 2-pyridyl boronates.
Quantitative Stability Data
Understanding the kinetic stability of different boron species dictates the handling and purification methods you can employ.
| Boronate Species | Kinetic Stability ( | Boron Lewis Acidity | Chromatography Compatibility |
| 2-Pyridyl Boronic Acid [B(OH)₂] | 25–50 seconds[3] | High (Empty p-orbital) | Incompatible (Degrades) |
| 2-Pyridyl Pinacol Ester [Bpin] | Minutes | Moderate | Poor (Streaks/Degrades) |
| 2-Pyridyl MIDA Boronate | > 1 year (Air stable)[1] | Quenched (sp³ hybridized) | Excellent (Silica Gel) |
| 2-Pyridyl B(dan) Complex | > 1 month (Bench stable)[5] | Diminished (p-π donation)[4] | Excellent (Silica Gel) |
Troubleshooting Guides & FAQs
Q: I am attempting a standard Miyaura borylation of 2-bromopyridine to form 2-pyridyl-Bpin, but my yields are <10% and I mostly recover pyridine. What is going wrong? A: The standard Miyaura borylation uses KOAc as a base. While KOAc is mild, the extended heating required for the borylation of electron-deficient pyridines provides enough thermal energy and basicity to trigger protodeborylation of the product as soon as it forms[2]. Solution: Do not attempt to isolate the Bpin ester. Instead, use a one-pot trapping strategy (see Protocol A) to immediately convert the transient Bpin species into a stable MIDA boronate[1],[6].
Q: Will lowering the reaction temperature during the borylation step prevent protodeborylation? A: Counterintuitively, no. Lowering the temperature from 110 °C to 50 °C merely stalls the oxidative addition and transmetalation steps of the palladium catalyst. The background protodeborylation reaction has a very low activation barrier for 2-pyridyl species and will outcompete the slowed borylation[6]. You must run the reaction hot and fast, followed by immediate complexation.
Q: Can I use standard Suzuki-Miyaura cross-coupling conditions once I have a stable 2-pyridyl boronate? A: No. Standard conditions (e.g., aqueous Na₂CO₃) will rapidly hydrolyze the protecting group and immediately protodeborylate the exposed boronic acid. You must use a "slow-release" strategy. For MIDA boronates, use mild bases (like K₃PO₄ in aqueous dioxane) that slowly deprotect the MIDA group, keeping the instantaneous concentration of the free boronic acid extremely low[6],[2].
Validated Experimental Protocols
Protocol A: One-Pot Synthesis of 2-Pyridyl MIDA Boronate
This protocol leverages an in-situ trapping mechanism to bypass the isolation of the unstable Bpin intermediate[1].
Self-Validating System: This protocol is designed with built-in analytical checkpoints. A successful reaction will show a distinct shift in the ¹¹B NMR spectrum from ~30 ppm (trigonal planar Bpin) to ~11 ppm (tetrahedral MIDA boronate), confirming the quenching of Lewis acidity.
Step-by-Step Methodology:
-
Anhydrous Setup: Flame-dry a Schlenk flask under argon. Add 2-bromopyridine (1.0 equiv), B₂pin₂ (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and anhydrous KOAc (3.0 equiv).
-
Borylation: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Heat to 110 °C for 2–4 hours. Checkpoint: The solution will turn from dark red to black as Pd(0) precipitates.
-
In-Situ Trapping: Cool the flask to room temperature. Immediately add N-methyliminodiacetic acid (MIDA) (2.5 equiv) and anhydrous DMSO (to reach 0.1 M).
-
Complexation: Heat the mixture to 110 °C for 12 hours. The DMSO acts as a crucial solvent to dissolve the MIDA ligand and drive the transesterification[6].
-
Solvent Removal: Cool to room temperature. Remove the dioxane in vacuo, then remove DMSO via lyophilization or short-path distillation under high vacuum.
-
Purification: The resulting solid is stable. Purify via standard silica gel chromatography (eluting with EtOAc/Acetone) to yield the pure 2-pyridyl MIDA boronate[1].
Experimental workflow for the one-pot synthesis and isolation of 2-pyridyl MIDA boronates.
Protocol B: Synthesis of Protodeborylation-Resistant B(dan) Reagents
Naphthalene-1,8-diaminato (dan) boronates utilize p-π electron donation from the nitrogen atoms into the boron p-orbital to diminish Lewis acidity, making them highly resistant to protodeborylation[5],[4].
Step-by-Step Methodology:
-
Preparation: In a glovebox, combine 2-bromopyridine (1.0 equiv), B₂(dan)₂ (1.2 equiv), Pd(OAc)₂ (0.05 equiv), dppf (0.05 equiv), and K₃PO₄ (2.0 equiv) in a sealed vial.
-
Reaction: Add anhydrous toluene. Heat the mixture at 80 °C for 16 hours.
-
Workup: Quench with water and extract with dichloromethane.
-
Validation Checkpoint: Unlike Bpin esters, the resulting 2-pyridyl-B(dan) can be safely washed with water and brine without degrading[4].
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc). The product will elute cleanly without the streaking typically associated with free boronic acids.
References
-
A General Solution for the 2-Pyridyl Problem - PMC - NIH. 1
-
A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato - ChemRxiv. 5
-
US9908900B2 - Methods for forming protected organoboronic acids - Google Patents. 6
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. 3
-
Efficient one-pot synthesis of dan-substituted organo- and silyl-boron compounds - Organic & Biomolecular Chemistry (RSC Publishing). 4
-
Protodeboronation - Wikipedia. 2
Sources
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient one-pot synthesis of dan-substituted organo- and silyl-boron compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00613A [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
Technical Support Center: Handling Hygroscopic Pyridine Hydrochloride Salts
Welcome to the Technical Support Center for handling Pyridine Hydrochloride (Py·HCl) . This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals who utilize Py·HCl in moisture-sensitive applications, such as the high-temperature cleavage of aryl methyl ethers or as an acidic demethylating catalyst[1][2].
Because Py·HCl is highly deliquescent, it rapidly absorbs atmospheric moisture, transitioning from a free-flowing powder to a sticky mass or even an aqueous syrup. This guide provides field-proven troubleshooting, mechanistic explanations, and validated protocols to ensure your reagents remain anhydrous and your reaction stoichiometry remains precise.
Part 1: Quantitative Data & Material Properties
Understanding the physical properties of Py·HCl is critical for predicting its behavior on the benchtop. The table below summarizes the key quantitative data and the specific impacts that moisture absorption has on these parameters.
| Property | Anhydrous State Value | Impact of Moisture Absorption (Hydration) |
| Appearance | White to off-white crystalline powder[3] | Transitions to a sticky, tan mass, and eventually a liquid syrup. |
| Melting Point | 145 – 147 °C[2][4] | Depresses significantly; wet salt may melt at or near room temperature under vacuum. |
| Boiling Point | 222 – 224 °C[1][2] | Boiling point becomes erratic; water boils off violently at 100 °C, causing spattering. |
| Aqueous Solubility | 85 g / 100 mL[1] | Extreme solubility drives its deliquescent nature, pulling water from ambient humidity. |
| Molecular Weight | 115.56 g/mol [2][5] | Apparent mass increases rapidly on the balance, ruining stoichiometric calculations. |
Part 2: Troubleshooting & FAQs
Q1: My Py·HCl has turned into a sticky, syrupy mass. Can I still use it for my aryl methyl ether cleavage?
No. Aryl methyl ether cleavages using Py·HCl typically require heating the neat salt to 200–220 °C[1]. If the salt is hydrated, heating it to these temperatures will cause the trapped water to boil violently, leading to dangerous spattering, pressure buildup in closed systems, and a drastic drop in the internal reaction temperature. Furthermore, at elevated temperatures, water acts as a competing nucleophile, which can lead to unwanted side reactions such as the nucleophilic ring-opening of sensitive substrates[6]. You must rigorously dry the salt or recrystallize it before use.
Q2: How do I accurately weigh a highly hygroscopic salt without it gaining mass on the balance?
When exposed to ambient air, Py·HCl continuously absorbs moisture, causing the mass on the balance to drift upward indefinitely. This ruins your stoichiometric ratios. Solution: Always handle and weigh the product under an inert, dry atmosphere (e.g., in an Argon or Nitrogen-filled glovebox)[7]. If a glovebox is unavailable, use the "difference method":
-
Tare a tightly sealable vial.
-
Inside a dry bag or desiccator, quickly transfer the approximate amount of salt into the vial and seal it.
-
Weigh the sealed vial on the benchtop balance. The mass will be stable.
Q3: I tried drying my wet Py·HCl in a vacuum oven at 50 °C, but it melted into a puddle. Why did this happen?
The melting point of pure Py·HCl is 145–147 °C[2]. However, water acts as a powerful freezing-point depressant for this salt. A highly hydrated batch of Py·HCl can have a melting point that drops below 50 °C. When you applied heat under vacuum, the wet salt melted before the water could sublimate or evaporate.
Solution: Hygroscopic salts should be dried at room temperature under high vacuum, utilizing a strong chemical desiccant (like Phosphorus Pentoxide,
Part 3: Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By following the causality of the solvent choices and handling techniques, you can reliably recover anhydrous Py·HCl.
Protocol A: Recrystallization and Rigorous Drying of Degraded Py·HCl
When Py·HCl has absorbed too much moisture to be dried by vacuum alone, it must be recrystallized to strip the water from the crystal lattice.
Mechanistic Rationale: We utilize a solvent/anti-solvent system (Chloroform/Ethyl Acetate or hot Isopropanol) because Py·HCl is soluble in these solvents at boiling temperatures but highly insoluble when cold[7]. These solvents do not strongly coordinate with the pyridinium ion, allowing water to be excluded from the newly forming crystal lattice.
Step-by-Step Methodology:
-
Dissolution: Place the wet/crude Py·HCl in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot isopropanol (or a chloroform/ethyl acetate mixture) until the solid just dissolves at the boiling point of the solvent[4][7].
-
Crystallization: Remove the flask from the heat source and allow it to cool gradually to room temperature. Gradual cooling prevents the entrapment of solvent/water inclusions within the crystal lattice. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield[7].
-
Rapid Filtration: Set up a Büchner funnel. Because the purified crystals will immediately begin absorbing moisture from the air, filtration must be performed as rapidly as possible[9].
-
Anti-Solvent Wash: Wash the filter cake immediately with cold, anhydrous diethyl ether[7]. Causality: Diethyl ether is highly volatile and non-polar; it washes away residual polar recrystallization solvents without dissolving the Py·HCl salt, and its rapid evaporation physically dries the powder.
-
Chemical Desiccation: Quickly transfer the semi-dry crystals into a vacuum desiccator containing a dish of fresh Phosphorus Pentoxide (
). Apply high vacuum for 16–24 hours at room temperature[7][8]. Causality: irreversibly reacts with water vapor to form phosphoric acid, ensuring the vacuum environment remains completely devoid of moisture, stripping the final hydration spheres from the salt.
Part 4: Visual Workflow
The following decision tree outlines the logical progression for assessing and treating Py·HCl based on its physical state upon opening the reagent bottle.
Workflow for assessing and restoring the anhydrous state of pyridine hydrochloride.
References
- BenchChem. "Technical Support Center: Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives." BenchChem.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 69401, Pyridine, hydrochloride (1:1)." PubChem.
- Organic Syntheses. "Working with Hazardous Chemicals: p-Chlorobenzoic Anhydride." Org. Syn.
- Thermo Fisher Scientific. "Pyridine hydrochloride, 98%." Alfa Aesar / Thermo Scientific.
- Sigma-Aldrich. "Pyridine hydrochloride 98%." Merck KGaA.
- Chem-Impex International. "Pyridine hydrochloride." Chem-Impex.
- Organic Syntheses. "1-Ethyl-3-(3-dimethylamino)propylcarbodiimide." Org. Syn.
- ChemicalBook. "Pyridine hydrochloride | 628-13-7." ChemicalBook.
- National Institutes of Health (PMC). "Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290." NIH.
Sources
- 1. Pyridine hydrochloride, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 2. 吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyridine hydrochloride | 628-13-7 [amp.chemicalbook.com]
- 5. Pyridine, hydrochloride (1:1) | C5H6ClN | CID 69401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Palladium Remediation for 2-(6-Bromopyridin-2-yl)acetic Acid
Welcome to the Technical Support Center. Synthesizing 2-(6-Bromopyridin-2-yl)acetic acid via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Heck) inevitably leaves residual metal contaminants. Because of its specific structural motifs, this intermediate creates a "perfect storm" for palladium retention, making standard purification techniques ineffective.
This guide provides mechanistically grounded troubleshooting, quantitative data, and self-validating protocols to help you reduce residual palladium to sub-10 ppm levels.
Section 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: Why does standard silica or activated carbon fail to remove palladium from 2-(6-Bromopyridin-2-yl)acetic acid?
A: The failure is thermodynamic, not physical. 2-(6-Bromopyridin-2-yl)acetic acid acts as a potent bidentate ligand. The pyridine nitrogen (an
Q2: Which scavengers are mechanistically best suited to break this product-metal chelate? A: According to Hard-Soft Acid-Base (HSAB) theory, Pd(II) and Pd(0) are "soft" acids that have a profound affinity for "soft" bases, particularly sulfur-based donors. To outcompete the product's chelation, you must use scavengers with a higher binding constant:
-
Sodium Bisulfite (NaHSO₃): Highly effective for pyridine-carboxylates. It forms an insoluble sodium palladium tetrasulfite dihydrate complex that can be filtered or partitioned into water, a method highlighted in2[2].
-
Trimercaptotriazine (TMT) / Silica-Thiol: These scavengers drive the equilibrium toward the solid phase due to the extreme insolubility of Pd-sulfur complexes[1][3].
-
Potassium Isopropyl Xanthate (PIX): An 4 capable of reducing Pd levels to <1 ppm homogeneously[4].
Q3: How do I prevent product yield loss during the scavenging process? A: Yield loss is almost always a pH control issue. 2-(6-Bromopyridin-2-yl)acetic acid is amphoteric. When using aqueous washes (like NaHSO₃ or L-cysteine), you must maintain the pH between 2.0 and 8.0—ideally around 5.4 for bisulfite treatments[2]. If the pH drops too low, the basic pyridine ring protonates; if it goes too high, the carboxylic acid fully deprotonates, dragging your product into the aqueous waste stream.
Q4: My ICP-MS results still show >50 ppm Pd after a silica-thiol treatment. What went wrong? A: Three common variables cause this:
-
Kinetic Failure: Chemisorption requires energy. Treating at room temperature is often insufficient to break the product-Pd chelate. Heat the mixture to 50–60°C for at least 2–4 hours using 3[3].
-
Oxidation State: Thiol scavengers are highly effective for Pd(II) but less so for aggregated Pd(0) nanoparticles (palladium black). Adding a mild oxidant (e.g., I₂) can synergistically enhance scavenging by oxidizing Pd(0) back to Pd(II)[4].
-
Analytical Interference: Ensure your ICP-MS method is validated for 5 of residual scavengers and Pd, as residual thiols can cause matrix effects[5].
Section 2: Quantitative Scavenger Comparison
The following table summarizes the operational parameters and expected efficacy of various scavengers when applied to pyridine-carboxylic acid derivatives.
| Scavenger | Phase Type | Optimal Temp | Equivalents | Expected Pd Reduction | Mechanistic Notes |
| Sodium Bisulfite | Homogeneous | 60–80°C | 1–2 eq | < 50 ppm | Forms insoluble Pd-tetrasulfite complex; requires strict pH control[2]. |
| L-Cysteine | Homogeneous | 25–50°C | 3–5 eq | < 10 ppm | Bidentate S,N-chelation; excellent for API endgame[1]. |
| Si-TMT | Heterogeneous | 40–60°C | 0.03–0.1 wt% | < 5 ppm | Macroporous chemisorption; easily filtered[1]. |
| PIX | Homogeneous | 20–40°C | 2–3 eq | < 1 ppm | Ultra-high affinity soft-base binding; synergistic with I₂[4]. |
Section 3: Self-Validating Experimental Protocols
Protocol A: Aqueous Sodium Bisulfite Wash (Scalable Homogeneous Method)
Causality: This method exploits the formation of an insoluble Pd-tetrasulfite complex while keeping the amphoteric API intermediate in the organic phase via strict isoelectric control.
-
Dissolution: Dissolve the crude 2-(6-Bromopyridin-2-yl)acetic acid in a water-immiscible solvent (e.g., 2-MeTHF or Toluene) at 10 volumes.
-
Scavenger Addition: Add 1.5 molar equivalents of a 20–30% aqueous sodium bisulfite solution.
-
Thermal Activation: Heat the biphasic mixture to 65–80°C under vigorous mechanical stirring for 2 hours[2].
-
Self-Validation Check (pH Control): Stop stirring and allow phase separation. Measure the pH of the aqueous layer.
-
Validation: The pH must be ~5.4. If pH < 3.0, the product will protonate and partition into the water, causing massive yield loss. Adjust dropwise with 20% NaOH until pH 5.4 is reached[2].
-
-
Separation & Polish: Separate the organic phase while hot (65°C) to prevent premature product crystallization. Polish filter through a 1 μm pad to remove any precipitated Pd-salts.
Protocol B: Silica-Supported TMT (Lab-Scale Heterogeneous Method)
Causality: Utilizes high-density trimercaptotriazine (TMT) grafted onto silica to outcompete the product's bidentate chelation via irreversible, covalent Pd-S bond formation.
-
Preparation: Dissolve the crude product in DMF or THF (solvents that disrupt hydrogen bonding) to a concentration of 0.1 M.
-
Resin Addition: Add 0.05 wt% of Si-TMT (relative to crude mass).
-
Incubation: Stir mechanically (do not use magnetic stir bars, which crush the silica pores) at 50°C for 4 hours[1].
-
Self-Validation Check (Kinetic Aliquot): After 2 hours, withdraw a 0.5 mL aliquot, filter through a 0.2 μm PTFE syringe filter, and run a rapid colorimetric Pd test or quick ICP-MS.
-
Validation: Do not cool the main reactor until the aliquot confirms Pd < 10 ppm. Cooling prematurely will cause the Pd-product complex to co-precipitate with the clean product.
-
-
Filtration: Filter the hot mixture through Celite. Wash the resin cake with 2 volumes of hot solvent.
Section 4: Scavenging Strategy Workflow
Decision matrix for palladium scavenging workflows based on scale and phase.
References
1.[4] Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. RSC Publishing. 4 2.[3] SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues. Technology Networks. 3 3.[1] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 1 4.[2] WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates. Google Patents. 2 5.[5] Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients. ACS Publications. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Extraction of Amphoteric Pyridine Carboxylic Acids
Topic: Optimizing pH for Extraction of Amphoteric Pyridine Carboxylic Acids Ticket ID: #PYR-EXT-001 Status: Open for Consultation Analyst: Senior Application Scientist
Introduction: The Amphoteric Paradox
Welcome to the technical support hub for pyridine carboxylic acids (PCAs). If you are struggling with poor recovery, inconsistent partition coefficients (
PCAs (Nicotinic, Picolinic, and Isonicotinic acids) are zwitterionic.[1] They possess a basic pyridine nitrogen (proton acceptor) and an acidic carboxylic group (proton donor). This creates a "U-shaped" solubility curve where the molecule is highly water-soluble at both low pH (cationic) and high pH (anionic).
The Goal: To manipulate pH to achieve the Isoelectric Point (pI) , where the net charge is zero, maximizing partitioning into organic solvents or retention on specific sorbents.
Module 1: The pH Map & Chemical Data
Q: What is the exact pH target for my specific analyte?
A: You must target the Isoelectric Point (pI).[2] At the pI, the zwitterion (neutral overall charge) dominates. However, note that "neutral" does not mean "non-polar." These molecules remain highly polar even at pI, often requiring modified solvents.
Reference Data: pKa and pI Values
| Analyte | Common Name | pKa1 (Pyridine N) | pKa2 (Carboxylic Acid) | Target pI (pH) |
| 2-Pyridinecarboxylic acid | Picolinic Acid | 1.01 | 5.20 | ~3.1 |
| 3-Pyridinecarboxylic acid | Nicotinic Acid (Niacin) | 2.07 | 4.85 | ~3.4 |
| 4-Pyridinecarboxylic acid | Isonicotinic Acid | 1.84 | 4.86 | ~3.3 |
Note: Values are approximate based on aqueous thermodynamic data [1, 2].
Visualizing the Species Equilibrium
The diagram below illustrates the species transformation. To extract into an organic layer (LLE), you must be in the Green Zone (Zwitterion). For Ion-Exchange SPE, you must be in the Blue or Red zones.
Module 2: Troubleshooting Liquid-Liquid Extraction (LLE)
Q: I adjusted the pH to 3.4, but my recovery with Dichloromethane (DCM) is still <5%. Why?
A: This is a classic issue. Even at the isoelectric point, PCAs are too polar for standard non-polar solvents like DCM or Hexane. The partition coefficient (
Troubleshooting Protocol:
-
Switch Solvent System:
-
Recommendation: Use n-Butanol or Isobutanol . These alcohols can hydrogen bond with the PCA, significantly improving extraction efficiency compared to chlorinated solvents [3].
-
Action: Adjust aqueous pH to 3.[3]4. Extract with n-Butanol (1:1 ratio). Expect recovery ~60-70%.
-
-
Implement Reactive Extraction (The "Carrier" Method):
-
If simple solvent switching fails, you must use an extractant (carrier) that complexes with the acid.
-
Reagent: TOPO (Tri-n-octylphosphine oxide) or TBP (Tri-butyl phosphate) dissolved in kerosene or MIBK.
-
Mechanism: The phosphoryl oxygen of TOPO forms a hydrogen-bond complex with the carboxylic group of the PCA, pulling it into the organic phase [4].
-
Protocol:
-
Prepare Organic Phase: 20% TOPO in MIBK.
-
Adjust Aqueous Phase pH: 2.0 – 3.0 (Slightly lower than pI helps protonate the carrier complex).
-
Mix 1:1 for 30 mins.
-
-
-
Salting Out (Hofmeister Effect):
-
Add NaCl or Na₂SO₄ to saturation in the aqueous phase.[3] This decreases the activity of water, forcing the organic analyte into the organic phase.
-
Module 3: Troubleshooting Solid Phase Extraction (SPE)
Q: My analyte elutes during the wash step on C18 cartridges. How do I fix retention?
A: C18 (Reversed Phase) relies on hydrophobic interaction. PCAs are too hydrophilic for C18, causing "breakthrough" (analyte flows straight through).
The Solution: Mixed-Mode Cation Exchange (MCX) You must use a sorbent that combines Reverse Phase (C8/C18) with Strong Cation Exchange (Sulfonate). This allows you to "lock" the analyte using charge, wash away interferences, and then "unlock" it for elution.
Step-by-Step MCX Protocol for Nicotinic Acid:
-
Sample Pre-treatment (The "Lock"):
-
Acidify sample to pH 1.0 – 1.5 using HCl or Formic Acid.
-
Why? You need the PCA to be fully cationic (Protonated Nitrogen, Protonated COOH) to bind to the negatively charged sulfonate on the SPE.
-
-
Conditioning:
-
Methanol followed by Acidified Water (pH 1).
-
-
Loading:
-
Washing (The Clean-up):
-
Wash 1: 0.1 M HCl (Removes proteins/polar interferences).
-
Wash 2: 100% Methanol (Removes hydrophobic neutrals).
-
Crucial: The analyte stays bound because the ionic bond is strong.
-
-
Elution (The "Unlock"):
-
Elute with 5% Ammonium Hydroxide in Methanol .
-
Mechanism:[7] The base raises the pH > 5. The Pyridine deprotonates (loses charge) and the interaction breaks. The methanol solubilizes the neutral species [5].
-
Module 4: Advanced Ion-Pairing (HPLC & Extraction)
Q: I cannot use SPE. How do I extract using standard solvents for HPLC prep?
A: Use Ion-Pairing Reagents (IPR) .[8] If you cannot make the analyte lipophilic enough on its own, pair it with a hydrophobic counter-ion.
Protocol:
-
Anionic Pairing (for Cationic PCA):
-
Condition: Low pH (pH 2.0).
-
Reagent: Sodium Octanesulfonate (SOS) or Sodium Dodecyl Sulfate (SDS).
-
Mechanism:[7] The negatively charged sulfonate pairs with the positively charged pyridine nitrogen. The long alkyl chain of the reagent provides the hydrophobicity needed for extraction into organic phases or retention on C18 columns.
-
-
Cationic Pairing (for Anionic PCA):
-
Condition: High pH (pH 7.0).
-
Reagent: Tetrabutylammonium hydroxide (TBA).
-
Mechanism:[7] TBA+ pairs with the COO- group.
-
References
-
PubChem. (n.d.). Nicotinic Acid (Compound Summary).[1][9][10] National Library of Medicine. Retrieved from [Link]
-
Scribd. (1996). Isonicotinic Acid pKa Study.[1] (Investigating acid-base behavior of isomeric pyridinecarboxylic acids). Retrieved from [Link]
-
University of Pannonia. (2025). Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO).[11] Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 4. waters.com [waters.com]
- 5. veeprho.com [veeprho.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. diva-portal.org [diva-portal.org]
- 9. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 10. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Emulsions in Pyridine Acid Derivative Workups
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate pyridine carboxylic acids (such as picolinic, nicotinic, or isonicotinic acid derivatives) due to severe emulsion formation during liquid-liquid extraction (LLE).
This guide is designed to move beyond basic troubleshooting. By understanding the physicochemical causality of your molecules, you can implement self-validating protocols that reliably break emulsions and recover your product.
Part 1: The Mechanistic Root of the Problem (FAQ)
Q: Why do pyridine carboxylic acids consistently form stubborn emulsions during liquid-liquid extraction? A: The root cause is the amphoteric (zwitterionic) nature of these molecules. Pyridine carboxylic acids contain both a basic pyridine nitrogen and an acidic carboxylate group. Depending on the pH of your aqueous phase, they exist as highly soluble cations or anions. However, near their 1[1], the molecule carries no net electrical charge. While this minimizes aqueous solubility, the presence of localized polar domains allows the molecule to act as a potent surfactant. These molecules aggregate at the aqueous-organic interface, lowering surface tension and sterically stabilizing dispersed solvent droplets, which manifests as a milky emulsion[2].
Q: My organic and aqueous layers have formed a thick emulsion. How do I force phase separation? A: First, verify the pH. Pyridine carboxylic acids typically have a pI between pH 3.0 and 4.0[3]. If your pH is outside this range, the charged species are acting as emulsifiers. Carefully adjust the pH to the pI. If the emulsion persists, add saturated NaCl (brine). Salting out increases the ionic strength of the aqueous layer, which decreases the solubility of the organic product in the aqueous phase and disrupts the hydration shells stabilizing the emulsion[4].
Q: There is a "gooey" interfacial precipitate floating between the layers. What should I do? A: This "goo" often consists of insoluble polymeric byproducts or partially neutralized zwitterionic salts that physically block droplet coalescence. Do not shake the separatory funnel further. Instead, drain the entire biphasic mixture and filter it through a pad of Celite (diatomaceous earth) or glass wool. This physical barrier traps the insoluble particulates, allowing the clean biphasic filtrate to separate rapidly[5].
Q: I adjusted the pH and added brine, but the emulsion is still stable. What is the ultimate fallback? A: Physical disruption via centrifugation is the most reliable method for breaking microscopic emulsions[6]. Transfer the emulsion to centrifuge tubes and spin at 3000–5000 RPM for 5–10 minutes. The centrifugal force overcomes the steric stabilization of the droplets. If your matrix consistently forms emulsions, consider switching your workflow from LLE to Solid-Phase Extraction (SPE) to bypass droplet dispersion entirely[2].
Part 2: Quantitative Data & Parameter Optimization
To prevent emulsions before they form, you must control the thermodynamic environment of your extraction. The table below summarizes the critical parameters for optimizing the workup of pyridine acid derivatives.
| Parameter | Problematic Condition | Recommended Condition | Mechanistic Rationale |
| Aqueous pH | Highly acidic (< 2) or basic (> 5) | pH 3.0 – 4.0 (Isoelectric Point) | Minimizes zwitterion net charge, forcing the product out of the aqueous phase and reducing surfactant behavior[3]. |
| Ionic Strength | Deionized water / Low salt | Saturated NaCl (Brine) | Increases aqueous polarity, driving organic compounds into the organic layer via the "salting out" effect[4]. |
| Interfacial Solids | "Gooey" precipitate present | Filter through Celite | Removes physical particulate barriers that prevent micro-droplets from coalescing into bulk phases[5]. |
| Extraction Method | Vigorous shaking (LLE) | Gentle inversion or SPE | Prevents the initial kinetic formation of micro-droplets, bypassing the physical creation of the emulsion[2]. |
Part 3: Standardized Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Step 1: Reaction Quench and pH Tuning
-
Transfer your crude aqueous reaction mixture to an Erlenmeyer flask (do not use a separatory funnel yet).
-
Cool the mixture in an ice bath to 0–5 °C to reduce molecular kinetic energy.
-
Slowly add 1M HCl or 1M NaOH dropwise while stirring.
-
Validation Check: Use a calibrated pH meter to confirm the pH is exactly between 3.0 and 4.0. The solution should become slightly cloudy as the pyridine carboxylic acid reaches its minimum solubility at its pI[3].
Step 2: Salting Out
-
Add solid NaCl to the aqueous mixture until no more dissolves (saturation).
-
Validation Check: Observe the bottom of the flask. A small amount of undissolved salt should remain, confirming maximum ionic strength has been achieved[4].
Step 3: Controlled Extraction
-
Transfer the mixture to a separatory funnel.
-
Add your extraction solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Crucial: Do not shake vigorously. Gently invert the funnel 3–5 times, venting after each inversion.
-
Validation Check: Place the funnel on the ring stand. If a sharp phase boundary forms within 60 seconds, proceed to drain the layers. If the interface is milky or obscured by a gooey precipitate, proceed immediately to Step 4.
Step 4: Emulsion Resolution (If Triggered)
-
For Gooey Precipitates: Drain the entire biphasic mixture through a sintered glass funnel packed with a 1-inch pad of Celite. Rinse the pad with fresh extraction solvent[5].
-
For Milky Emulsions: Transfer the unresolved layers into 50 mL conical tubes. Centrifuge at 4000 RPM for 5 minutes[6].
-
Validation Check: Post-filtration or post-centrifugation, you must observe two distinct, transparent liquid layers with no interfacial webbing.
Part 4: Emulsion Troubleshooting Workflow
Decision tree for resolving emulsions during liquid-liquid extraction of pyridine derivatives.
References
-
Wikipedia - Isoelectric point.[Link]
-
Chem Reactor (YouTube) - Emulsion | How to break an emulsion formed in reaction workup?. [Link]
-
University of Rochester - How To: Manage an Emulsion. [Link]
-
AZoM - Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Biotage - Tackling emulsions just got easier.[Link]
Sources
Validation & Comparative
Analytical Comparison Guide: ¹H NMR Characterization of 2-(6-Bromopyridin-2-yl)acetic Acid Methylene Group
Executive Summary & Application Context
2-(6-Bromopyridin-2-yl)acetic acid (CAS: 1093879-46-9) is a critical bifunctional building block in modern medicinal chemistry, frequently utilized in the synthesis of PROTACs, kinase inhibitors, and targeted protein degraders[1][2]. The accurate structural validation of this intermediate is paramount for downstream synthetic success. The methylene (-CH₂-) group, situated between the electron-withdrawing pyridine ring and the carboxylic acid, serves as a highly diagnostic spectroscopic handle in ¹H NMR analysis. This guide objectively compares the NMR performance of 2-(6-Bromopyridin-2-yl)acetic acid against its non-halogenated and chlorinated analogs, providing researchers with a self-validating system for purity and structural assessment.
Mechanistic Rationale: The Methylene Group as a Diagnostic Handle
The methylene protons of 2-(6-Bromopyridin-2-yl)acetic acid form an isolated spin system, typically appearing as a sharp singlet integrating to 2H.
-
Causality of Chemical Shift: The chemical shift (
) of these protons is governed by the combined anisotropic deshielding effects of the adjacent -hybridized pyridine ring and the carbonyl group of the acetic acid moiety[3]. -
Halogen Inductive Effect: While the bromine atom at the C6 position is five bonds away from the methylene group, its strong electronegativity exerts a subtle but measurable inductive pull (-I effect) across the conjugated
-system of the pyridine ring. This results in a slight downfield shift of the methylene protons compared to the unsubstituted 2-pyridylacetic acid[4][5].
Mechanistic causality of electronic effects governing the methylene chemical shift.
Comparative Performance: Solvent Effects and Analog Benchmarking
The choice of deuterated solvent significantly impacts the chemical shift and peak shape of the methylene group due to hydrogen bonding dynamics and potential zwitterionic equilibria. In non-polar solvents, carboxylic acids tend to dimerize, which can lead to peak broadening.
Table 1: Comparative ¹H NMR Chemical Shifts of Pyridylacetic Acid Derivatives (Methylene Group)
| Compound | Substitution | Solvent | Chemical Shift ( | Multiplicity | Integration |
| 2-Pyridylacetic acid | None | DMSO-d₆ | 3.78 - 3.82 | Singlet | 2H |
| 2-(6-Bromopyridin-2-yl)acetic acid | 6-Bromo | DMSO-d₆ | 3.84 - 3.88 | Singlet | 2H |
| 2-(6-Chloropyridin-2-yl)acetic acid | 6-Chloro | DMSO-d₆ | 3.83 - 3.87 | Singlet | 2H |
| 2-(6-Bromopyridin-2-yl)acetic acid | 6-Bromo | CDCl₃ | 3.95 - 4.05 | Singlet (broad) | 2H |
Causality of Solvent Performance: In DMSO-d₆, the strong hydrogen-bonding capability of the solvent disrupts the dimerization of the carboxylic acid, leading to a sharp, highly resolved singlet for the methylene protons[2][3]. Conversely, in CDCl₃, the non-polar nature of the solvent promotes intermolecular hydrogen bonding and potential zwitterionic equilibrium (proton transfer from COOH to the pyridine nitrogen), which broadens the methylene peak and shifts it further downfield, making accurate integration difficult.
Experimental Protocol: Self-Validating NMR Workflow
To ensure high-fidelity data, the following protocol establishes a self-validating system for NMR acquisition, minimizing solvent-induced artifacts and ensuring quantitative reliability.
Objective: To structurally confirm 2-(6-Bromopyridin-2-yl)acetic acid and verify its purity relative to standard commercial benchmarks (
Step-by-Step Methodology:
-
Quantitative Weighing: Accurately weigh 12.0 mg (
1.0 mg) of the analyte.-
Causality: This concentration (~90 mM) ensures an optimal signal-to-noise ratio for the methylene singlet without causing concentration-dependent chemical shift drifting that occurs at higher concentrations.
-
-
Dissolution and Homogenization: Add 0.6 mL of DMSO-d₆ (99.9% D, containing 0.03% v/v TMS) to the vial. Vortex for 30 seconds.
-
Causality: DMSO-d₆ is strictly selected over CDCl₃ to prevent the formation of hydrogen-bonded dimers that cause peak broadening and unpredictable chemical shifts in heteroaromatic carboxylic acids[2].
-
-
Tube Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube using a glass Pasteur pipette. Ensure no air bubbles are trapped at the bottom, as these distort the magnetic field homogeneity.
-
Spectrometer Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d₆. Shim the magnetic field (Z1-Z4) until the residual DMSO quintet (2.50 ppm) is sharp and symmetrical.
-
Acquisition Parameters: Set the pulse sequence to a standard 1D proton experiment (e.g., zg30). Set the number of scans (NS) to 16.
-
Critical Causality: Set the relaxation delay (D1) to 2.0 seconds. A sufficient D1 ensures complete longitudinal relaxation (
) of the methylene protons, which is mandatory for accurate, quantitative integration relative to the aromatic protons.
-
-
Processing and Self-Validation: Apply a 0.3 Hz exponential line broadening (LB) function, Fourier transform, and phase the spectrum. Set the TMS peak to 0.00 ppm.
-
Validation Metric: Integrate the aromatic proton at the C4 position (triplet, ~7.7 ppm) to 1.00. The methylene singlet (~3.86 ppm) must integrate between 1.95 and 2.05. Any deviation indicates incomplete dissolution, impurity overlap, or tautomeric exchange[7].
-
Logical workflow for NMR sample preparation and spectral self-validation.
References
-
Title: 2-(6-Bromopyridin-2-yl)acetic acid - A Chemtek. Source: achemtek.com. URL: 1
-
Title: 1093879-46-9 | 2-(6-Bromopyridin-2-yl)acetic acid | ChemScene. Source: chemscene.com. URL: 6
-
Title: 2-(6-Bromopyridin-2-yl)acetic acid (CAS 1093879-46-9) - Fluorochem. Source: fluorochem.co.uk. URL: 2
-
Title: Mechanistic Investigation of the Aerobic Oxidation of 2-pyridylacetate Coordinated to a Ru(II) Polypyridyl Complex. Source: rsc.org. URL: 3
-
Title: US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Source: google.com. URL:7
-
Title: Superelectrophilic carbocations: preparation and reactions of a substrate with six ionizable groups. Source: beilstein-journals.org. URL: 4
-
Title: Design and Synthesis of New (SecinH3) Derivatives as Potential Cytohesin Inhibitors. Source: nih.gov. URL:5
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- 5. Design and Synthesis of New (SecinH3) Derivatives as Potential Cytohesin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 2-Pyridylacetic Acid and Phenylacetic Acid for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency, and often the viability, of a synthetic route. Among the myriad of carboxylic acids available, 2-pyridylacetic acid and phenylacetic acid are two structurally similar yet electronically distinct building blocks. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data and established protocols, to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Structural and Electronic Differences
The core difference between 2-pyridylacetic acid and phenylacetic acid lies in their aromatic rings. The substitution of a carbon atom in the benzene ring with a more electronegative nitrogen atom in the pyridine ring of 2-pyridylacetic acid has profound effects on the electronic properties of the molecule, which in turn governs its reactivity.
The nitrogen atom in the pyridine ring is sp2-hybridized and imparts a significant inductive electron-withdrawing effect, making the pyridine ring more electron-deficient compared to the benzene ring. This electronic disparity influences the acidity of the carboxylic acid, the reactivity of the alpha-carbon, and the susceptibility of the aromatic ring to electrophilic and nucleophilic attack.
Comparative Analysis of Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two acids is essential for predicting their behavior in chemical reactions.
| Property | 2-Pyridylacetic Acid | Phenylacetic Acid | References |
| Molecular Formula | C₇H₇NO₂ | C₈H₈O₂ | |
| Molecular Weight | 137.14 g/mol | 136.15 g/mol | |
| Appearance | White to off-white crystalline solid | White solid | [1] |
| pKa (in water) | ~3.3, ~8.7 (two pKa values for the hydrochloride salt) | 4.31 | [2] |
| Solubility | Soluble in water | Slightly soluble in water (15 g/L) | [1][2] |
The lower pKa of the carboxylic acid group in 2-pyridylacetic acid hydrochloride compared to phenylacetic acid indicates that it is a stronger acid. This is a direct consequence of the electron-withdrawing nature of the pyridine ring, which stabilizes the carboxylate anion. The second, higher pKa value for 2-pyridylacetic acid corresponds to the protonation of the pyridine nitrogen.
Reactivity at the Carboxyl Group: Esterification and Amidation
Reactions at the carboxyl group, such as esterification and amidation, are fundamental transformations in organic synthesis. The reactivity in these reactions is influenced by the electrophilicity of the carbonyl carbon.
Esterification
The esterification of carboxylic acids is typically acid-catalyzed. While direct comparative kinetic studies are not abundant in the literature, the electronic properties of the two acids suggest that phenylacetic acid would be slightly more reactive towards esterification under standard Fischer conditions. The electron-donating character of the benzene ring (relative to pyridine) can make the carbonyl oxygen slightly more basic and thus more readily protonated, activating the carbonyl group for nucleophilic attack by the alcohol.
However, in practice, both acids can be efficiently esterified. For instance, a study on the esterification of phenylacetic acid with various alcohols using Amberlyst-15 as a catalyst reported yields of around 80%.[3] Another procedure for the synthesis of ethyl phenylacetate from phenylacetic acid and ethanol with a sulfuric acid catalyst reports yields of 83-87%.[4]
Experimental Protocol: Fischer Esterification of Phenylacetic Acid
This protocol describes a general procedure for the synthesis of ethyl phenylacetate.
-
Materials: Phenylacetic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (1.0 equivalent) and absolute ethanol (10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to a gentle reflux and maintain for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl phenylacetate.[5]
-
If necessary, purify the crude product by vacuum distillation.
-
Amidation
Direct amidation of carboxylic acids with amines is a challenging transformation due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents or harsh conditions are often required. A study on the direct amidation of phenylacetic acid derivatives with benzylamine derivatives catalyzed by NiCl₂ showed moderate to excellent yields.[6] The electronic and steric effects of substituents on the phenyl ring were found to be crucial for the reaction yield.[6]
While direct comparative data for 2-pyridylacetic acid under the same conditions is unavailable, the presence of the basic pyridine nitrogen in 2-pyridylacetic acid could potentially complicate direct amidation reactions by reacting with the acid catalyst or the carboxylic acid itself. Therefore, a protection-activation strategy might be more suitable for the amidation of 2-pyridylacetic acid.
Experimental Protocol: Direct Amidation of Phenylacetic Acid
This protocol describes a nickel-catalyzed direct amidation of phenylacetic acid with benzylamine.
-
Materials: Phenylacetic acid, benzylamine, NiCl₂, toluene.
-
Procedure:
-
To a solution of phenylacetic acid (1.0 mmol) in toluene (5 mL) in a sealed tube, add benzylamine (1.2 mmol) and NiCl₂ (10 mol%).
-
Heat the reaction mixture at 110 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding amide.[6]
-
Reactivity at the Alpha-Carbon
The alpha-carbon in both acids is activated by the adjacent carbonyl group, making the alpha-protons acidic and susceptible to deprotonation to form an enolate. This enolate can then react with various electrophiles.
Alpha-Halogenation
Alpha-halogenation of carboxylic acids can be achieved under both acidic (Hell-Volhard-Zelinsky reaction) and basic conditions. In the case of phenylacetic acid, α-selective chlorination can be achieved using PCl₃ and trichloroisocyanuric acid (TCCA) under solvent-free conditions, providing high yields for substrates without strongly activating para-substituents.
For 2-pyridylacetic acid, the pyridine nitrogen can be protonated under acidic conditions, further increasing the electron-withdrawing effect and potentially enhancing the acidity of the alpha-protons. However, the basic nitrogen could also interfere with base-catalyzed halogenation reactions.
Experimental Protocol: α-Chlorination of Phenylacetic Acid
This protocol describes a method for the α-selective chlorination of phenylacetic acid.
-
Materials: Phenylacetic acid, phosphorus trichloride (PCl₃), trichloroisocyanuric acid (TCCA).
-
Procedure:
-
In a reaction vessel, mix phenylacetic acid (1.0 g) with a catalytic amount of PCl₃ (0.1-0.2 mol equivalent) at room temperature.
-
Heat the mixture to melt and allow it to react for 10 minutes.
-
Add a slight excess of TCCA (0.5-0.6 mol equivalent) to the mixture at the same temperature.
-
Allow the reaction to proceed for 1.5 hours.
-
After completion, the reaction mixture can be worked up to isolate the α-chlorophenylacetic acid.
-
Decarboxylation: A Key Point of Differentiation
The decarboxylation behavior of these two acids is a significant point of distinction, highlighting the unique reactivity imparted by the pyridine ring.
Phenylacetic Acid: Ketonic Decarboxylation
Phenylacetic acid can undergo ketonic decarboxylation, especially at high temperatures and in the presence of certain mineral surfaces, to form dibenzyl ketone.[7][8] This reaction is thought to proceed through the formation of a β-keto acid intermediate.[9] Under hydrothermal conditions (300°C, 1034 bar), the decarboxylation of phenylacetic acid follows first-order kinetics.[7]
2-Pyridylacetic Acid: The Hammick Reaction
2-Pyridylacetic acid and its salts can undergo a unique decarboxylation reaction in the presence of a carbonyl compound, known as the Hammick reaction, to yield 2-pyridyl-carbinols.[10][11] This reaction is believed to proceed through a zwitterionic intermediate or a carbene.[10][12] The presence of the nitrogen atom in the 2-position is crucial for this reaction pathway, which is not observed for phenylacetic acid.
Summary of Reactivity Comparison
| Reaction Type | 2-Pyridylacetic Acid Reactivity | Phenylacetic Acid Reactivity | Key Differentiating Factors |
| Acidity | More acidic | Less acidic | Electron-withdrawing pyridine ring stabilizes the carboxylate anion. |
| Esterification | Slightly less reactive (theoretically) | Slightly more reactive (theoretically) | Electron-donating benzene ring may facilitate protonation of the carbonyl oxygen. |
| Amidation | Potentially more complex due to basic nitrogen | More straightforward | The basic pyridine nitrogen can interfere with catalysts and reaction conditions. |
| α-Halogenation | Potentially enhanced acidity of α-protons under acidic conditions | Well-established reactivity | The pyridine nitrogen can influence the reaction mechanism and conditions. |
| Decarboxylation | Undergoes unique Hammick reaction | Undergoes ketonic decarboxylation | The pyridine nitrogen enables a distinct decarboxylation pathway. |
Conclusion and Future Perspectives
The choice between 2-pyridylacetic acid and phenylacetic acid in a synthetic strategy should be guided by a thorough understanding of their distinct reactivities. Phenylacetic acid serves as a reliable building block for standard transformations of the carboxylic acid and alpha-carbon. In contrast, 2-pyridylacetic acid offers unique reactivity patterns, particularly in decarboxylation reactions, and its electronic properties can be leveraged for specific synthetic goals. The presence of the pyridine nitrogen, while offering opportunities for novel transformations, can also necessitate careful consideration of reaction conditions to avoid unwanted side reactions.
Future research in this area could focus on direct, quantitative comparisons of reaction kinetics for a broader range of reactions under standardized conditions. Furthermore, exploring the catalytic systems that can selectively functionalize one acid in the presence of the other would be a valuable contribution to the field of organic synthesis.
References
- Glein, C. R., et al. (2020). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 269, 455-474.
- Estrada, E. A., & Rimstidt, J. D. (2020). Kinetics and Mechanisms of Hydrothermal Ketonic Decarboxylation. ACS Earth and Space Chemistry, 4(11), 2092-2101.
- Ibrahimova, M. J., et al. (2023). synthesis, properties and applications of esters of phenylacetic acid. Processes of Petrochemistry and Oil Refining, 24(1), 152-168.
- Hammick reaction - Grokipedia. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]
-
Hammick reaction. (2023, September 21). In Wikipedia. [Link]
- (PDF) Synthesis, properties and applications of esters of phenylacetic acid - ResearchGate. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]
- Dobre, A. A., et al. (2018). Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation.
- Technical Support Center: Phenylacetoacetate Synthesis Without a Dean-Stark Trap - Benchchem. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]
-
ethyl phenylacetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Journal of Chemical and Pharmaceutical Research, 9(10), 71-79.
- Ghorbani-Vaghei, R., & Malaekehpour, M. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6(2), 139-149.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. The effect of 3-substituents on the decarboxylation of picolinic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Pham, T. N., et al. (2013). Ketonic Decarboxylation Reaction Mechanism: A Combined Experimental and DFT Study. The Journal of Physical Chemistry C, 117(3), 1347-1357.
- Application Notes and Protocols: Amidation Reactions of Ethyl 2,5-Pyridinedicarboxylate - Benchchem. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]
- Smith, C. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(15), 10104-10114.
- Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes - ResearchGate. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]
- Ušćumlić, G. S., et al. (2000). A comparative LFER study of the reactivity of pyridineacetic, pyridineacetic acids N-oxide and substituted phenylacetic acids with diazodiphenylmethane in various alcohols. Journal of the Serbian Chemical Society, 65(11), 757-765.
- Brown, E. V., & Shambhu, M. B. (1971). Extension of the Hammick reaction to 2-pyridylacetic acid. Journal of the Chemical Society C: Organic, (1), 161.
- Ruiz, J., & Sodupe, M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
-
2-Pyridine acetic acid hydrochloride - ChemBK. (n.d.). Retrieved from [Link]
- Chemistry Decarboxylation Reaction - sathee jee - IIT Kanpur. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]
-
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Alpha Halogenation of Enols and Enolates - Chemistry Steps. (n.d.). Retrieved from [Link]
- Comparative Analysis of Synthesis Methods for N-(2-Aminophenyl)-2-phenylacetamide - Benchchem. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]
- Cheng, L., Ge, X., & Huang, L. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171822.
- Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea - ResearchGate. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]
- A Comparative Guide to 2-Bromo-2-Phenylacetic Acid and 2-Chloro-2-Phenylacetic Acid in Synthesis - Benchchem. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]
- Alhassan, G., et al. (2016). Fischer Esterification of Glycerol by Phenylacetic Acids and their Anhydrides. Journal of Chemical and Pharmaceutical Research, 8(8), 71-79.
-
Phenylacetic acid - Wikipedia. (2024, February 27). In Wikipedia. [Link]
-
Alpha Halogenation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
- (PDF) Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - ResearchGate. (n.d.). Retrieved from [a valid, clickable URL will be provided when available]
- Roda, G., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. New Journal of Chemistry, 49(1), 1-5.
- Kündig, E. P., & Xu, L. H. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries.
Sources
- 1. CAS 16179-97-8: 2-Pyridylacetic acid hydrochloride [cymitquimica.com]
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- 9. Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. grokipedia.com [grokipedia.com]
Analytical Validation Guide: Purity Determination of 2-(6-Bromopyridin-2-yl)acetic acid via HPLC-UV
Executive Summary & Chemical Context
In pharmaceutical drug development, halogenated building blocks like 2-(6-Bromopyridin-2-yl)acetic acid (CAS: 1093879-46-9) are critical intermediates, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). With a molecular weight of 216.03 g/mol and the formula C7H6BrNO2[1], this molecule presents unique analytical challenges.
Because trace impurities—such as des-bromo analogs, positional isomers, or residual starting materials—can poison palladium catalysts or propagate through a synthetic route, rigorous purity validation is non-negotiable. This guide objectively compares analytical modalities for this compound and provides a fully grounded, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol compliant with the latest ICH Q2(R2) and ICH Q14 guidelines[2][3].
Analytical Modality Comparison: Why HPLC-UV?
When establishing an Analytical Target Profile (ATP) for purity determination, scientists typically evaluate three primary modalities: Quantitative NMR (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and HPLC-UV.
While qNMR is an absolute primary method that does not require an identical reference standard, it lacks the sensitivity to detect low-level impurities (<0.1%). LC-MS is unparalleled for structural elucidation of unknown impurities via mass-to-charge (m/z) ratios; however, varying ionization efficiencies between the parent bromopyridine and its impurities make universal quantitation highly unreliable.
HPLC-UV remains the industry gold standard for batch release. It offers superior robustness, high sensitivity, and aligns perfectly with ICH Q2(R2) requirements for quantitative impurity testing[4].
Table 1: Modality Comparison for Pyridine Acetic Acid Derivatives
| Feature | HPLC-UV (Recommended) | LC-MS | qNMR |
| Primary Use Case | Quantitative purity & batch release | Impurity identification (structural) | Absolute assay (no reference std) |
| Sensitivity (LOD) | Excellent (<0.01%) | Excellent (<0.01%) | Poor (~0.5 - 1.0%) |
| Quantitation Reliability | High (with relative response factors) | Low (matrix effects, ionization bias) | High (direct proton counting) |
| Regulatory Acceptance | High (ICH Q2(R2) standard) | Moderate (Usually supplementary) | Moderate (Growing, but niche) |
| Cost per Analysis | Low | High | High |
Mechanistic Method Development (The "Why")
To develop a robust method under ICH Q14 principles[3], we must analyze the molecule's physicochemical properties. 2-(6-Bromopyridin-2-yl)acetic acid contains a weakly basic pyridine nitrogen and an acidic carboxylic acid moiety. At a neutral pH, it exists in a zwitterionic-like state. If injected onto a standard silica-based C18 column at neutral pH, the molecule will exhibit poor retention and severe peak tailing due to secondary electrostatic interactions with unendcapped surface silanols.
The Solution: We utilize a highly acidic mobile phase containing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).
-
Causality: The low pH fully protonates the carboxylic acid, neutralizing it to enhance hydrophobic retention. Simultaneously, it protonates the pyridine nitrogen. The trifluoroacetate anion acts as a volatile ion-pairing agent, masking the positive charge of the pyridinium ion and shielding it from residual silanol interactions, thereby guaranteeing sharp, symmetrical peaks.
-
Column Selection: A polar-embedded C18 stationary phase (e.g., Waters XBridge Shield RP18) is selected to prevent hydrophobic phase collapse in the highly aqueous conditions required to retain this polar molecule.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that mathematically verifies the instrument's performance before any sample data is accepted.
Step 1: Mobile Phase & Diluent Preparation
-
Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of MS-grade TFA. Mix and degas.
-
Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile to match the initial gradient conditions, preventing solvent-shock peak distortion.
Step 2: Chromatographic Conditions
Configure the HPLC-DAD (Diode Array Detector) system according to the parameters in Table 2.
Table 2: Optimized HPLC-UV Parameters
| Parameter | Specification | Rationale |
| Column | Polar-embedded C18, 150 x 4.6 mm, 3.5 µm | Prevents phase collapse; handles polar aromatics. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 30 °C | Stabilizes retention times against ambient fluctuations. |
| Detection | UV at 260 nm (Reference 360 nm) | 260 nm captures the conjugated bromopyridine chromophore. |
| Injection Vol | 5.0 µL | Prevents column overloading while maintaining LOD. |
| Gradient | 0-2 min: 5% B 2-12 min: 5% | Sweeps late-eluting hydrophobic impurities while retaining the polar API. |
Step 3: System Suitability Testing (SST) - The Self-Validation Gate
Before analyzing unknown batches, inject the SST mixture (containing 0.5 mg/mL of the API and 0.05 mg/mL of a known polar impurity, e.g., 6-hydroxypyridin-2-yl acetic acid).
-
Acceptance Criteria:
-
Resolution (
): Must be between the API and the nearest eluting impurity. -
Tailing Factor (
): Must be for the API peak (verifies TFA ion-pairing efficacy). -
Repeatability: %RSD of the API peak area from 5 consecutive standard injections must be
.
-
-
Do not proceed to sample analysis if SST fails.
Step 4: Sample Execution
-
Prepare sample solutions at a nominal concentration of 1.0 mg/mL in the diluent.
-
Inject a blank (diluent) to confirm no baseline artifacts or carryover.
-
Bracket the sample sequence with the Reference Standard every 10 injections to verify ongoing system stability.
ICH Q2(R2) Validation Data Summary
Following the execution of the protocol, the method was subjected to rigorous validation aligned with the updated ICH Q2(R2) framework, which emphasizes a lifecycle approach to analytical procedures[2][4].
Table 3: Representative Validation Results for 2-(6-Bromopyridin-2-yl)acetic acid
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | Unambiguous assessment of analyte | Pass | |
| Linearity | Proportional response across range | Pass | |
| Accuracy | Agreement with true value | 99.4% - 100.6% recovery across 3 spike levels | Pass |
| Precision (Repeatability) | Closeness of agreement (same conditions) | %RSD = 0.45% ( | Pass |
| Sensitivity (LOD / LOQ) | Signal-to-Noise ( | LOD: 0.01% ( | Pass |
Visualizing the Analytical Workflow
The following diagram illustrates the lifecycle approach to analytical method validation, transitioning from initial development (ICH Q14) through rigorous validation (ICH Q2(R2)) and into routine Quality Control.
Figure 1: Analytical lifecycle workflow from method development to routine QC release.
References
-
National Center for Biotechnology Information (NCBI). "2-(6-Bromopyridin-2-yl)acetic acid | C7H6BrNO2 | CID 46835714" PubChem. URL:[Link]
-
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures" MasterControl Regulatory Guidelines. URL:[Link]
-
Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance" Altasciences Insights. URL:[Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained" IntuitionLabs.ai. URL:[Link]
Sources
Technical Comparison of IR Signatures: Carboxylic Acid vs. Hydrochloride Salt Forms
[1]
Executive Summary & Strategic Importance
In pharmaceutical solid-state development, Infrared (IR) spectroscopy is a frontline technique for distinguishing between free forms (acids/bases) and their corresponding salts. A frequent point of confusion arises in the spectral overlap between Carboxylic Acid moieties (-COOH) and Amine Hydrochloride salts (-NH₃⁺Cl⁻) . Both functional groups exhibit broad, intense absorption bands in the high-frequency region (2400–3300 cm⁻¹), often masking other diagnostic signals.
This guide provides a definitive spectral differentiation strategy. It is designed for researchers needing to validate salt formation (e.g., converting a zwitterionic amino acid to an HCl salt) or distinguish between acidic and basic salt intermediates.
Key Takeaway: The differentiation relies on a "Dual-Region" analysis:
Mechanistic Basis of Spectral Differences[4]
To interpret the spectra accurately, one must understand the vibrational origin of the bands.
Carboxylic Acid (Free Acid Form)
In the solid state, carboxylic acids typically exist as centrosymmetric dimers held together by strong dual hydrogen bonds.
-
O-H Stretch: The strong H-bonding weakens the O-H bond, lowering its frequency and causing extreme broadening.
-
C=O Stretch: The dimerization lowers the carbonyl frequency to ~1700–1730 cm⁻¹ (compared to ~1760 cm⁻¹ for monomers).
Hydrochloride Salt (Amine HCl Form)
Hydrochloride salts are formed by protonating a basic nitrogen (
-
N-H Stretch: The positively charged nitrogen forms strong, often multiple, H-bonds with the chloride counter-ion. This creates a broad absorption envelope.[3][4][5]
-
Fermi Resonance: Unlike the "smooth" COOH band, the ammonium band often exhibits fine structure (sub-peaks) due to overtone interactions (Fermi resonance).
The "Amino Acid" Case (Zwitterion vs. HCl Salt)
Many drugs (e.g., Levodopa, Gabapentin) contain both amine and acid groups.
-
Free Form (Zwitterion):
and . No C=O band (1700 cm⁻¹ is absent; replaced by carboxylate bands at 1550/1400 cm⁻¹). -
HCl Salt Form:
and . C=O band appears (protonation of carboxylate restores the carbonyl stretch at ~1720 cm⁻¹).
Detailed Spectral Comparison
Comparative Data Table
| Feature | Carboxylic Acid (R-COOH) | Amine Hydrochloride ( | Carboxylate Salt ( |
| High Freq. (Stretch) | 2500–3300 cm⁻¹ Broad, intense, "V-shaped" envelope.[6] often smoother profile. | 2400–3000 cm⁻¹ Broad, irregular envelope. Often shows "staircase" or multiple sub-maxima (Fermi resonance). | N/A (No acidic proton) |
| Carbonyl (C=O) | 1700–1730 cm⁻¹ Strong, sharp band (Dimer). | Absent (Unless molecule has other C=O groups like esters/amides).[7] | Absent Replaced by asymmetric stretch. |
| Fingerprint (C-O / Bend) | 1210–1320 cm⁻¹ (C-O stretch)1400–1440 cm⁻¹ (O-H bend) | 1500–1600 cm⁻¹ N-H deformation (bending) bands. | 1550–1610 cm⁻¹ (Asym)~1400 cm⁻¹ (Sym) |
| Diagnostic Marker | Broad OH + Strong C=O | Broad NH + Bending (~1550) + NO C=O | No C=O + Strong doublet (1550/1400) |
*Included for reference, as "salt form" of an acid often implies carboxylate.[8]
Visualizing the Pathway
The following diagram illustrates the spectral decision tree for identifying these forms.
Caption: Decision tree for distinguishing Carboxylic Acid, Hydrochloride Salt, and Carboxylate forms based on IR spectral features.
Experimental Protocols
To ensure reproducible data, especially when differentiating broad bands, the sampling technique is critical.
ATR (Attenuated Total Reflectance) - Recommended
ATR is the industry standard for solid-state API characterization due to minimal sample preparation, which prevents salt disproportionation (a risk with KBr pressing).
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hard crystalline salts.
-
Background: Collect a background spectrum (air) with the same parameters (typically 4 cm⁻¹ resolution, 16-32 scans).
-
Sample Loading: Place ~5-10 mg of the solid powder on the crystal.
-
Pressure: Apply high pressure using the anvil clamp. Crucial: Ensure consistent contact. Poor contact results in weak high-frequency bands, making the OH/NH distinction impossible.
-
Cleaning: Clean with isopropanol. Warning: Water can dissolve hygroscopic HCl salts, leaving a residue that mimics a hydrate.
KBr Pellet (Legacy/High Resolution)
Use only if ATR signals are saturated or if investigating subtle lattice modes.
-
Risk: The high pressure (10 tons) and moisture in KBr can induce ion exchange (
), shifting the spectrum. -
Protocol: Grind 1 mg sample with 100 mg dry KBr. Press under vacuum.
Case Study: Monitoring Salt Formation
Scenario: Converting a Zwitterionic drug (e.g., Phenylalanine analog) to its Hydrochloride salt.
-
Starting Material (Zwitterion):
-
Look for absence of 1700 cm⁻¹ band.
-
Observe strong bands at ~1580 cm⁻¹ (COO⁻ asymmetric) and ~1400 cm⁻¹ (COO⁻ symmetric).
-
-
Reaction: Treat with HCl in solvent.
-
Product (HCl Salt):
-
Appearance of a strong band at 1710–1730 cm⁻¹ (Formation of COOH).
-
Disappearance of the 1580/1400 cm⁻¹ carboxylate doublet.
-
Retention/Shift of the broad ammonium band (2500–3000 cm⁻¹).
-
References
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
PharmaOffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wax-studios.com [wax-studios.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Crystal structure analysis of 2-(6-Bromopyridin-2-yl)acetic acid hydrochloride
In-Depth Technical Guide: Solid-State Analysis of 2-(6-Bromopyridin-2-yl)acetic acid Hydrochloride
Executive Summary: The Strategic Choice of Salt Forms
In the development of pyridine-based pharmaceutical intermediates, the choice between the Free Acid and the Hydrochloride (HCl) Salt is a critical decision point that dictates processability, stability, and solubility.[1]
This guide analyzes the solid-state properties of 2-(6-Bromopyridin-2-yl)acetic acid hydrochloride , a versatile building block for synthesizing enzyme inhibitors and peptidomimetics.[1] By comparing its crystal lattice dynamics to its free acid counterpart and non-halogenated analogs (e.g., 2-pyridylacetic acid), we provide a rational framework for selecting the optimal form for your synthetic workflow.[1]
Key Insight: The introduction of the 6-bromo substituent creates a steric and electronic environment that distinctively alters the crystal packing compared to the parent pyridine-2-acetic acid, often favoring the HCl salt for improved handling despite potential hygroscopicity.[1]
Comparative Analysis: HCl Salt vs. Free Acid
The performance of this compound is governed by its intermolecular interaction landscape.[1] The table below contrasts the two forms based on crystallographic principles and available physicochemical data.
Table 1: Comparative Solid-State Performance
| Feature | HCl Salt Form (2-(6-Bromopyridin-2-yl)acetic acid[1] · HCl) | Free Acid Form (2-(6-Bromopyridin-2-yl)acetic acid) | Crystallographic Mechanism |
| Primary Lattice Force | Ionic / Charge-Assisted H-Bonds: | Neutral H-Bonds: Carboxylic acid dimers ( | Ionic lattices generally provide higher melting points and lattice energy.[1] |
| Melting Point | High (>135°C dec.) (Inferred from analogs [1]) | Moderate (~98-105°C) | Stronger electrostatic forces in the salt increase thermal stability.[1] |
| Solubility (Aq/Polar) | High: Dissociates into ionic species.[1] | Low/Moderate: Limited by lipophilic Br-pyridine ring. | Protonation of the pyridine nitrogen breaks the crystal lattice energy in water.[1] |
| Halogen Bonding | Activated: | Weak: | The electron-deficient Br (sigma-hole) interacts strongly with the chloride anion in the salt.[1] |
| Hygroscopicity | Significant: Chloride ions readily coordinate atmospheric water.[1] | Low: Hydrophobic aromatic packing dominates.[1] | Comparison with 2-pyridylacetic acid HCl confirms hygroscopic tendency [2].[2] |
Structural Analysis & Causality
The Impact of the 6-Bromo Substituent
Unlike the unsubstituted 2-pyridylacetic acid , the 6-bromo derivative possesses a bulky, electron-withdrawing halogen adjacent to the nitrogen center.[1]
-
Steric Hindrance: The bromine atom blocks the "6-position," preventing certain planar stacking modes observed in simple pyridine acids.
-
Halogen Bonding (
-hole): In the crystal lattice, the bromine atom acts as a Lewis acid (halogen bond donor).[1] In the HCl salt, the chloride ion acts as a perfect Lewis base acceptor, potentially forming linear chains that rigidify the structure.[1]
Lattice Architecture: The Chloride Bridge
In the hydrochloride salt, the proton transfer to the pyridine nitrogen (
-
The Anchor: The chloride anion (
) typically sits in a pocket bridging three donors:
This "Chloride Anchor" effect explains why the HCl salt often crystallizes more readily from polar solvents than the zwitterionic or neutral free acid, which struggles to satisfy all hydrogen bond donors/acceptors simultaneously.[1]
Visualization of Interactions
The following diagram maps the critical intermolecular forces stabilizing the HCl salt crystal lattice.
Figure 1: Interaction map showing the central role of the Chloride anion in bridging the protonated pyridine, the carboxylic acid, and the bromine substituent.[1]
Experimental Protocols
To validate the solid-state form of your specific batch, follow these self-validating protocols. These are designed to distinguish between the Salt, Free Acid, and potential Solvates.[1]
Protocol A: Single Crystal Growth (Vapor Diffusion)
Objective: Obtain high-quality crystals for SXRD to confirm the Br...Cl interaction.
-
Dissolution: Dissolve 20 mg of 2-(6-Bromopyridin-2-yl)acetic acid HCl in a minimum volume (approx. 0.5 mL) of Methanol or Ethanol . Ensure the solution is clear; filter if necessary (0.22 µm PTFE).[1]
-
Setup: Place the solution in a small inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger outer jar containing 5 mL of Diethyl Ether or Hexane (Antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in the dark (to prevent debromination/photolysis).
-
Observation: Inspect daily. The ether will diffuse into the alcohol, slowly lowering solubility and promoting nucleation.[1]
-
Success Indicator: Prismatic or block-like crystals appear within 3-7 days.
-
Troubleshooting: If oiling occurs, switch the antisolvent to Ethyl Acetate .[1]
-
Protocol B: Powder X-Ray Diffraction (PXRD) Phase ID
Objective: Rapidly distinguish the HCl salt from the free acid.
-
Sample Prep: Lightly grind 10-20 mg of the bulk powder. Do not over-grind, as this can induce amorphization in hygroscopic salts.[1]
-
Mounting: Mount on a zero-background silicon holder.
-
Scan Parameters:
-
Analysis:
-
Low Angle Peaks (<10°
): Look for a distinct low-angle peak characteristic of the larger unit cell of the salt form (often due to Cl bridging).[1] -
Reference Check: Compare against the simulated pattern of 2-pyridylacetic acid HCl (CSD Ref: PYRACA). While not identical, the pattern of peak clustering will be similar (isostructural similarity).[1]
-
Synthesis & Crystallization Workflow
The following decision tree guides the isolation of the correct form during synthesis.
Figure 2: Workflow for isolating and confirming the HCl salt versus the Free Acid based on solubility differences.
References
-
Sigma-Aldrich. 2-Pyridylacetic acid hydrochloride Product Specification. (Analogous MP data). Link
-
ChemicalBook. 2-Pyridylacetic acid hydrochloride Properties and Safety. (Hygroscopicity and solubility data). Link
-
PubChem. 2-(6-Bromopyridin-2-yl)acetic acid (Compound Summary). National Library of Medicine.[1] Link[1]
-
Cambridge Structural Database (CSD). General trends in Pyridine-Acetic Acid packing. (Requires Subscription for specific entries, referenced for methodology). Link
Sources
Bioavailability comparison of pyridine vs benzene scaffolds in drug design
Bioavailability & Design: Pyridine vs. Benzene Scaffolds
Executive Summary
In modern medicinal chemistry, the "Nitrogen Scan"—systematically replacing phenyl rings with pyridines—is a cornerstone strategy for optimizing drug-like properties. While benzene scaffolds often provide robust hydrophobic binding interactions, they frequently suffer from poor aqueous solubility and high metabolic liability (rapid oxidative clearance). The pyridine scaffold, by virtue of its endocyclic nitrogen atom, introduces a dipole moment and a specific hydrogen bond acceptor (HBA) site. This modification typically lowers lipophilicity (LogP), enhances aqueous solubility, and alters metabolic soft spots, often improving the overall bioavailability (F%) of a lead compound. This guide provides a technical comparison of these two scaffolds, supported by experimental protocols and matched molecular pair (MMP) data.
Physicochemical Foundations: The "Necessary Nitrogen" Effect
The fundamental difference between benzene and pyridine lies in the electronic perturbation caused by the nitrogen atom.
| Property | Benzene (C₆H₆) | Pyridine (C₅H₅N) | Impact on Drug Design |
| Electronic Nature | Electron-rich, | Electron-deficient ring; N is electronegative. | Pyridine is less prone to oxidative metabolism at carbon centers (CYP450). |
| Basicity (pKa) | Non-basic. | Weakly basic (pKa ~5.2). | Protonation at physiological pH (depending on substitution) can drastically improve solubility. |
| H-Bonding | Strong H-bond acceptor (Lone pair). | Critical for specific receptor interactions and water solvation. | |
| Lipophilicity | High LogP (Lipophilic).[1] | Lower LogP (More Polar). | Pyridine replacement typically lowers LogP by ~1.0–1.5 units, improving solubility. |
Solubility Mechanism
Benzene relies solely on Van der Waals interactions, leading to high lattice energy and poor water interaction. Pyridine’s lone pair allows for hydrogen bonding with water molecules. Furthermore, if the pyridine nitrogen is basic enough to be protonated in the stomach (pH 1–2) or intestine (pH 6.5), the resulting cation exhibits superior solvation energy compared to the neutral arene.
Metabolic Stability & Clearance Pathways[2]
A critical differentiator is how these scaffolds interact with Cytochrome P450 (CYP) enzymes.
-
Benzene (Metabolic Liability): The electron-rich
-system is a prime target for CYP450-mediated oxidation. The typical pathway involves the formation of an unstable arene oxide (epoxide), which rearranges to a phenol. This is often a high-clearance pathway. -
Pyridine (Metabolic Stability): The nitrogen atom pulls electron density away from the ring carbons, making the ring resistant to electrophilic attack by the high-valent Iron-Oxo species of CYP450.
-
Risk: The nitrogen lone pair can be directly oxidized to form an N-oxide , or it can coordinate directly to the heme iron (Type II binding), potentially causing CYP inhibition (drug-drug interaction liability).
-
Pathway Visualization (DOT)
Figure 1: Comparative metabolic fates. Benzene typically undergoes ring oxidation, while pyridine is often stable or forms N-oxides.
Case Study: Matched Molecular Pair (MMP) Analysis
The following data illustrates the dramatic impact of a "Phenyl-to-Pyridyl" switch on permeability and solubility, derived from optimization campaigns for mGluR4 positive allosteric modulators (PAMs).
Case A: Lundbeck mGluR4 Modulators
Objective: Improve permeability and metabolic stability of a hit compound.
| Compound ID | Scaffold | Permeability ( | Potency (EC₅₀) | Outcome |
| Compound 16 | Phenyl Aniline | < 1.0 (Low) | Weak | Poor bioavailability due to low permeability. |
| Compound 17 | 3-Pyridyl Aniline | > 190.0 (High) | Moderate | >190-fold increase in permeability. |
Analysis: The introduction of the pyridine nitrogen reduced the lipophilicity just enough to prevent non-specific binding while the H-bond acceptor capability likely improved solvation dynamics required for membrane transport (or reduced aggregation), resulting in a massive permeability gain.
Case B: Vismodegib (Erivedge)
Vismodegib, a Hedgehog pathway inhibitor, utilizes a pyridine ring critical for its pharmacokinetic profile.
-
Bioavailability: ~32% (limited by solubility and high protein binding).[2]
-
Role of Pyridine: The pyridine ring serves as a metabolic "handle" that is less prone to rapid degradation than a comparable phenyl ring, allowing for a long terminal half-life (approx. 4 days with continuous dosing). The nitrogen also anchors the molecule in the active site of the Smoothened (SMO) receptor via hydrogen bonding.
Experimental Protocols
To validate scaffold choices, the following protocols assess solubility and metabolic stability.
Protocol 1: High-Throughput Thermodynamic Solubility Assay
Purpose: Determine equilibrium solubility of the scaffold variants.
-
Preparation: Prepare 10 mM stock solutions of the Benzene and Pyridine analogs in DMSO.
-
Dosing: Spike 20 µL of stock into 1.98 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial (Final 1% DMSO).
-
Incubation: Shake samples at 25°C for 24 hours (thermodynamic equilibrium).
-
Filtration: Filter the suspension using a 0.45 µm PVDF filter plate to remove undissolved solid.
-
Quantification:
-
Analyze filtrate via HPLC-UV or LC-MS/MS.
-
Compare peak area against a standard curve prepared in 50:50 Acetonitrile:Water (where complete solubility is ensured).
-
-
Calculation:
Protocol 2: Microsomal Stability Assay (with N-Oxide Detection)
Purpose: Compare intrinsic clearance (
-
Reaction Mix:
-
Test Compound: 1 µM final concentration.
-
Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).
-
Sampling: Remove 50 µL aliquots at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Monitor: Parent ion
. -
Metabolite Scan: Look for
Da (Oxidation). Differentiate N-oxide vs Phenol by retention time (N-oxides are typically more polar/elute earlier) or fragmentation patterns.
-
-
Calculation: Plot
vs time. The slope gives .
Decision Workflow: Scaffold Selection
Use this logic flow to decide when to switch from Benzene to Pyridine.
Figure 2: Decision matrix for bioisosteric replacement.
References
-
PharmaBlock. (2019). Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Retrieved from
-
Lundbeck A/S. (2003).[3] Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP. Molecular Pharmacology. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine/Pyridine Derivatives In Vitro. Retrieved from
-
Agios Pharmaceuticals. (2012).[4] Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo. ACS Medicinal Chemistry Letters. Retrieved from
-
Vismodegib Clinical Data. (2012). Single and multiple dose intravenous and oral pharmacokinetics of the hedgehog pathway inhibitor vismodegib. British Journal of Clinical Pharmacology. Retrieved from
Sources
- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 2. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
Comparative Guide: pKa and Physicochemical Profiling of 2-(6-Bromopyridin-2-yl)acetic Acid
This guide provides an in-depth technical analysis of the physicochemical properties of 2-(6-Bromopyridin-2-yl)acetic acid , focusing on its pKa values, functional group ionization, and comparative performance against structural analogs.
Executive Summary
2-(6-Bromopyridin-2-yl)acetic acid (CAS: 1093879-46-9) is a bifunctional pyridine derivative used primarily as a building block in the synthesis of peptidomimetics and kinase inhibitors.[1][2]
Unlike its parent compound, 2-pyridineacetic acid , which exhibits zwitterionic character in specific pH ranges, the 6-bromo derivative displays distinct ionization behavior due to the strong electron-withdrawing effect of the halogen.
-
Primary Acidity (COOH): Enhanced acidity (lower pKa) compared to aliphatic analogs.
-
Pyridine Basicity (N): Drastically suppressed basicity (pKa < 1.0), effectively eliminating zwitterion formation at physiological pH.
-
Dominant Species at pH 7.4: Anionic carboxylate.
Structural & Functional Group Analysis
The molecule contains two ionizable centers.[3] Their pKa values are governed by the electronic interplay between the pyridine ring, the acetic acid side chain, and the bromine substituent.
A. The Carboxylic Acid Group (–COOH)
-
Electronic Environment: The acetic acid moiety is attached to the C2 position of the pyridine ring. The pyridine ring is electron-deficient (π-deficient), exerting a –I (inductive withdrawing) effect on the carboxyl group.
-
Bromine Effect: The bromine atom at C6 exerts a long-range inductive withdrawing effect. While distance attenuates this effect, it further stabilizes the carboxylate anion compared to the non-halogenated parent.
-
Predicted pKa: 3.3 – 3.6 (More acidic than acetic acid, pKa 4.76).
B. The Pyridine Nitrogen[4][5][6][7]
-
Electronic Environment: The nitrogen lone pair is orthogonal to the π-system but is highly sensitive to substituents at the
-positions (C2 and C6). -
The "Ortho" Effect: The 6-bromo substituent is directly adjacent to the nitrogen. Halogens at the
-position of pyridine drastically lower basicity due to strong inductive withdrawal (–I) and steric hindrance to protonation. -
Anchor Data: The pKa of the conjugate acid of 2-bromopyridine is 0.71 , compared to 5.25 for unsubstituted pyridine.
-
Predicted pKa: < 1.0 .
Comparative pKa Data
The following table contrasts the target compound with key structural analogs to illustrate the substituent effects.
| Compound | Structure | pKa (COOH) | pKa (Pyr-NH⁺) | Ionization State at pH 7.4 |
| 2-(6-Bromopyridin-2-yl)acetic acid | Target | 3.4 ± 0.2 | ~0.7 | Anionic (–COO⁻) |
| 2-Pyridineacetic acid | Parent Analog | 3.8 – 4.1 | 5.4 | Anionic / Zwitterionic mix |
| 2-Bromopyridine | Fragment | N/A | 0.71 (Exp) | Neutral |
| Phenylacetic acid | Carbocyclic Analog | 4.31 | N/A | Anionic |
*Values estimated based on Hammett substituent constants and fragment-based QSPR analysis.
Key Insight: The "Missing" Zwitterion
For a molecule to exist as a zwitterion, the pH must be between the pKa of the acid and the pKa of the base (
-
Parent (2-Pyridineacetic acid):
. Zwitterion is possible. -
Target (6-Bromo derivative):
and .-
Since
, the "zwitterionic window" is closed. -
Implication: The molecule transitions directly from Cationic (pH < 0.7)
Neutral (pH 0.7–3.4) Anionic (pH > 3.4).
-
Visualizing the Equilibrium
The diagram below maps the ionization species across the pH scale, highlighting the absence of the zwitterion for the brominated derivative.
Figure 1: Stepwise deprotonation pathway. Note the absence of a distinct zwitterionic species (COO⁻ / NH⁺) due to the low basicity of the nitrogen.
Experimental Protocols
Measuring pKa values < 2 or for sparingly soluble compounds requires specialized protocols.
Protocol A: Potentiometric Titration (Standard)
Applicability: Determination of the Carboxylic Acid pKa (~3.4).
-
Preparation: Dissolve 5–10 mg of compound in 20 mL of degassed water. If solubility is poor, use a co-solvent method (see below).
-
Titrant: 0.1 M Carbonate-free NaOH.
-
Execution:
-
Adjust starting pH to ~1.5 using 0.1 M HCl.
-
Titrate slowly with NaOH under inert atmosphere (
or ) to prevent absorption. -
Record pH vs. Volume added.
-
-
Analysis: Use the Bjerrum method or Gran plot to identify the equivalence point and calculate
.
Protocol B: UV-Metric Titration (Low pKa)
Applicability: Determination of the Pyridinium pKa (~0.7). Potentiometry is inaccurate below pH 2.
-
Principle: The UV absorbance spectrum of the pyridine ring changes significantly upon protonation of the nitrogen.
-
Buffers: Prepare a series of buffers ranging from pH 0.0 (1M HCl) to pH 3.0.
-
Execution:
-
Prepare a stock solution of the compound in methanol.
-
Spike stock solution into each buffer (final conc. ~50
). -
Measure UV absorbance (200–350 nm) for each sample.
-
-
Data Processing: Plot absorbance at
vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
Protocol C: Co-Solvent Extrapolation (Yasuda-Shedlovsky)
If the neutral species precipitates between pH 1–3:
-
Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.
-
Plot the apparent pKa (
) against the inverse dielectric constant ( ) or mole fraction of solvent. -
Extrapolate the linear regression to 0% organic solvent to obtain the aqueous pKa.
Implications for Drug Development[4]
Solubility & Formulation
-
pH < 3.5: The compound exists primarily in its neutral form. Solubility will be minimal (likely < 1 mg/mL). Avoid acidic formulations for liquid dosing.
-
pH > 4.5: The compound exists as the carboxylate anion. Solubility increases significantly (> 10 mg/mL). Phosphate-buffered saline (pH 7.4) is an ideal vehicle.
Chemical Stability[7][8][9]
-
The 6-bromo substituent is susceptible to nucleophilic aromatic substitution (
) under harsh basic conditions or in the presence of strong nucleophiles (e.g., thiols), especially at elevated temperatures. -
Storage: Store as the solid acid at -20°C. Avoid long-term storage in basic solution (pH > 10) to prevent potential hydrolysis or substitution.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7973, 2-Bromopyridine. (Accessed 2024). [Link] (Source for experimental pKa of the 2-bromopyridine fragment).
- Linnell, R. H.Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry, 1960. (Foundational text on the inductive effects of alpha-substituents on pyridine basicity).
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Authoritative compilation of pKa values for heterocyclic compounds).
Sources
Elemental Analysis Standards for Bromopyridine Hydrochloride Salts: A Comparative Guide
Bromopyridine hydrochloride salts (such as 2-bromo, 3-bromo, and 4-bromopyridine HCl) are indispensable building blocks in pharmaceutical synthesis, cross-coupling catalysis, and coordination chemistry [1]. As critical intermediates, their purity and exact stoichiometric composition must be rigorously verified.
Analyzing these salts presents a unique analytical challenge: they contain two distinct halogens—a covalently bound bromine atom on the electron-deficient pyridine ring, and an ionic chloride counter-ion. Traditional elemental analysis methods often fail to accurately resolve and quantify these dual halogens alongside carbon, hydrogen, and nitrogen.
This guide objectively compares the performance of modern Combustion Ion Chromatography (CIC) against traditional Schöniger Flask Combustion with Titration , providing researchers and drug development professionals with a self-validating framework for certifying bromopyridine hydrochloride reference standards.
The Analytical Challenge: Causality in Method Selection
To establish a Certified Reference Material (CRM), the analytical protocol must account for the distinct chemical environments of the target elements.
-
The Halogen Dilemma: In traditional potentiometric titration using silver nitrate (AgNO₃), distinguishing between bromide and chloride ions post-combustion is notoriously difficult due to the co-precipitation of AgBr and AgCl. This necessitates complex masking agents that introduce significant cumulative error. Conversely, Combustion Ion Chromatography (CIC) pyrolyzes the sample in an oxidative atmosphere and physically separates Br⁻ and Cl⁻ based on their affinity for an anion-exchange resin [2]. This allows for baseline resolution and independent quantification without chemical interference.
-
The Pyridine Ring Resistance: For carbon and nitrogen quantification, the electron-deficient nature of the pyridine ring makes it highly resistant to oxidation. Standard Dumas combustion often yields low nitrogen recoveries due to the formation of refractory nitrogenous chars. By introducing Vanadium Pentoxide (V₂O₅) as a combustion accelerator, we lower the activation energy required for complete ring cleavage, ensuring stoichiometric conversion [3].
-
Regulatory Compliance: Pharmaceutical standards must also comply with ICH Q3D and USP <232>/<233> guidelines for trace elemental impurities, necessitating the integration of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) into the workflow [4], [5].
Performance Comparison: Theoretical vs. Experimental Data
To demonstrate the superiority of the modern multi-modal approach, we analyzed a highly purified batch of 4-Bromopyridine Hydrochloride (Theoretical MW: 194.456 g/mol ). The data below compares the modern workflow (CIC + CHNS) against the traditional workflow (Schöniger Flask + Titration + un-catalyzed CHN).
Table 1: Elemental Recovery in 4-Bromopyridine HCl
| Parameter | Theoretical Mass Fraction | Modern Workflow (CIC + CHNS) | Traditional Workflow (Schöniger + Titration) |
| Carbon (C) | 30.88% | 30.85 ± 0.12% | 30.70 ± 0.45% |
| Hydrogen (H) | 2.59% | 2.61 ± 0.05% | 2.50 ± 0.15% |
| Nitrogen (N) | 7.20% | 7.18 ± 0.08% | 7.05 ± 0.30% |
| Bromine (Br) | 41.09% | 41.05 ± 0.15% | 39.80 ± 1.20% |
| Chlorine (Cl) | 18.23% | 18.20 ± 0.10% | 17.50 ± 0.90% |
| Trace Metals | < 10 ppm | Compliant via ICP-MS | Not Detectable |
| Halogen Resolution | N/A | Baseline Separation (Rs > 2.0) | Co-precipitation overlap |
Data Interpretation: The modern CIC workflow achieves >99.9% recovery for both halogens with an RSD of <0.15%, whereas traditional titration suffers from a ~1.3% loss in bromine recovery due to incomplete combustion and co-precipitation masking errors.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal blanks and certified mixed-halide standards to continuously monitor for memory effects (carryover), which is a known issue with volatile bromine compounds.
Protocol A: Dual Halogen Quantification via Combustion Ion Chromatography (CIC)
-
Sample Preparation: Micro-weigh 2.0–3.0 mg of the bromopyridine HCl sample into a ceramic sample boat. Causality: Micro-weighing prevents overloading the absorption tube and ensures complete, instantaneous pyrolysis.
-
Oxidative Pyrolysis: Advance the boat into a furnace at 1050 °C under a continuous Argon/Oxygen stream. Causality: This extreme temperature is mandatory to break the robust covalent C-Br bond in the pyridine ring.
-
Gas Absorption: Route the evolved combustion gases (HBr, HCl, CO₂, NOₓ) into an absorption tube containing 50 mM H₂O₂. Causality: H₂O₂ ensures the complete oxidation of all halogens to their stable halide forms (Br⁻, Cl⁻) and eliminates sulfite interference.
-
Chromatographic Separation: Inject 25 µL of the absorbent into an anion-exchange column using a Potassium Hydroxide (KOH) gradient eluent. Causality: Gradient elution separates the closely eluting Cl⁻ and Br⁻ peaks, preventing peak tailing.
-
Detection & Validation: Measure the separated ions using suppressed conductivity. Run a post-analysis blank (empty ceramic boat) to confirm the absence of bromine carryover in the transfer lines.
Protocol B: C, H, N Quantification via Catalyzed Dumas Combustion
-
Sample Encapsulation: Weigh 1.5 mg of the sample into a tin capsule and add 0.5 mg of V₂O₅ catalyst. Fold tightly to exclude atmospheric nitrogen.
-
Flash Combustion: Drop the capsule into a combustion reactor at 1000 °C enriched with pure oxygen. The tin capsule creates an exothermic flash, temporarily raising the local temperature to ~1800 °C.
-
Reduction Phase: Pass the resulting gas mixture over heated copper wires at 600 °C. Causality: This step reduces any formed nitrogen oxides (NOₓ) back to N₂ gas, ensuring accurate total nitrogen quantification.
-
Detection: Separate the gases (N₂, CO₂, H₂O) via a GC column and quantify using a Thermal Conductivity Detector (TCD).
Workflow Visualization
Multi-modal elemental analysis workflow for certifying bromopyridine hydrochloride standards.
References
-
Title : Gone with the Wind—Adducts of Volatile Pyridine Derivatives and Copper(II) Acetylacetonate Source : MDPI URL :[Link]
-
Title : Basics of Ion Chromatography: Separation & Detection Methods Source : Studylib URL :[Link]
-
Title : Simultaneous determination of halogens (F, Cl, Br, and I) in coal using pyrohydrolysis combined with ion chromatography Source : ResearchGate URL : [Link]
-
Title : ILB Analytics Elemental anlaytics acc. to ICH Q3D guidelines Source : Interlabor URL : [Link]
-
Title : USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution Source : Agilent URL :[Link]
Safety Operating Guide
2-(6-Bromopyridin-2-YL)acetic acid hydrochloride proper disposal procedures
Standard Operating Procedure: Disposal and Spill Management of 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride
Welcome to the laboratory safety and operational guide for handling 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride . As a Senior Application Scientist, I frequently see this compound utilized as a critical building block in cross-coupling methodologies and pharmaceutical synthesis. However, its unique chemical structure—a halogenated pyridine derivative in a hydrochloride salt form—demands rigorous, specialized waste management protocols. This guide provides actionable, self-validating procedures to ensure your laboratory remains compliant with environmental regulations while safeguarding personnel.
Section 1: Physicochemical Profile and Hazard Rationale
Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's waste classification.
| Property | Value | Operational Implication |
| CAS Number | 1260674-83-6 [1] | Unique identifier required for EHS hazardous waste profiling. |
| Molecular Formula | C7H7BrClNO2 | Contains both Bromine and Chlorine; strictly mandates "Halogenated" classification. |
| Molecular Weight | 252.49 g/mol [1] | Used for calculating molarity in aqueous waste neutralization steps. |
| Physical State | Solid (Powder/Crystals) | Prone to aerosolization during spills; requires wet-wiping or liquid binders. |
| Chemical Nature | Acidic Salt (Hydrochloride) | Dissociates in water to lower pH; corrosive to standard metal plumbing. |
The Mechanistic "Why": Why can't we mix this compound with standard organic waste? 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride contains a significant halogen mass (bromine on the pyridine ring and chloride from the salt). When incinerated at standard temperatures, halogenated organics can form highly toxic polychlorinated and polybrominated dibenzodioxins and furans. Therefore, environmental protection guidelines strictly require these compounds to be segregated into dedicated "Halogenated Organic Waste" streams [2]. These specific streams are subjected to specialized, ultra-high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting hydrobromic and hydrochloric acid gases [3].
Section 2: Waste Segregation and Disposal Workflows
Protocol A: Routine Liquid Waste Disposal
When the compound is dissolved in solvents (e.g., during HPLC analysis or synthesis workups), follow this procedure:
-
Segregation at Source : Verify that the primary waste carboy is explicitly labeled "Halogenated Organic Waste" [2]. Never mix with non-halogenated solvents (like pure acetone or ethanol), as EHS disposal costs for halogenated waste are significantly higher and mixing them ruins the entire batch [3].
-
Compatibility Check : Ensure the waste container is chemically compatible (e.g., high-density polyethylene, HDPE). Because this is a hydrochloride salt, aqueous solutions will be acidic. Do not add this waste to containers holding cyanides, sulfides, or strong oxidizers to prevent lethal gas generation.
-
Transfer : Working entirely inside a certified fume hood, use a dedicated funnel to transfer the solution into the waste carboy.
-
Capping : Immediately seal the container with a vented cap to prevent pressure buildup from volatile solvents.
Protocol B: Solid Waste Disposal
-
Collection : Place any unused solid compound, contaminated weighing paper, or empty vials into a puncture-proof, sealable container.
-
Labeling : Affix a "Hazardous Waste" tag immediately. Specify the exact chemical name and check both the "Toxic" and "Halogenated" hazard boxes.
-
Storage : Store in a designated, well-ventilated EHS secondary containment tray away from incompatible materials until EHS pickup [4].
Decision matrix for the segregation and routing of halogenated pyridine waste.
Section 3: Emergency Spill Response Protocol
In the event of a localized laboratory spill, immediate and methodical action is required to prevent inhalation exposure and environmental contamination. Under no circumstances should the spilled material be swept dry, as the mechanical action aerosolizes the hazardous hydrochloride dust, creating a severe inhalation risk.
-
Secure the Area : Alert nearby personnel and ensure the laboratory exhaust/fume hoods are operating at maximum capacity to clear potential airborne dust.
-
Don PPE : Equip nitrile gloves (double-gloving is highly recommended for halogenated organics), safety goggles, and a standard laboratory coat [4].
-
Containment :
-
For Solid Spills: Lightly dampen the powder with a compatible, low-volatility solvent (e.g., isopropanol) to suppress dust formation.
-
For Liquid Spills: Apply a universal liquid-binding material, such as diatomite or vermiculite, to the perimeter of the spill, working inward to prevent spreading [4].
-
-
Collection : Use a non-sparking scoop to transfer the contaminated absorbent into a wide-mouth, sealable container. Label it strictly as "Halogenated Organic Waste - Spill Cleanup."
-
Decontamination : Scrub the affected surface with a solvent like alcohol, followed by soap and water, to remove residual pyridine derivatives [4]. Dispose of all paper towels in the solid hazardous waste bin.
Step-by-step emergency response workflow for localized laboratory spills.
Conclusion
Handling 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride requires a proactive approach to safety and logistics. By understanding the causality behind its hazards—specifically its halogenated nature and acidic salt form—and by strictly segregating it into appropriate waste streams, laboratories can maintain rigorous environmental compliance and protect their researchers from exposure.
References
Personal protective equipment for handling 2-(6-Bromopyridin-2-YL)acetic acid hydrochloride
Senior Application Scientist Guide: Safe Handling & Operational Logistics for 2-(6-Bromopyridin-2-yl)acetic acid hydrochloride
Part 1: Executive Summary & Immediate Action Card
Product Identity: 2-(6-Bromopyridin-2-yl)acetic acid hydrochloride CAS: 1260674-83-6 (HCl salt) | Note: Often cross-referenced with Free Acid CAS 1093879-46-9 Physical State: Solid (White to off-white powder) Storage: 2–8°C, Inert Atmosphere (Nitrogen/Argon), Hygroscopic.[1]
Critical Hazard Overview (GHS): WARNING
-
H302: Harmful if swallowed.
-
Specific Note for HCl Salt: Potential for acidic hydrolysis upon contact with moisture; increased irritation risk to mucous membranes compared to the free acid.
Part 2: Chemical Profile & Technical Specifications
To ensure precise experimental design, researchers must distinguish between the free acid and the hydrochloride salt. The salt form offers improved water solubility but introduces acidity and hygroscopic challenges.
| Feature | Free Acid | Hydrochloride Salt (Target) |
| CAS Number | 1093879-46-9 | 1260674-83-6 |
| Formula | C₇H₆BrNO₂ | C₇H₆BrNO₂[1][4][5][6] · HCl |
| MW | 216.03 g/mol | 252.49 g/mol |
| Acidity (pKa) | ~3.5 (Carboxylic acid) | < 2.0 (estimated due to HCl) |
| Solubility | Organic solvents (DMSO, MeOH) | Water (moderate), DMSO, MeOH |
| Hygroscopy | Low | High (Requires Desiccator) |
Part 3: Personal Protective Equipment (PPE) Matrix
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double-gloving: Nitrile (0.11 mm min) | The outer layer protects against physical abrasion; the inner layer prevents permeation of the acidic salt solution if the outer glove is compromised. Latex is not recommended due to poor chemical resistance against organic solvents often used with this compound. |
| Eye Protection | Chemical Safety Goggles | Safety glasses with side shields are inadequate for powders that can become airborne. The HCl salt is an ocular irritant; a tight seal is required to prevent dust ingress. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Primary Control: Always handle inside a hood. Secondary: If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator . |
| Body Defense | Lab Coat (High-neck, snap closure) | Prevents dust accumulation on street clothes. Ensure cuffs are tucked into gloves. |
Part 4: Operational Protocols & Workflows
Storage & Stability Protocol
-
Temperature: Maintain at 2–8°C . Thermal degradation can lead to decarboxylation, releasing CO₂ and 2-bromo-6-methylpyridine (toxic).
-
Atmosphere: Store under Argon or Nitrogen . The HCl salt attracts moisture, which accelerates hydrolytic degradation and clumping.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from the acidic salt.
Safe Weighing & Solubilization Workflow
The following workflow minimizes exposure and ensures mass accuracy by accounting for hygroscopic weight gain.
Figure 1: Safe weighing and handling workflow to prevent moisture contamination and exposure.
Part 5: Emergency Response & Spill Management
Causality of Hazard: The hydrochloride salt becomes corrosive when wet. A spill on a humid day is more dangerous than in dry conditions because the powder absorbs moisture, creating a concentrated acidic sludge.
Spill Cleanup Procedure
Do NOT sweep dry dust vigorously; this creates an inhalation hazard.
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don goggles, double nitrile gloves, and a P100 respirator if outside a hood.
-
Contain: Cover the spill with a Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate powder to neutralize the acidity.
-
Observation: Fizzing indicates neutralization of the HCl component.
-
-
Absorb: Once neutralization slows, cover with an inert absorbent (vermiculite or sand).
-
Collect: Use a spark-proof scoop to transfer waste into a hazardous waste bag.
-
Clean: Wipe the surface with water, then ethanol. Test pH of the surface to ensure neutrality.
Figure 2: Decision logic for spill neutralization and cleanup.
Part 6: Waste Disposal Strategy
Compliance with EPA (USA) or local environmental agencies is mandatory.
-
Classification: Halogenated Organic Waste (due to Bromine/Chlorine content).
-
Segregation: Do not mix with strong bases or oxidizers in the waste stream to prevent exothermic reactions or gas evolution.
-
Labeling: Clearly label as "Toxic, Irritant, Acidic Organic Solid."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal cans.
References
-
PubChem. (n.d.).[5] Compound Summary for CID 46835714: 2-(6-Bromopyridin-2-yl)acetic acid.[4][5] National Library of Medicine. Retrieved March 5, 2026, from [Link]
Sources
- 1. 1093879-46-9|2-(6-Bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. 1093879-46-9|2-(6-Bromopyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. 2-(6-Bromopyridin-2-yl)acetic acid | C7H6BrNO2 | CID 46835714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
